molecular formula C7H12O3 B1600654 (1r,3s)-3-Hydroxycyclohexane-1-carboxylic acid CAS No. 21531-44-2

(1r,3s)-3-Hydroxycyclohexane-1-carboxylic acid

Cat. No.: B1600654
CAS No.: 21531-44-2
M. Wt: 144.17 g/mol
InChI Key: JBZDHFKPEDWWJC-RITPCOANSA-N
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Description

(1r,3s)-3-Hydroxycyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(1R,3S)-3-hydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-6-3-1-2-5(4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZDHFKPEDWWJC-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00540032
Record name (1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21531-44-2
Record name (1R,3S)-3-Hydroxycyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21531-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid: A Key Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid is a chiral bifunctional molecule that has garnered significant attention in medicinal chemistry and drug development. Its rigid cyclohexane scaffold, coupled with the precise stereochemical arrangement of its hydroxyl and carboxylic acid functional groups, makes it an invaluable building block for creating complex molecular architectures with specific biological activities. The cis-relationship between the 1-carboxy and 3-hydroxyl groups, along with their specific absolute configurations (1R, 3S), provides a unique three-dimensional presentation of key pharmacophoric features. This guide offers a comprehensive overview of the chemical properties, synthesis, and applications of this important synthetic intermediate, with a particular focus on its role in the development of novel therapeutics.

Physicochemical and Structural Properties

This compound is a white crystalline solid at room temperature. The cyclohexane ring primarily adopts a chair conformation, with the bulky carboxylic acid group preferentially occupying the equatorial position to minimize steric strain. In the most stable chair conformation, the 3-hydroxyl group is in an axial position. This conformational preference is crucial as it dictates the spatial relationship between the two functional groups and, consequently, how the molecule interacts with biological targets.

PropertyValueSource
CAS Number 21531-44-2[1]
Molecular Formula C₇H₁₂O₃[1]
Molecular Weight 144.17 g/mol [1]
Melting Point 133-134.2 °C[2]
Topological Polar Surface Area (TPSA) 57.53 Ų[3]
Predicted pKa 4.59 ± 0.10[2]
Computed logP 0.6221[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bonds 1[3]

Stereoselective Synthesis: A Methodological Overview

The precise stereochemistry of this compound necessitates a stereocontrolled synthetic approach. While several methods can be envisaged, a particularly effective strategy involves an asymmetric Diels-Alder reaction to establish the initial chirality, followed by a series of stereospecific transformations. This approach provides excellent control over the desired stereoisomer.[2]

A plausible and referenced synthetic pathway commences with an asymmetric [4+2] cycloaddition between an optically active bis-acrylate and butadiene, catalyzed by a Lewis acid such as titanium tetrachloride (TiCl₄).[2] This reaction sets the stereochemistry of the cyclohexene ring. Subsequent cleavage of the chiral auxiliary yields (R)-3-cyclohexenecarboxylic acid with high enantiomeric excess.[2] This intermediate then undergoes an iodolactonization, followed by elimination of HI, to form a bicyclic lactone. The final key step is the opening of this unsaturated lactone, which, after reduction of the double bond, yields the methyl ester of the target (1R,3S)-3-hydroxycyclohexanecarboxylic acid.[2] Subsequent hydrolysis of the ester furnishes the desired carboxylic acid.

Experimental Protocol: Synthesis of Methyl (1R,3S)-3-hydroxycyclohexanecarboxylate (Illustrative)

This protocol is a conceptual illustration based on established chemical transformations and may require optimization.

Step 1: Asymmetric Diels-Alder Reaction To a solution of the chiral bis-acrylate and butadiene in a suitable solvent (e.g., dichloromethane) at low temperature (-78 °C), a solution of TiCl₄ is added dropwise. The reaction is stirred for several hours, and the progress is monitored by TLC. Upon completion, the reaction is quenched, and the chiral auxiliary is cleaved to afford (R)-3-cyclohexenecarboxylic acid.

Step 2: Iodolactonization (R)-3-cyclohexenecarboxylic acid is dissolved in a biphasic solvent system (e.g., ethyl acetate/water) containing sodium bicarbonate. A solution of iodine and potassium iodide in water is added, and the mixture is stirred until the reaction is complete. The resulting iodolactone is extracted and purified.

Step 3: Elimination and Ring Opening The purified iodolactone is treated with a base (e.g., DBU) to induce elimination of HI, forming an unsaturated bicyclic lactone. This lactone is then dissolved in methanol with a base (e.g., NaHCO₃) to facilitate the ring-opening, yielding methyl (1R,3R)-3-hydroxy-4-cyclohexenecarboxylate.[2]

Step 4: Reduction and Hydrolysis The unsaturated ester is subjected to catalytic hydrogenation (e.g., H₂, Pd/C) to reduce the double bond, affording methyl (1R,3S)-3-hydroxycyclohexanecarboxylate. Finally, hydrolysis of the methyl ester under basic or acidic conditions yields this compound.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate1 Key Intermediate cluster_intermediate2 Bicyclic Intermediate cluster_intermediate3 Ester Precursor cluster_final Final Product Chiral Acrylate Chiral Acrylate Cyclohexene (R)-3-Cyclohexenecarboxylic Acid Chiral Acrylate->Cyclohexene Asymmetric Diels-Alder Butadiene Butadiene Butadiene->Cyclohexene Lactone Unsaturated Bicyclic Lactone Cyclohexene->Lactone Iodolactonization & Elimination Ester Methyl (1R,3S)-3-hydroxy- cyclohexanecarboxylate Lactone->Ester Ring Opening & Reduction FinalProduct (1R,3S)-3-Hydroxycyclohexane- 1-carboxylic acid Ester->FinalProduct Hydrolysis

Spectroscopic Characterization

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclohexane ring protons. The proton at C1 (alpha to the carboxyl group) and the proton at C3 (alpha to the hydroxyl group) would appear as multiplets at distinct chemical shifts. The broad singlet for the carboxylic acid proton would typically be observed far downfield (around 12 ppm), while the hydroxyl proton signal's position would be concentration and solvent-dependent.[4]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals. The carbonyl carbon of the carboxylic acid will resonate in the downfield region (typically 175-185 ppm). The carbon bearing the hydroxyl group (C3) and the carbon bearing the carboxylic acid group (C1) will appear in the aliphatic region but will be shifted downfield compared to the other methylene carbons of the ring due to the electron-withdrawing effects of the oxygen atoms.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid. A strong carbonyl (C=O) stretching absorption will be present around 1700-1725 cm⁻¹. Additionally, a C-O stretching band for the secondary alcohol will be observed in the 1050-1150 cm⁻¹ region.[5]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-17 amu) and the loss of a carboxyl group (-45 amu).

Applications in Drug Discovery and Development

The primary utility of this compound in drug discovery lies in its role as a chiral building block for the synthesis of complex bioactive molecules. Its rigid scaffold and defined stereochemistry allow for the precise positioning of functional groups to optimize interactions with biological targets.

A prominent example of its application is in the development of antagonists for the lysophosphatidic acid receptor 1 (LPA₁). LPA₁ is a G protein-coupled receptor implicated in various fibrotic diseases, making it an attractive therapeutic target.[6] The drug candidate BMS-986278 , a potent and selective LPA₁ antagonist, incorporates an oxycyclohexyl acid moiety derived from a stereoisomer of 3-hydroxycyclohexane-1-carboxylic acid.[6][7] In this context, the carboxylic acid group serves as a key binding element, often mimicking the phosphate group of the endogenous ligand, lysophosphatidic acid. The hydroxyl group and the cyclohexane ring provide a scaffold for attaching other parts of the molecule that contribute to potency and selectivity. The specific (1R,3S) stereochemistry is critical for achieving the optimal geometry for high-affinity binding to the receptor.[8]

The importance of stereochemistry in drug action is well-established. Different stereoisomers of a chiral drug can exhibit vastly different pharmacological activities, with one enantiomer often being responsible for the therapeutic effect while the other may be inactive or even contribute to side effects.[8] The use of enantiomerically pure building blocks like this compound is therefore a cornerstone of modern rational drug design, enabling the synthesis of single-enantiomer drugs with improved therapeutic indices.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_application Application in Drug Discovery cluster_outcome Preclinical & Clinical Development BuildingBlock (1R,3S)-3-Hydroxycyclohexane- 1-carboxylic acid Synthesis Stereoselective Synthesis Analysis Spectroscopic Analysis Synthesis->Analysis Quality Control LeadOpt Lead Optimization Analysis->LeadOpt High-purity building block SAR Structure-Activity Relationship (SAR) LeadOpt->SAR Iterative Design Target Target Molecule (e.g., LPA1 Antagonist) SAR->Target Informs Synthesis Preclinical In vitro & In vivo Testing Target->Preclinical Biological Evaluation Clinical Clinical Trials Preclinical->Clinical Drug Drug Candidate Clinical->Drug

Safety and Handling

This compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chiral building block in synthetic and medicinal chemistry. Its well-defined stereochemistry and bifunctional nature provide a robust platform for the construction of complex and potent bioactive molecules. The successful application of this synthon in the development of LPA₁ receptor antagonists highlights its importance in modern drug discovery. As the demand for enantiomerically pure pharmaceuticals continues to grow, the utility of chiral building blocks like this compound is set to expand, paving the way for the discovery of new and improved therapies.

References

  • Cyclohexanecarboxylic acid, 3-hydroxy-, (1R,3S)-. Nine Chongqing Chemdad Co., Ltd. [URL: https://www.chemdad.com/product/21531-44-2.html]
  • Useful Spectroscopic Data. [URL: https://www.cpp.
  • This compound. Advanced ChemBlocks. [URL: https://www.achemblock.com/products/O33392.html]
  • This compound | C7H12O3 | CID 13413125. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13413125]
  • 3-Hydroxycyclohexanecarboxylic Acid (cis- and trans- mixture). TCI America. [URL: https://www.tcichemicals.com/US/en/p/H1408]
  • Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases. Drexel University. [URL: https://drexel.edu/discovery/p/34709814/]
  • 3-Hydroxycyclohexanecarboxylic Acid (cis- and trans- mixture) | 606488-94-2 | GZA48894. Glentham Life Sciences. [URL: https://www.glentham.com/en/products/product/GZA48894/]
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [URL: https://openstax.org/books/organic-chemistry/pages/20-8-spectroscopy-of-carboxylic-acids-and-nitriles]
  • Effects of Stereoisomers on Drug Activity. (2021-06-21). [URL: https://www.imedpub.com/articles/effects-of-stereoisomers-on-drug-activity.pdf]
  • Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases. Google Patents. [URL: https://patents.google.
  • 3-Hydroxycyclohexanecarboxylic acid. LGC Standards. [URL: https://www.lgcstandards.com/US/en/3-Hydroxycyclohexane-1-carboxylic-acid/p/TRC-H950113]
  • CAS 606488-94-2: Cyclohexanecarboxylic acid, 3-hydroxy-. CymitQuimica. [URL: https://www.cymitquimica.com/cas/606488-94-2]
  • Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34709814/]
  • This compound Safety and Hazards. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13413125#section=Safety-and-Hazards]

Sources

(1r,3s)-3-Hydroxycyclohexane-1-carboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS Number 21531-44-2 , is a chiral building block of significant interest in the pharmaceutical industry.[1][2][3] Its bifunctional nature, featuring both a hydroxyl and a carboxylic acid group on a cyclohexane scaffold, combined with its specific stereochemistry, makes it a valuable intermediate for the synthesis of complex, biologically active molecules.[4] This guide provides a comprehensive overview of its chemical properties, stereoisomeric landscape, synthesis and resolution strategies, analytical characterization, and applications in drug development, with a focus on providing practical, field-proven insights.

Physicochemical and Structural Properties

The fundamental properties of this compound are crucial for its handling, reaction design, and analytical characterization. The cis configuration, where the hydroxyl and carboxyl groups are on the same face of the ring, dictates its conformational preferences and reactivity.[4]

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext]; edge [style=solid];

// Define nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="2.25,1.299!"]; C4 [label="C", pos="1.5,2.598!"]; C5 [label="C", pos="0,2.598!"]; C6 [label="C", pos="-0.75,1.299!"];

// Carboxylic Acid Group on C1 C7 [label="C", pos="-1.5,-1!"]; O1 [label="O", pos="-2.5,-0.5!"]; O2 [label="OH", pos="-1.5,-2!"];

// Hydroxyl Group on C3 O3 [label="OH", pos="3.25,1.299!"];

// Hydrogen atoms for stereochemistry (simplified) H1 [label="H", pos="-0.5, -0.5!"]; // on C1 H3 [label="H", pos="2.5, 0.5!"]; // on C3

// Define edges for the cyclohexane ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edges for substituents C1 -- C7; C7 -- O1 [style=double]; C7 -- O2; C3 -- O3;

// Add labels for stereocenters label_C1 [label="(1R)", pos="-0.5,0.2!"]; label_C3 [label="(3S)", pos="2.75,1.5!"]; } enddot Caption: 2D Structure of this compound.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
CAS Number 21531-44-2[1][2][3][5]
Molecular Formula C₇H₁₂O₃[1][2][5]
Molecular Weight 144.17 g/mol [1][5]
IUPAC Name This compound[2][5]
Synonyms Cyclohexanecarboxylic acid, 3-hydroxy-, (1R,3S)-[1][5]
SMILES O[C@H]1CCCC(O)=O[1]
InChIKey JBZDHFKPEDWWJC-RITPCOANSA-N[5]
Melting Point 133-134.2 °C[6]
Boiling Point (Predicted) 307.9±35.0 °C[6]
pKa (Predicted) 4.59±0.10[6]
Topological Polar Surface Area 57.53 Ų[1]
LogP (Predicted) 0.6221[1]

Synthesis and Chiral Resolution

Obtaining enantiomerically pure this compound is a critical challenge. The presence of two stereocenters means that synthetic routes must carefully control the formation of four possible stereoisomers. Methodologies generally fall into two categories: resolution of a racemic mixture or asymmetric synthesis.

Classical Chiral Resolution

Historically, diastereomeric salt formation was a primary method for resolving racemic cis-3-hydroxycyclohexanecarboxylic acid. This involves reacting the racemic acid with a chiral base, such as quinine.

Causality: The principle relies on the formation of two diastereomeric salts ((R)-acid-(R)-base and (S)-acid-(R)-base) which have different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization.

Limitations: This method is often impractical and uneconomical for large-scale production. It typically requires multiple, laborious crystallization steps, leading to low yields. For example, the resolution of racemic cis-3-hydroxycyclohexanecarboxylic acid with quinine trihydrate is documented to be inefficient.[7][8] Furthermore, this process consumes large quantities of expensive chiral resolving agents.

Enzymatic and Biocatalytic Synthesis

Modern pharmaceutical manufacturing favors enzymatic methods for their high stereoselectivity, mild reaction conditions, and environmental sustainability. Hydrolases are particularly effective for this purpose. A patented process describes an efficient biocatalytic cascade for producing the (1S,3S) enantiomer, which can be adapted for the (1R,3S) target.[9]

Expert Insight: The choice of enzyme and reaction conditions (pH, temperature, solvent) is paramount. Screening a library of hydrolases (lipases, esterases) is the first step to identify an enzyme with the desired activity and enantioselectivity (E-value). The enzyme selectively hydrolyzes one ester enantiomer from a racemic mixture, leaving the other enantiomer unreacted, allowing for their separation.

G

Protocol: Enzymatic Kinetic Resolution (Conceptual)

  • Substrate Preparation: Synthesize the racemic methyl ester of cis-3-acetoxycyclohexanecarboxylic acid. This protects the carboxylic acid and provides a handle for the enzyme.

  • Enzymatic Reaction: Suspend the racemic ester in a suitable buffer solution (e.g., phosphate buffer, pH 7.0). Add a specific hydrolase enzyme.

  • Monitoring: Monitor the reaction progress using chiral HPLC until approximately 50% conversion is reached. This is critical to maximize both yield and enantiomeric excess (e.e.) of the product and the remaining starting material.

  • Work-up and Separation: Stop the reaction (e.g., by pH adjustment or adding a solvent). Extract the mixture with an organic solvent (e.g., ethyl acetate). The hydrolyzed acid product (this compound) will preferentially remain in the aqueous phase, while the unreacted ester stays in the organic phase.

  • Isolation: Acidify the aqueous phase and extract the final product. The unreacted ester can be recovered from the organic phase and hydrolyzed chemically to obtain the other enantiomer.

Spectroscopic and Chromatographic Analysis

Rigorous analytical control is essential to confirm the structure and stereochemical purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information. For the related (1S,3S) isomer, characteristic shifts have been reported, which are expected to be identical for the (1R,3S) enantiomer.[9]

  • ¹H NMR (400 MHz, d₄-MeOH):

    • δ 3.93-4.00 (m, 1H): This multiplet corresponds to the proton on the carbon bearing the hydroxyl group (H-3).

    • δ 2.67-2.75 (m, 1H): This multiplet is assigned to the proton on the carbon with the carboxylic acid group (H-1).

    • δ 1.45-1.85 (m, 8H): These signals represent the remaining methylene protons of the cyclohexane ring.

  • ¹³C NMR (100 MHz, d₄-MeOH):

    • δ 179.64: Carboxylic acid carbon.

    • δ 66.88: Carbon attached to the hydroxyl group (C-3).

    • δ 39.11, 36.51, 33.75, 29.27, 21.05: Remaining cyclohexane ring carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Ionization: In Electrospray Ionization (ESI) mode, the molecule is expected to be observed as the deprotonated molecule [M-H]⁻ in negative mode or as [M+H]⁺ in positive mode.[9]

  • Fragmentation: Carboxylic acids can undergo characteristic fragmentation, including the loss of H₂O and CO₂. Alpha cleavage next to the carboxyl group is also common.[10]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric purity.

Methodology Rationale: The separation relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. The choice of CSP (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®) and mobile phase (a mixture of an alkane like hexane and an alcohol like isopropanol, often with an acidic additive like trifluoroacetic acid) is critical and must be optimized for the specific analyte.[11]

Table 2: Summary of Analytical Techniques

TechniquePurposeKey Parameters & Expected Results
¹H & ¹³C NMR Structural ElucidationConfirms connectivity and stereochemistry through chemical shifts and coupling constants.[9][12]
Mass Spectrometry Molecular Weight ConfirmationESI-MS: [M-H]⁻ at m/z 143.07 or [M+H]⁺ at 145.09.[9]
Chiral HPLC Enantiomeric Purity (e.e.)Baseline separation of (1R,3S) and (1S,3R) enantiomers on a suitable chiral column.
FT-IR Spectroscopy Functional Group IdentificationBroad O-H stretch (~3300-2500 cm⁻¹), C=O stretch (~1700 cm⁻¹).

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of lysophosphatidic acid (LPA) receptor antagonists.[9] LPA is a signaling lipid involved in various pathological processes, including fibrosis. Antagonists of the LPA1 receptor are being investigated as potential treatments for fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).

The specific stereochemistry of the cyclohexane core is often crucial for the final compound's potency and selectivity for its biological target. The (1R,3S) configuration correctly orients the substituents to fit into the receptor's binding pocket, highlighting the importance of stereocontrolled synthesis.

G start (1R,3S)-3-Hydroxy- cyclohexane-1-carboxylic acid step1 Multi-step Chemical Synthesis start->step1 Chiral Building Block end LPA1 Receptor Antagonist (Active Pharmaceutical Ingredient) step1->end Final Drug Substance

Safety and Handling

According to hazard information, this compound is considered an irritant.[5]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.[2]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for the development of stereochemically defined therapeutics. Its value lies in the precise spatial arrangement of its functional groups. While classical resolution methods are available, modern biocatalytic and asymmetric syntheses are providing more efficient and scalable routes to this important chiral building block. A thorough understanding of its properties, synthesis, and analysis is indispensable for chemists and researchers aiming to leverage its unique structure in the design of next-generation medicines.

References

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases.
  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Shodhganga. [Link]

  • (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases.
  • Biocatalytic synthesis of (1s,3s)-3-hydroxycyclohexane-1-carboxylic acid compounds.
  • Chiral resolution of cyclohex-3-ene-1-carboxylic acid. Semantic Scholar. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]

  • Cyclohexanecarboxylic acid, 3-hydroxy-, (1R,3S)-. Nine Chongqing Chemdad Co., Ltd. [Link]

  • (3R,4R)-3-(1-carboxyethenoxy)-4-hydroxycyclohexa-1,5-diene-1-carboxylic acid. MassBank. [Link]

  • A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. ResearchGate. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Structural Elucidation of (1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid is a chiral organic compound with the chemical formula C₇H₁₂O₃ and a molecular weight of approximately 144.17 g/mol .[1][2] This molecule features a cyclohexane ring scaffold substituted with a hydroxyl (-OH) group and a carboxylic acid (-COOH) group. The specific stereochemistry, denoted by (1R,3S), dictates a cis relationship between these two functional groups, where both are on the same face of the cyclohexane ring. This defined three-dimensional arrangement is critical, as stereoisomers of a molecule can exhibit vastly different biological activities and physical properties, a key consideration in the fields of medicinal chemistry and materials science.

The precise and unambiguous determination of the structure of this compound is paramount for its application in research and drug development. This guide provides an in-depth overview of the multi-technique analytical workflow employed for its structural elucidation, focusing on the "why" behind experimental choices and the logical integration of data to arrive at a conclusive structural assignment.

The Analytical Imperative: A Multi-faceted Approach

No single analytical technique can definitively elucidate the complete structure, including stereochemistry, of a complex molecule like this compound. Therefore, a synergistic approach is employed, integrating data from various spectroscopic and analytical methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system.

Mass Spectrometry: The First Glimpse

Mass spectrometry (MS) serves as the initial analytical step to determine the molecular weight and elemental formula of the compound.

Core Principle

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition.

Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) Mass Spectrometry
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

  • Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied, generating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase molecular ions.

  • Mass Analysis: The ions are accelerated into the TOF mass analyzer. The time it takes for an ion to travel the length of the flight tube is proportional to the square root of its m/z ratio.

  • Detection: The arrival of the ions at the detector is recorded, generating a mass spectrum.

Data Interpretation

The primary ion observed for this compound in positive ion mode would be the protonated molecule, [M+H]⁺. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be prominent.

IonExpected Exact Mass
[C₇H₁₂O₃+H]⁺145.0865
[C₇H₁₂O₃-H]⁻143.0708

The fragmentation pattern can also provide structural clues. For carboxylic acids, common fragmentation pathways include the loss of water (H₂O) and the loss of the carboxyl group (COOH).[3]

Infrared Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Core Principle

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. These absorption frequencies are characteristic of the types of bonds and functional groups present.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: An IR beam is passed through the ATR crystal, where it interacts with the sample at the surface. The attenuated beam is then directed to the detector.

  • Spectrum Generation: The resulting interferogram is converted into an IR spectrum via a Fourier transform.

Data Interpretation

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)
C-H (sp³ hybridized)Stretching2950-2850
C=O (Carboxylic Acid)Stretching1760-1690
O-H (Alcohol)Stretching3500-3200 (broad)
C-OStretching1320-1210

The very broad O-H stretch from the carboxylic acid is a hallmark feature, often spanning a wide range and overlapping with the C-H stretches.[4][5]

Nuclear Magnetic Resonance Spectroscopy: The Heart of Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the connectivity of atoms and their spatial relationships.

¹H NMR Spectroscopy: Unveiling the Proton Environment

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and a ¹H NMR spectrum is acquired.

Data Interpretation: For this compound, the protons on the cyclohexane ring will exhibit complex splitting patterns due to spin-spin coupling. The chemical shifts are influenced by the electron-withdrawing effects of the hydroxyl and carboxyl groups. The proton on the carbon bearing the hydroxyl group (H3) and the proton on the carbon with the carboxylic acid (H1) are expected to be shifted downfield. The cis relationship of the substituents means that the H1 and H3 protons are on the same side of the ring. In the most stable chair conformation, one of these protons will be axial and the other equatorial.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides information about the number of different types of carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: As for ¹H NMR, though a higher concentration may be required.

  • Data Acquisition: A ¹³C NMR spectrum is acquired. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Data Interpretation: Seven distinct carbon signals are expected for this compound. The carboxyl carbon will be the most downfield signal (typically 170-185 ppm). The carbon attached to the hydroxyl group will also be significantly downfield (typically 65-80 ppm).

2D NMR Spectroscopy: Connecting the Dots

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and determining the relative stereochemistry.

Experimental Workflow for 2D NMR Analysis

2D NMR Workflow for Structure Elucidation
  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). This helps to trace out the proton connectivity within the cyclohexane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. This allows for the assignment of the carbon signals based on the already assigned proton signals (or vice-versa).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close to each other in space, regardless of whether they are bonded. For this compound, a key NOE would be expected between the axial protons on the same side of the ring, which helps to confirm the chair conformation and the relative stereochemistry of the substituents.[6][7]

X-ray Crystallography: The Definitive Answer

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous structural information, including the absolute stereochemistry.

Core Principle

X-ray crystallography relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. The resulting diffraction pattern can be used to calculate the three-dimensional electron density map of the molecule, from which the atomic positions can be determined.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: A single crystal of high quality is grown from a supersaturated solution of the compound. This is often the most challenging step.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods and refined to obtain the final atomic coordinates.

Data Interpretation

The output of an X-ray crystallography experiment is a detailed 3D model of the molecule, including precise bond lengths, bond angles, and torsional angles. This provides irrefutable evidence for the cis relationship between the hydroxyl and carboxylic acid groups and can be used to determine the absolute configuration (R/S) of the chiral centers.

Chiral Chromatography: Enantiomeric Purity

While not a structure elucidation technique in itself, chiral chromatography is essential for separating the enantiomers and ensuring the enantiomeric purity of the sample being analyzed.

Core Principle

Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. This differential interaction leads to a separation of the enantiomers as they pass through the column.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
  • Column Selection: An appropriate chiral column is selected based on the properties of the analyte. For acidic compounds like this compound, anion-exchange type CSPs can be effective.[7]

  • Method Development: The mobile phase composition, flow rate, and temperature are optimized to achieve baseline separation of the enantiomers.

  • Analysis: The sample is injected onto the column, and the separated enantiomers are detected, typically by UV absorbance.

Conclusion: A Symphony of Data

The structural elucidation of this compound is a process of logical deduction, where data from multiple analytical techniques are woven together to form a cohesive and self-consistent picture. From the initial confirmation of the molecular formula by mass spectrometry, through the identification of functional groups by IR spectroscopy, to the detailed mapping of atomic connectivity and spatial relationships by a suite of NMR experiments, each step builds upon the last. When available, X-ray crystallography provides the ultimate confirmation of the three-dimensional structure. This integrated analytical approach ensures the highest level of confidence in the structural assignment, a critical foundation for all subsequent research and development activities.

References

  • (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid | C7H12O3 | CID 23423022 - PubChem. Available from: [Link]

  • This compound | C7H12O3 | CID 13413125 - PubChem. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available from: [Link]

  • (1S,3R,4S)-3,4-dihydroxycyclohexane-1-carboxylic acid - PubChem. Available from: [Link]

  • Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google Patents.
  • 2D NMR (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Available from: [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. Available from: [Link]

  • Advanced 2D NMR Techniques Guide | PDF | Two Dimensional Nuclear Magnetic Resonance Spectroscopy - Scribd. Available from: [Link]

  • 2D NMR Spectroscopy | PPTX - Slideshare. Available from: [Link]

  • (1S,3R)-3-Hydroxycyclopentanecarboxylic acid | C6H10O3 | CID 45076184 - PubChem. Available from: [Link]

  • Enantiomer separation of acidic compounds - Daicel Chiral Technologies. Available from: [Link]

  • Chiral HPLC Separations - Phenomenex. Available from: [Link]

  • 2D NMR FOR THE CHEMIST. Available from: [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids - YouTube. Available from: [Link]

  • 2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ. Available from: [Link]

  • Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

  • Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory - PubMed. Available from: [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available from: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available from: [Link]

Sources

Stereochemistry of 3-hydroxycyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemistry of 3-Hydroxycyclohexane-1-carboxylic Acid

This guide provides an in-depth exploration of the stereochemical landscape of 3-hydroxycyclohexane-1-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. We will dissect its stereoisomeric forms, discuss strategies for their synthesis and separation, and detail methods for their definitive characterization. The focus throughout will be on the underlying chemical principles and the practical implications for researchers in the field.

3-Hydroxycyclohexane-1-carboxylic acid possesses two stereogenic centers at carbons C1 and C3. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. The relative orientation of the hydroxyl (-OH) and carboxylic acid (-COOH) groups defines them as either cis or trans diastereomers.

  • Trans Isomers : The -OH and -COOH groups are on opposite faces of the cyclohexane ring. This pair consists of the (1R, 3R) and (1S, 3S) enantiomers.

  • Cis Isomers : The -OH and -COOH groups are on the same face of the cyclohexane ring. This pair consists of the (1R, 3S) and (1S, 3R) enantiomers.

The relationship between any cis isomer and any trans isomer is diastereomeric. Diastereomers possess different physical and chemical properties, a crucial feature that is exploited for their separation.[1]

stereoisomers cluster_trans trans-Isomers cluster_cis cis-Isomers T1 (1R, 3R) T2 (1S, 3S) T1->T2 Enantiomers C1 (1R, 3S) T1->C1 Diastereomers C2 (1S, 3R) T1->C2 Diastereomers T2->C1 Diastereomers T2->C2 Diastereomers C1->C2 Enantiomers

Caption: Stereoisomeric relationships of 3-hydroxycyclohexane-1-carboxylic acid.

Conformational Analysis: The Driver of Reactivity

The cyclohexane ring predominantly exists in a chair conformation. The stability of the stereoisomers is dictated by the energetic penalty of placing bulky substituents in the axial position.

  • Trans-isomers : In the most stable chair conformation of the (1R, 3R) or (1S, 3S) isomer, both the carboxylic acid and hydroxyl groups can occupy equatorial positions, minimizing steric strain.

  • Cis-isomers : For the cis isomers, one substituent must be axial while the other is equatorial. The larger carboxylic acid group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions, forcing the smaller hydroxyl group into the axial position.

These conformational preferences have a direct impact on the spectroscopic properties and chemical reactivity of the diastereomers.

Synthesis and Stereoselective Strategies

The most common starting point for synthesizing 3-hydroxycyclohexane-1-carboxylic acid is the catalytic hydrogenation of m-hydroxybenzoic acid.[2]

General Synthesis Protocol: Hydrogenation

This synthesis produces a mixture of cis and trans diastereomers, as the hydrogenation of the aromatic ring can occur from either face.

Protocol:

  • Reactor Setup: An aqueous solution of m-hydroxybenzoic acid, sodium hydroxide, and a Raney Nickel catalyst is added to a high-pressure autoclave.[2]

  • Hydrogenation: The reactor is pressurized with hydrogen gas (e.g., 60 atm) and heated (e.g., 150 °C) with stirring overnight.[2]

  • Work-up: After cooling and depressurization, the solid catalyst is removed by filtration.

  • Isolation: The filtrate is acidified with a strong acid (e.g., HCl) and extracted with an organic solvent (e.g., tetrahydrofuran).

  • Purification: The combined organic phases are dried and concentrated under reduced pressure to yield the crude product as a mixture of diastereomers.[2]

The resulting mixture necessitates robust separation and resolution techniques to isolate the individual stereoisomers.

Chiral Resolution: Isolating Pure Enantiomers

Obtaining enantiomerically pure forms of the acid is paramount for pharmaceutical applications.[3] Since enantiomers have identical physical properties, they cannot be separated by standard techniques like crystallization or chromatography. Resolution requires introducing a new chiral element to create diastereomeric intermediates.

Method 1: Diastereomeric Salt Formation

This classical and cost-effective method relies on the differential solubility of diastereomeric salts formed between the racemic acid and a chiral base.[1]

resolution_workflow start Racemic Mixture (e.g., cis-isomers) step1 Add Chiral Resolving Agent (e.g., Quinine) in a suitable solvent start->step1 step2 Formation of Diastereomeric Salts ((+)-acid-(-)-base) & ((-)-acid-(-)-base) step1->step2 step3 Selective Crystallization (Exploits different solubilities) step2->step3 salt1 Insoluble Salt (e.g., (+)-acid-(-)-base) step3->salt1 Precipitates salt2 Soluble Salt in Mother Liquor (e.g., (-)-acid-(-)-base) step3->salt2 Remains in solution step4a Acidify to break the salt salt1->step4a step4b Acidify to break the salt salt2->step4b end1 Pure (+)-Enantiomer step4a->end1 end2 Pure (-)-Enantiomer step4b->end2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Protocol Example (Conceptual):

  • Salt Formation: Dissolve the racemic cis-3-hydroxycyclohexanecarboxylic acid (1.0 eq) and a chiral resolving agent like quinine (0.5-1.0 eq) in a suitable hot solvent (e.g., acetone, toluene).[1][4]

  • Crystallization: Allow the solution to cool slowly. One diastereomeric salt will preferentially crystallize due to lower solubility.

  • Separation: Collect the crystals by filtration. The other diastereomer remains enriched in the mother liquor.

  • Liberation of the Acid: Treat the separated crystalline salt with an acid (e.g., HCl) to protonate the carboxylate and precipitate the enantiomerically pure acid. The chiral base can be recovered from the aqueous layer.

  • Isolation of Second Enantiomer: The mother liquor can be treated similarly to recover the other enantiomer. Multiple crystallization steps may be required to achieve high optical purity.[4]

Method 2: Enzymatic Resolution

Enzymatic methods offer high stereoselectivity under mild conditions. Hydrolases, particularly lipases, are commonly employed for the kinetic resolution of racemic esters of the target acid.[4][5]

Principle: The enzyme selectively catalyzes a reaction (e.g., hydrolysis or acylation) on one enantiomer much faster than the other, allowing for their separation. For example, in an enzymatic acylation of a racemic mixture of methyl 3-hydroxycyclohexane-1-carboxylate, a lipase like Candida antarctica lipase B can selectively acylate the (1S,3R)-enantiomer, leaving the desired (1R,3S)-enantiomer unreacted.[3]

Spectroscopic Characterization

Confirming the relative (cis/trans) and absolute (R/S) configuration of the isolated isomers is a critical final step. NMR spectroscopy is a powerful tool for determining the relative stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The conformational differences between cis and trans isomers lead to distinct ¹H and ¹³C NMR spectra.[6] The chemical shift (δ) and coupling constants (J) of the protons at C1 and C3 are particularly informative.

  • Proton (¹H) NMR: Protons in an axial orientation are typically more shielded (appear at a lower δ) than their equatorial counterparts. The coupling constant between adjacent axial protons (J_ax-ax) is large (typically 8-13 Hz), whereas axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are smaller (2-5 Hz). By analyzing the multiplicity and J-values of the H1 and H3 signals, one can deduce their relative orientation.

  • Carbon (¹³C) NMR: The chemical shifts of the ring carbons are also sensitive to the stereochemistry of the substituents.[7]

Parameter Trans Isomer (diequatorial) Cis Isomer (axial/equatorial) Rationale
¹H δ of H1/H3 Typically downfieldOne proton may be upfield (axial)Equatorial protons are generally less shielded than axial ones.
¹H J-coupling Shows large J_ax-ax couplings to adjacent ring protons.Shows smaller J_ax-eq and J_eq-eq couplings.The dihedral angle dependence of coupling constants is diagnostic.
¹³C δ Distinct chemical shifts for all 7 carbons.Different chemical shifts compared to the trans isomer due to steric effects.The "gamma-gauche effect" can cause upfield shifts for carbons bearing axial substituents.
Table 1: Representative NMR characteristics for distinguishing diastereomers.

The carboxylic acid proton itself typically appears as a broad singlet far downfield (10-12 ppm).[8]

Conclusion

The stereochemistry of 3-hydroxycyclohexane-1-carboxylic acid presents a multifaceted challenge that is central to its application in fields like drug discovery. A thorough understanding of its isomeric forms, conformational preferences, and the interplay between them is essential. Successful synthesis and isolation of a specific stereoisomer rely on a logical workflow encompassing non-selective synthesis followed by highly specific chiral resolution techniques, such as diastereomeric salt formation or enzymatic resolution. Finally, rigorous spectroscopic analysis, primarily using NMR, provides the definitive structural confirmation required for advancing research and development.

References

  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Thesis, University of Science and Technology.
  • (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid. PubChem. Available at: [Link]

  • Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases. Google Patents (EP1805316B1).
  • Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases. Google Patents (US20070197788A1).
  • (1R,3S)-3-hydroxycyclohexane-1-carboxylic acid. PubChem. Available at: [Link]

  • compared using 13C nmr spectroscopy. S-cool. Available at: [Link]

  • (1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid. PubChem. Available at: [Link]

  • 3-Hydroxycyclohexanecarboxylic Acid. PubChem. Available at: [Link]

  • Chiral resolution of cyclohex-3-ene-1-carboxylic acid. Semantic Scholar. Available at: [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of (1r,3s)-3-Hydroxycyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chiral Scaffold of Medicinal Importance

(1r,3s)-3-Hydroxycyclohexane-1-carboxylic acid is a chiral bifunctional molecule that has garnered significant attention in the pharmaceutical industry. Its rigid cyclohexyl backbone, adorned with precisely oriented hydroxyl and carboxylic acid functional groups, renders it a valuable synthon for the construction of complex molecular architectures. The stereochemical integrity of this compound is paramount, as the biological activity of its derivatives is often contingent on the specific spatial arrangement of these functionalities. This guide provides a comprehensive overview of the primary synthetic strategies employed to obtain the enantiomerically pure (1r,3s) isomer, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights and detailed experimental protocols to facilitate its practical application. A notable application of this chiral building block is in the synthesis of lysophosphatidic acid (LPA) receptor antagonists, which are being investigated for the treatment of fibrotic diseases.[1]

Strategic Approaches to Stereoselective Synthesis

The synthesis of enantiomerically pure this compound can be broadly categorized into three main strategies:

  • Catalytic Hydrogenation of an Aromatic Precursor followed by Resolution: This classical approach involves the reduction of a readily available aromatic starting material to the corresponding racemic cyclohexyl derivative, which is then separated into its constituent enantiomers.

  • Biocatalytic Methods: Leveraging the high stereoselectivity of enzymes and microorganisms, this green chemistry approach offers elegant solutions for kinetic resolution and asymmetric reduction.

  • Asymmetric Synthesis: This strategy aims to introduce the desired stereochemistry from the outset of the synthetic sequence, often employing chiral auxiliaries or catalysts.

The following sections will explore each of these strategies in detail, providing both theoretical background and practical guidance.

Catalytic Hydrogenation and Resolution: The Classical Pathway

A common and economically viable route to 3-hydroxycyclohexane-1-carboxylic acid begins with the catalytic hydrogenation of 3-hydroxybenzoic acid.[2] This method typically produces a mixture of cis and trans diastereomers, from which the desired cis isomer must be isolated. Subsequent resolution of the racemic cis-3-hydroxycyclohexane-1-carboxylic acid affords the target (1r,3s) enantiomer.

Catalytic Hydrogenation of 3-Hydroxybenzoic Acid

The reduction of the aromatic ring of 3-hydroxybenzoic acid can be achieved using various transition metal catalysts under hydrogen pressure. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the reaction.

Mechanism Insight: The hydrogenation of the benzene ring is a heterogeneous catalytic process that occurs on the surface of the metal catalyst. The substrate adsorbs onto the catalyst surface, where it reacts with adsorbed hydrogen atoms. The stereochemical outcome is influenced by the mode of adsorption of the aromatic ring onto the catalyst surface.[3][4]

Experimental Protocol: Hydrogenation of 3-Hydroxybenzoic Acid

  • Materials:

    • 3-Hydroxybenzoic acid

    • Raney Nickel or Platinum(IV) oxide (PtO₂)

    • Sodium hydroxide (for Raney Ni reduction)

    • Ethanol or water (solvent)

    • High-pressure autoclave

    • Filtration apparatus

    • Rotary evaporator

  • Procedure:

    • In a high-pressure autoclave, dissolve 3-hydroxybenzoic acid in a suitable solvent (e.g., aqueous sodium hydroxide solution for Raney Ni, or ethanol for PtO₂).

    • Add the catalyst (e.g., Raney Ni, ~5-10 wt% or PtO₂, ~1-5 wt%).

    • Seal the autoclave and purge with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 60 atm).

    • Heat the reaction mixture to the specified temperature (e.g., 150 °C for Raney Ni) and stir vigorously.

    • Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques such as TLC or HPLC.

    • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • If the reaction was performed in an alkaline solution, acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the product.

    • Isolate the crude 3-hydroxycyclohexane-1-carboxylic acid (mixture of isomers) by filtration or extraction.

    • Purify the cis isomer by recrystallization.

ParameterTypical Value/ConditionReference
Starting Material 3-Hydroxybenzoic acid[2]
Catalyst Raney Ni or PtO₂[5]
Solvent Aqueous NaOH or Ethanol[5]
Hydrogen Pressure 60 atm[5]
Temperature 150 °C[5]
Typical Yield Variable, often requires optimization[5]
Resolution of Racemic cis-3-Hydroxycyclohexane-1-carboxylic Acid

Once the racemic cis isomer is obtained, classical resolution using a chiral resolving agent can be employed to separate the enantiomers. This method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Causality Behind Experimental Choices: The choice of resolving agent is critical and is often determined empirically. Common resolving agents for carboxylic acids include chiral amines such as quinine, cinchonidine, and phenylethylamine. The solvent system for crystallization is also a key parameter that needs to be optimized to achieve efficient separation.[6]

Experimental Protocol: Resolution with a Chiral Amine

  • Materials:

    • Racemic cis-3-hydroxycyclohexane-1-carboxylic acid

    • Chiral resolving agent (e.g., quinine trihydrate, cinchonidine)

    • Suitable solvent (e.g., methanol, ethanol, acetone)

    • Filtration apparatus

    • Polarimeter (for determining optical purity)

  • Procedure:

    • Dissolve the racemic cis-3-hydroxycyclohexane-1-carboxylic acid in a suitable solvent with heating.

    • In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, also with heating.

    • Mix the two hot solutions and allow the mixture to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.

    • Collect the crystals by filtration.

    • Recrystallize the diastereomeric salt multiple times from a suitable solvent until a constant optical rotation is achieved.

    • To recover the desired enantiomer, treat the purified diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and a base (e.g., NaOH) to neutralize the resolving agent.

    • Extract the enantiomerically enriched carboxylic acid into an organic solvent.

    • Dry the organic layer, and remove the solvent under reduced pressure to obtain the final product.

Biocatalytic Strategies: Precision and Sustainability

Biocatalysis offers a powerful and environmentally benign alternative to classical chemical methods for obtaining enantiomerically pure compounds. The high stereoselectivity of enzymes allows for efficient kinetic resolutions and asymmetric reductions under mild reaction conditions.

Enzymatic Kinetic Resolution

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme. For the synthesis of this compound, lipases are commonly employed to selectively acylate or hydrolyze an ester derivative of the racemic acid.

Mechanism of Lipase-Catalyzed Kinetic Resolution: Lipases catalyze the hydrolysis of esters through a serine hydrolase mechanism involving a catalytic triad (serine, histidine, and aspartate/glutamate). In a non-aqueous environment, they can catalyze the reverse reaction, esterification or transesterification. The enantioselectivity arises from the differential fit of the two enantiomers into the chiral active site of the enzyme, leading to a significant difference in their reaction rates.[7][8]

G

Experimental Protocol: Lipase-Catalyzed Transesterification

  • Materials:

    • Racemic methyl or ethyl cis-3-hydroxycyclohexane-1-carboxylate

    • Immobilized lipase (e.g., Novozym 435)[9][10][11][12]

    • Acyl donor (e.g., vinyl acetate)

    • Anhydrous organic solvent (e.g., methylene chloride, hexane)

    • Stirring apparatus

    • Chromatography equipment for separation

  • Procedure:

    • To a solution of the racemic ester in an anhydrous organic solvent, add the acyl donor.

    • Add the immobilized lipase to the reaction mixture.

    • Stir the suspension at room temperature or slightly elevated temperature.

    • Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining starting material and the acylated product.

    • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the product and the unreacted starting material.

    • Filter off the immobilized enzyme (which can often be reused).

    • Separate the unreacted alcohol from the acylated product by column chromatography.

    • Hydrolyze the ester of the desired enantiomer (in this case, the unreacted (1r,3s)-ester) using standard basic or acidic conditions to obtain the final carboxylic acid.

ParameterTypical Value/ConditionReference
Substrate Racemic methyl cis-3-hydroxycyclohexane-1-carboxylate[13]
Enzyme Novozym 435[9][10][11][12]
Acyl Donor Vinyl Acetate[14]
Solvent Methylene Chloride[14]
Temperature Room Temperature[14]
Target Conversion ~50%[14]
Microbial Reduction

Whole-cell microbial reductions offer an alternative biocatalytic approach, where microorganisms containing ketoreductase enzymes are used to stereoselectively reduce a prochiral ketone precursor. For the synthesis of this compound, the reduction of a 3-oxocyclohexanecarboxylic acid derivative can be employed.

Mechanism of Stereoselective Ketone Reduction: Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols using a hydride source, typically from a nicotinamide cofactor (NADH or NADPH). The stereoselectivity of the reduction is determined by the specific binding of the ketone substrate in the enzyme's active site, which dictates the facial selectivity of the hydride attack on the carbonyl group.[15]

G

Experimental Protocol: Microbial Reduction with Rhizopus arrhizus

  • Materials:

    • 3-Oxocyclohexanecarboxylic acid ester

    • Rhizopus arrhizus culture[16][17][18]

    • Growth medium (e.g., potato dextrose broth)

    • Incubator shaker

    • Centrifuge

    • Extraction solvents

  • Procedure:

    • Cultivate Rhizopus arrhizus in a suitable growth medium in an incubator shaker until a sufficient cell mass is obtained.

    • Harvest the cells by centrifugation and wash them with a buffer solution.

    • Resuspend the microbial cells in a fresh medium or buffer.

    • Add the 3-oxocyclohexanecarboxylic acid ester substrate to the cell suspension. A co-solvent may be needed to improve substrate solubility.

    • Incubate the reaction mixture in a shaker at an appropriate temperature. A carbon source like glucose is often added to facilitate cofactor regeneration within the cells.

    • Monitor the progress of the reduction by GC or HPLC.

    • Once the reaction is complete, separate the cells from the medium by centrifugation or filtration.

    • Extract the product from the culture medium using an organic solvent.

    • Purify the resulting hydroxy ester by chromatography.

    • Hydrolyze the ester to obtain the final carboxylic acid.

Asymmetric Synthesis: Building Chirality Intentionally

Asymmetric synthesis provides a more direct route to the desired enantiomer by creating the chiral centers with the correct stereochemistry from the beginning of the synthesis. A notable approach involves an asymmetric Diels-Alder reaction to construct a chiral cyclohexene precursor.

The Power of the Diels-Alder Reaction: The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring with up to four new stereocenters in a single step. By using a chiral dienophile, diene, or catalyst, the reaction can be rendered highly enantioselective.[19][20][21]

Experimental Protocol Outline: Asymmetric Diels-Alder Approach

  • Chiral Auxiliary-Mediated Diels-Alder Reaction: An achiral dienophile, such as an acrylate, is first attached to a chiral auxiliary. The resulting chiral dienophile then undergoes a Lewis acid-catalyzed Diels-Alder reaction with a suitable diene (e.g., 1,3-butadiene). The chiral auxiliary directs the facial selectivity of the cycloaddition, leading to a predominance of one enantiomer of the cyclohexene product.

  • Removal of the Chiral Auxiliary: After the Diels-Alder reaction, the chiral auxiliary is cleaved to reveal the chiral cyclohexenecarboxylic acid.

  • Further Transformations: The double bond in the cyclohexene ring is then functionalized to introduce the hydroxyl group with the desired cis stereochemistry, followed by reduction of any other functional groups to yield the target molecule. A common sequence involves iodolactonization followed by reductive cleavage of the resulting lactone.[6]

G

Conclusion

The synthesis of this compound presents a fascinating case study in stereoselective synthesis. The choice of synthetic route will depend on various factors, including the scale of the synthesis, cost considerations, and the availability of specialized equipment and reagents. While classical hydrogenation followed by resolution remains a viable option, biocatalytic methods are increasingly favored for their environmental benefits and high selectivity. Asymmetric synthesis, although potentially more complex, offers the most elegant and direct approach to the enantiomerically pure target. The methodologies and insights provided in this guide are intended to empower researchers and drug development professionals in their pursuit of this and other medicinally important chiral molecules.

References

  • Gotor, V., Alfonso, I., & Gotor-Fernández, V. (2008). Lipases: Useful biocatalysts for the preparation of pharmaceuticals.
  • Schulze, B., & Wubbolts, M. G. (1999). Biocatalysis for industrial production of fine chemicals. Current Opinion in Biotechnology, 10(6), 609-615.
  • Goldberg, K., Schroer, K., Lütz, S., & Liese, A. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes. Applied Microbiology and Biotechnology, 76(2), 237-248.
  • Jaeger, K. E., & Reetz, M. T. (1998). Microbial lipases form versatile tools for biotechnology. Trends in Biotechnology, 16(9), 396-403.
  • Corey, E. J., & Guzman-Perez, A. (1998). The catalytic enantioselective Diels–Alder reaction: 1998 update.
  • Novozymes. (n.d.). Novozym® 435. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). (1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid. Retrieved from [Link]

  • Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels–Alder reaction in total synthesis.
  • Google Patents. (n.d.). Biocatalytic synthesis of (1s,3s)-3-hydroxycyclohexane-1-carboxylic acid compounds.
  • Shinde, S. B., & Deshpande, R. M. (2016). Catalytic Hydrogenation of Benzoic Acid in Binary Solvent Mixture. CABI Digital Library.
  • Dias, L. C. (2000). Chiral Lewis acids in enantioselective Diels-Alder reactions. Journal of the Brazilian Chemical Society, 11, 219-251.
  • Gotor-Fernández, V., Busto, E., & Gotor, V. (2005). Novozym 435: a versatile biocatalyst for the resolution of a broad range of chiral compounds.
  • ResearchGate. (n.d.). Catalytic Hydrogenation of Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases.
  • The Royal Society of Chemistry. (2021). Electrocatalytic hydrogenation of benzoic acids in a proton-exchange membrane reactor. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Origins of stereoselectivity in evolved ketoreductases. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic modeling of lipase-catalysed hydrolysis of triacylglycerol in a reverse micelle system for the determination of integral stereoselectivity. Retrieved from [Link]

  • ACS Publications. (2022). Asymmetric Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid Utilizing Lactic Ester as a Chiral Auxiliary in the Diastereoselective Diels–Alder Reaction. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of lipase-catalyzed kinetic resolutions of racemic compounds: Reparameterization in terms of specificity constants. Retrieved from [Link]

  • Lidsen. (n.d.). Kinetic Model for the Hydrolysis of Olive Oil by Lipase in Absence of Emulsifier. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbe of the month: Rhizopus arrhizus. Retrieved from [Link]

  • Digital CSIC. (2021). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Retrieved from [Link]

  • SciELO. (n.d.). Successive cycles of utilization of novozym 435 in three different reaction systems. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Novozyme 435 Asymmetric Hydrolysis of Enol Ester with Series Acid Moiety. Retrieved from [Link]

  • ResearchGate. (2022). Kinetic Study for Chemoselective Hydrogenation of Benzoic Acid to Benzyl Alcohol in a Batch Slurry Reactor using Ru-Sn/Al2O3 Catalyst. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxybenzoic Acid. Retrieved from [Link]

  • MDPI. (2023). Biotechnological Production of Fumaric Acid by Rhizopus arrhizus—Reaching Industrially Relevant Final Titers. Retrieved from [Link]

  • ResearchGate. (n.d.). Biochemical Aspects of Fumaric Acid Accumulation by Rhizopus arrhizus. Retrieved from [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical History of (1R,3S)-3-Hydroxycyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the discovery and historical development of (1R,3S)-3-hydroxycyclohexane-1-carboxylic acid, a chiral building block that has become increasingly significant in the landscape of modern drug development. We will delve into the early stereochemical challenges, the evolution of synthetic strategies from classical resolution to elegant asymmetric syntheses, and its ultimate application as a key structural motif in therapeutics targeting metabolic diseases. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important molecule.

Early Encounters and the Stereochemical Puzzle

The story of this compound is intrinsically linked to the broader exploration of the stereoisomers of 3-hydroxycyclohexanecarboxylic acid. The initial challenge for chemists was not the synthesis of the racemic mixture, but the separation and absolute stereochemical assignment of its constituent enantiomers.

A landmark contribution in this area came in 1952 from the laboratory of D.S. Noyce and D.B. Denney. Their work, published in the Journal of the American Chemical Society, detailed the first successful resolution of racemic cis-3-hydroxycyclohexanecarboxylic acid[1][2]. This seminal work laid the foundation for accessing enantiomerically pure forms of this scaffold, a critical step for its future use in medicinal chemistry where stereochemistry often dictates biological activity.

The classical resolution approach, while groundbreaking for its time, was an arduous process. It relied on the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. This method, though effective, was often low-yielding and labor-intensive, highlighting the need for more efficient and direct synthetic routes to the individual enantiomers.

The Evolution of Synthetic Strategies: From Resolution to Asymmetric Synthesis

The demand for enantiomerically pure this compound, driven by its potential in drug discovery, spurred the development of more sophisticated synthetic methodologies. The journey from laborious classical resolutions to highly efficient asymmetric syntheses reflects the broader advancements in organic chemistry over the latter half of the 20th century.

Classical Resolution: The Foundation

The method pioneered by Noyce and Denney serves as a testament to the ingenuity of early organic chemists. The fundamental principle involves the reaction of the racemic carboxylic acid with a naturally occurring chiral base, such as an alkaloid, to form a mixture of diastereomeric salts. Due to their different physical properties, these diastereomers can be separated by careful crystallization. Subsequent acidification of the separated diastereomeric salts liberates the desired enantiomerically pure carboxylic acid.

Experimental Protocol: Classical Resolution of cis-3-Hydroxycyclohexanecarboxylic Acid (Representative)

  • Salt Formation: A solution of racemic cis-3-hydroxycyclohexanecarboxylic acid in a suitable solvent (e.g., ethanol) is treated with an equimolar amount of a chiral resolving agent (e.g., quinine or cinchonidine)[1][2].

  • Fractional Crystallization: The solution is allowed to cool slowly, inducing the crystallization of one of the diastereomeric salts. The progress of the resolution is monitored by measuring the optical rotation of the mother liquor.

  • Isolation and Purification: The crystalline salt is isolated by filtration and recrystallized multiple times from the same solvent until a constant optical rotation is achieved, indicating diastereomeric purity.

  • Liberation of the Free Acid: The purified diastereomeric salt is dissolved in water and acidified with a strong mineral acid (e.g., HCl).

  • Extraction: The enantiomerically pure carboxylic acid is then extracted from the aqueous solution using an organic solvent (e.g., diethyl ether).

  • Isolation of the Final Product: The organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the enantiomerically enriched this compound.

dot digraph "Classical_Resolution_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

racemate [label="Racemic cis-3-Hydroxy-\ncyclohexanecarboxylic Acid"]; chiral_base [label="Chiral Resolving Agent\n(e.g., Quinine)", shape=ellipse, fillcolor="#FFFFFF"]; salt_formation [label="Diastereomeric Salt\nFormation"]; fractional_crystallization [label="Fractional\nCrystallization"]; diastereomer_1 [label="Crystalline Diastereomer 1"]; mother_liquor [label="Mother Liquor\n(Enriched in Diastereomer 2)"]; acidification_1 [label="Acidification"]; enantiomer_1 [label="(1R,3S)-3-Hydroxy-\ncyclohexanecarboxylic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"];

racemate -> salt_formation; chiral_base -> salt_formation; salt_formation -> fractional_crystallization; fractional_crystallization -> diastereomer_1 [label="Isolation"]; fractional_crystallization -> mother_liquor; diastereomer_1 -> acidification_1; acidification_1 -> enantiomer_1; } enddot Caption: Workflow of the classical resolution of racemic cis-3-hydroxycyclohexanecarboxylic acid.

Modern Asymmetric Synthesis: A Paradigm Shift

While classical resolution was a pivotal first step, the advent of asymmetric synthesis revolutionized the production of single-enantiomer compounds. These methods create the desired stereochemistry directly, avoiding the need for separation of diastereomers and the inherent loss of at least 50% of the starting material.

One of the elegant and now widely adopted strategies involves the asymmetric Diels-Alder reaction. A notable example was reported by Marshall and Xie in 1995, which provided a pathway to a key precursor of (1R,3S)-3-hydroxycyclohexanecarboxylic acid[1]. This approach utilizes a chiral auxiliary to direct the stereochemical outcome of the cycloaddition reaction.

Experimental Protocol: Asymmetric Diels-Alder Approach (Representative)

  • Dienophile Preparation: A chiral auxiliary (e.g., an oxazolidinone) is acylated with an appropriate dienophile precursor to form a chiral acrylate.

  • Asymmetric [4+2] Cycloaddition: The chiral dienophile is reacted with a suitable diene (e.g., butadiene) in the presence of a Lewis acid catalyst (e.g., TiCl₄). The chiral auxiliary directs the facial selectivity of the diene addition, leading to the formation of a cyclohexene derivative with high diastereoselectivity[1].

  • Removal of Chiral Auxiliary: The chiral auxiliary is cleaved from the cycloadduct, typically by hydrolysis or reduction, to yield an enantiomerically enriched cyclohexenecarboxylic acid.

  • Stereoselective Functionalization: The double bond in the cyclohexene ring is then functionalized to introduce the hydroxyl group with the desired cis stereochemistry. This can be achieved through various methods, such as iodolactonization followed by ring-opening[1].

  • Final Product Formation: Subsequent chemical transformations, if necessary, yield the target this compound.

dot digraph "Asymmetric_Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

chiral_dienophile [label="Chiral Dienophile"]; diene [label="Diene\n(e.g., Butadiene)", shape=ellipse, fillcolor="#FFFFFF"]; cycloaddition [label="Asymmetric\nDiels-Alder Reaction"]; cycloadduct [label="Diastereomerically Enriched\nCycloadduct"]; cleavage [label="Chiral Auxiliary\nRemoval"]; enantioenriched_intermediate [label="Enantioenriched\nCyclohexene Intermediate"]; functionalization [label="Stereoselective\nFunctionalization"]; final_product [label="(1R,3S)-3-Hydroxy-\ncyclohexanecarboxylic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

chiral_dienophile -> cycloaddition; diene -> cycloaddition; cycloaddition -> cycloadduct; cycloadduct -> cleavage; cleavage -> enantioenriched_intermediate; enantioenriched_intermediate -> functionalization; functionalization -> final_product; } enddot Caption: A generalized workflow for the asymmetric synthesis of (1R,3S)-3-hydroxycyclohexanecarboxylic acid via a Diels-Alder reaction.

Application in Drug Discovery: A Scaffold for Metabolic Disease Therapeutics

The true value of this compound has been realized in its application as a privileged scaffold in medicinal chemistry, particularly in the development of therapeutics for metabolic diseases. Its rigid, three-dimensional structure allows for the precise positioning of functional groups to interact with biological targets.

A significant area of application for this moiety is in the design of Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors. DGAT1 is a key enzyme in the final step of triglyceride biosynthesis, and its inhibition is a promising strategy for the treatment of obesity and type II diabetes. The cyclohexane carboxylic acid head group of molecules containing this scaffold has been shown to be a crucial element for potent DGAT1 inhibition[3].

The (1R,3S) stereochemistry is often critical for optimal binding to the enzyme's active site. The hydroxyl group can form key hydrogen bond interactions, while the carboxylic acid moiety can engage in ionic or hydrogen bonding interactions, anchoring the inhibitor within the target protein. The cyclohexane ring itself serves as a rigid scaffold, minimizing conformational flexibility and the associated entropic penalty upon binding.

While specific drug names containing this exact fragment are not always publicly disclosed during early development, the patent literature clearly indicates its importance as a central building block for compounds that therapeutically modulate lipid and carbohydrate metabolism[1].

Comparative Analysis of Synthetic Methodologies

The evolution of synthetic methods for accessing this compound has been driven by the need for greater efficiency, scalability, and stereochemical control. The following table provides a comparative overview of the key approaches.

MethodologyKey FeaturesAdvantagesDisadvantages
Classical Resolution Separation of diastereomeric salts formed with a chiral resolving agent.Conceptually simple; established historical precedent.Inherently inefficient (max 50% yield); often requires multiple recrystallizations; can be labor-intensive.
Enzymatic Resolution Use of enzymes (e.g., lipases) to selectively react with one enantiomer of a racemic mixture.High enantioselectivity; mild reaction conditions.Requires screening for a suitable enzyme; separation of the product from the unreacted starting material is necessary.
Asymmetric Synthesis Direct synthesis of the desired enantiomer using chiral catalysts, auxiliaries, or reagents.High enantioselectivity and yield; avoids resolution steps.May require more complex starting materials and reagents; optimization of reaction conditions can be challenging.

Conclusion and Future Perspectives

The journey of this compound from a stereochemical curiosity to a valuable building block in modern drug discovery is a compelling example of the interplay between fundamental organic synthesis and medicinal chemistry. The initial challenges of its isolation have been overcome by the development of sophisticated asymmetric synthetic routes, enabling its production on a scale necessary for pharmaceutical development.

As our understanding of the molecular basis of diseases continues to grow, the demand for structurally well-defined and stereochemically pure building blocks like this compound will undoubtedly increase. Its proven utility as a scaffold for targeting enzymes involved in metabolic disorders suggests that we will continue to see its incorporation into novel therapeutic agents in the years to come. Future research in this area will likely focus on further refining synthetic methodologies to enhance efficiency and reduce costs, as well as exploring its potential as a scaffold for targeting other classes of enzymes and receptors.

References

  • Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases.
  • Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases.
  • (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid | C7H12O3 | CID 23423022 - PubChem. National Center for Biotechnology Information. [Link]

  • Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. PubMed. [Link]

Sources

A Technical Guide to the Spectroscopic Signatures of (1r,3s)-3-Hydroxycyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Spectroscopic Characterization

(1r,3s)-3-Hydroxycyclohexane-1-carboxylic acid is a bifunctional alicyclic compound. The spatial arrangement of its hydroxyl and carboxylic acid functional groups, in a cis configuration on the cyclohexane ring, dictates its chemical reactivity, biological activity, and physical properties. Accurate spectroscopic characterization is paramount for confirming the successful synthesis of the correct stereoisomer and for quality control in drug development and manufacturing processes. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and stereochemistry of the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound in a common solvent like CDCl₃ or DMSO-d₆ is expected to exhibit distinct signals for each unique proton. The cis relationship between the hydroxyl and carboxylic acid groups will influence the chemical shifts and coupling constants of the ring protons.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Apply a 30° pulse width and a relaxation delay of 1-2 seconds.

  • Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak.

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Rationale
H-1~2.3-2.5ttJ ≈ 11.5, 4.0Axial proton deshielded by the adjacent carboxylic acid. The triplet of triplets arises from coupling to two axial and two equatorial protons on C2 and C6.
H-3~3.8-4.0ttJ ≈ 11.0, 4.5Axial proton deshielded by the attached hydroxyl group. The multiplicity is similar to H-1 due to coupling with neighboring axial and equatorial protons.
H-2a, H-6a~1.9-2.1m-Axial protons adjacent to the functionalized carbons.
H-2e, H-6e~1.3-1.5m-Equatorial protons adjacent to the functionalized carbons.
H-4a, H-5a~1.2-1.4m-Axial protons on the remaining ring carbons.
H-4e, H-5e~1.6-1.8m-Equatorial protons on the remaining ring carbons.
-OHVariable (broad singlet)s-Chemical shift is concentration and solvent dependent.
-COOH~12.0s-Highly deshielded proton of the carboxylic acid, often broad.

Diagram: ¹H NMR Assignment Workflow

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Elucidation prep Dissolve in Deuterated Solvent acq Acquire FID on >400 MHz Spectrometer prep->acq Insert into Spectrometer proc Fourier Transform Phase Correction Calibration acq->proc Raw Data integ Integration proc->integ mult Multiplicity Analysis proc->mult chem_shift Chemical Shift Assignment proc->chem_shift structure Confirm (1r,3s) Stereochemistry and Connectivity integ->structure Interpreted Data mult->structure Interpreted Data chem_shift->structure Interpreted Data

Caption: Workflow for ¹H NMR analysis.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each of the seven carbon atoms in the molecule.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Employ proton decoupling to simplify the spectrum to singlets for each carbon.

    • Use a sufficient number of scans for a good signal-to-noise ratio (often several hundred to thousands).

  • Processing: Fourier transform, phase correct, and calibrate the spectrum.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)Rationale
C=O~178-180Characteristic chemical shift for a carboxylic acid carbonyl carbon.
C-1~42-44Methine carbon attached to the carboxylic acid group.
C-3~68-70Methine carbon bearing the hydroxyl group, deshielded by oxygen.
C-2, C-6~34-36Methylene carbons adjacent to the functionalized carbons.
C-4, C-5~24-26Methylene carbons further from the electron-withdrawing groups.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the hydroxyl and carboxylic acid groups.

Experimental Protocol: Acquiring an FTIR Spectrum

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect a background spectrum of the empty sample compartment or clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added.

  • Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch of the carboxylic acid (hydrogen-bonded dimer)
~3400Broad, MediumO-H stretch of the alcohol
2950-2850Medium-StrongC-H stretch of the cyclohexane ring
~1710Strong, SharpC=O stretch of the carboxylic acid
~1450MediumC-H bend of the CH₂ groups
~1250StrongC-O stretch of the carboxylic acid
~1050MediumC-O stretch of the alcohol

Diagram: Key IR Absorptions

G cluster_0 Functional Groups cluster_1 Characteristic IR Absorptions (cm⁻¹) COOH Carboxylic Acid (-COOH) COOH_OH ~3300-2500 (broad) COOH->COOH_OH O-H stretch COOH_CO ~1710 (strong) COOH->COOH_CO C=O stretch OH Alcohol (-OH) OH_stretch ~3400 (broad) OH->OH_stretch O-H stretch CH Alkyl (C-H) CH_stretch ~2950-2850 CH->CH_stretch C-H stretch

Caption: Correlation of functional groups to IR bands.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Acquiring a Mass Spectrum

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas or liquid chromatography.

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum Fragmentation

The molecular weight of this compound is 144.17 g/mol .[1][2] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 144.

Key Predicted Fragments:

m/zFragmentLoss
127[M - OH]⁺Loss of the hydroxyl group from the carboxylic acid
126[M - H₂O]⁺Loss of water (from the alcohol and a ring proton)
99[M - COOH]⁺Loss of the carboxylic acid group
81[C₆H₉]⁺Loss of COOH and H₂O

Diagram: Fragmentation Pathway

G M [M]⁺˙ m/z = 144 M_OH [M-OH]⁺ m/z = 127 M->M_OH -OH M_H2O [M-H₂O]⁺˙ m/z = 126 M->M_H2O -H₂O M_COOH [M-COOH]⁺ m/z = 99 M->M_COOH -COOH C6H9 [C₆H₉]⁺ m/z = 81 M_H2O->C6H9 -COOH

Caption: Predicted major fragmentation pathways.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile for this compound. By understanding the expected NMR, IR, and MS data, researchers and scientists can more confidently identify this target molecule, differentiate it from its stereoisomers, and ensure its purity. The provided protocols and interpretations serve as a valuable resource for the synthesis and analysis of this and structurally related compounds in the fields of chemical research and drug development.

References

  • PubChem. (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • UCLA Chemistry. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of (1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid is a chiral organic compound featuring a cyclohexane ring substituted with both a hydroxyl and a carboxylic acid group.[1][2][3] Its specific stereochemistry imparts distinct physicochemical properties that are of significant interest in various fields, particularly in pharmaceutical and chemical synthesis. As a molecule with two polar functional groups, its solubility and stability are critical parameters that dictate its behavior in different environments, influencing everything from its biological activity to its formulation and storage.[3]

This technical guide provides a comprehensive overview of the core principles and experimental methodologies for characterizing the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental choices.

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For this compound, the presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond donor/acceptor (carboxylic acid group) suggests a degree of aqueous solubility, while the cyclohexane backbone provides lipophilic character.[3]

Theoretical Considerations and Solvent Selection

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of this compound, conferred by its hydroxyl and carboxylic acid functionalities, suggests solubility in polar solvents.[3] However, the non-polar cyclohexane ring will influence its solubility in organic solvents.

The carboxylic acid group's acidity (with a typical pKa of 3-5 for similar compounds) means its ionization state is pH-dependent. In basic solutions, it will deprotonate to form a more polar and, therefore, more water-soluble carboxylate salt. Conversely, in acidic solutions, it will remain in its less soluble neutral form.

A well-designed solubility study will therefore investigate a range of solvents with varying polarities and pH values.

Illustrative Solubility Data

The following table presents a generalized summary of the expected solubility of this compound in a selection of common solvents. Note: These are illustrative values and must be determined experimentally.

SolventSolvent TypeExpected Solubility (mg/mL) at 25°CRationale
Water (pH 7)Polar ProticModerately SolubleThe polar hydroxyl and carboxylic acid groups can form hydrogen bonds with water.[3]
0.1 M HClAcidic AqueousLow SolubilityThe carboxylic acid will be in its protonated, less polar form.
0.1 M NaOHBasic AqueousHigh SolubilityThe carboxylic acid will be deprotonated to the more polar carboxylate anion.
MethanolPolar ProticSolubleCan act as both a hydrogen bond donor and acceptor.
EthanolPolar ProticSolubleSimilar to methanol, but slightly less polar.
AcetonePolar AproticSparingly SolubleCan accept hydrogen bonds but not donate them.
DichloromethaneNon-polarInsolubleThe overall polarity of the molecule is too high for significant solubility in non-polar solvents.
HexaneNon-polarInsolubleA non-polar solvent will not effectively solvate the polar functional groups.
Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a standard method for determining the equilibrium solubility of a compound.

1. Materials and Equipment:

  • This compound

  • Selected solvents (e.g., water, buffers of various pH, organic solvents)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC with a suitable column (e.g., C18) and detector (e.g., UV or MS) or other validated analytical method

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

2. Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure saturation.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC.

  • Perform the experiment in triplicate for each solvent.

Diagram of Solubility Assessment Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Seal vials A->B C Incubate with agitation at constant temperature B->C D Visually confirm excess solid C->D E Centrifuge sample D->E F Filter supernatant E->F G Dilute sample F->G H Quantify by HPLC G->H

Caption: Workflow for equilibrium solubility determination.

Part 2: Stability Profile

Understanding the chemical stability of this compound is paramount for determining its shelf-life, storage conditions, and potential degradation products. Stability testing involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and to develop stability-indicating analytical methods.

Potential Degradation Pathways

For a molecule like this compound, several degradation pathways can be anticipated:

  • Oxidation: The secondary alcohol is susceptible to oxidation to a ketone. The cyclohexane ring itself could also be a site for oxidative degradation under harsh conditions.

  • Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation, losing CO2.[4]

  • Esterification: In the presence of alcohols and an acid catalyst, the carboxylic acid can form an ester.

  • Dehydration: The hydroxyl group could be eliminated to form an alkene, particularly under acidic conditions and heat.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to understand the intrinsic stability of the molecule. These studies involve exposing the compound to conditions more severe than those it would typically encounter during storage and use.

Illustrative Forced Degradation Conditions

Stress ConditionTypical Reagents and ConditionsPotential Degradation
Acid Hydrolysis 0.1 M - 1 M HCl, heat (e.g., 60°C)Dehydration
Base Hydrolysis 0.1 M - 1 M NaOH, heat (e.g., 60°C)Racemization at chiral centers
Oxidation 3% H2O2, room temperatureOxidation of the secondary alcohol to a ketone
Thermal Degradation Dry heat (e.g., 80°C) or solution at elevated temperatureDecarboxylation
Photostability Exposure to light (ICH Q1B guidelines)Photolytic degradation
Experimental Protocol: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study.

1. Materials and Equipment:

  • This compound

  • Reagents for stress conditions (HCl, NaOH, H2O2)

  • Water bath or oven for temperature control

  • Photostability chamber

  • pH meter

  • Validated stability-indicating HPLC method (capable of separating the parent compound from its degradation products)

  • LC-MS for identification of degradation products

2. Procedure:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final concentration of 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final concentration of 0.1 M NaOH. Heat the solution under the same conditions as the acid hydrolysis.

    • Oxidation: Add an appropriate volume of 30% H2O2 to the sample solution to achieve a final concentration of 3%. Keep the solution at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for a defined period.

    • Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.

  • Time Points and Neutralization: At each time point, withdraw an aliquot of the stressed sample. For the acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples using the validated stability-indicating HPLC method.

  • Peak Purity and Identification: Assess the purity of the parent peak at each time point. Use LC-MS to identify the major degradation products.

Diagram of Forced Degradation Study Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare compound solution B1 Acid Hydrolysis A->B1 B2 Base Hydrolysis A->B2 B3 Oxidation A->B3 B4 Thermal A->B4 B5 Photolytic A->B5 C Withdraw aliquots at time points B1->C B2->C B3->C B4->C B5->C D Neutralize (if necessary) C->D E Analyze by Stability-Indicating HPLC D->E F Identify Degradants by LC-MS E->F

Caption: Workflow for a comprehensive forced degradation study.

Part 3: Analytical Methodologies

A robust and validated analytical method is the cornerstone of accurate solubility and stability studies. For a chiral compound like this compound, both achiral and chiral methods may be necessary.

Achiral Analysis (Quantification)

A reversed-phase HPLC method with UV detection is generally suitable for quantifying the compound. Due to the lack of a strong chromophore, detection at low UV wavelengths (e.g., 200-210 nm) is often required. Alternatively, mass spectrometry (MS) or a universal detector like a Corona Charged Aerosol Detector (CAD) can be employed.

Chiral Analysis (Enantiomeric Purity)

To assess the potential for racemization during stability studies, a chiral HPLC method is necessary. This typically involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs are often a good starting point for the separation of chiral carboxylic acids.[5]

Conclusion

The solubility and stability of this compound are critical attributes that must be thoroughly characterized to support its development and application. This guide has provided a comprehensive framework for undertaking such studies, emphasizing the scientific rationale behind the experimental design. While specific data for this molecule must be generated experimentally, the principles and protocols outlined herein offer a robust starting point for any researcher or scientist working with this and similar compounds. A systematic approach, grounded in sound scientific principles, is key to successfully navigating the challenges of physicochemical characterization.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Patra, T., et al. (2022). Direct Hydrodecarboxylation of Aliphatic Carboxylic Acids: Metal- and Light-Free. Organic Letters, 24(2), 554-559. [Link]

  • Al-Mutairi, S. M., et al. (2022). Kinetics of Catalytic Decarboxylation of Naphthenic Acids over HZSM-5 Zeolite Catalyst. Catalysts, 12(5), 491. [Link]

  • Wang, C., Shi, S., & Chen, H. (2016). Study of kinetics of degradation of cyclohexane carboxylic acid by acclimated activated sludge. Water Science and Technology, 73(10), 2552-2558. [Link]

  • ResearchGate. (2021). Compound stability under different pH conditions. [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link]

  • Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]

  • ScienceDirect. (n.d.). Chiral Drug Separation. [Link]

  • ResearchGate. (2007). 1-Hydroxycyclohexanecarboxylic acid. [Link]

  • Taylor & Francis Online. (n.d.). Thermogravimetric analysis – Knowledge and References. [Link]

  • ResearchGate. (1989). The degradation of alicyclic hydrocarbons by a microbial consortium. [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]

  • PubChem. 3-Hydroxycyclohexanecarboxylic Acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Hydroxycarboxylic acid. [Link]

  • PubChem. 1-Hydroxycyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Nature. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • The Human Metabolome Database. (n.d.). Showing metabocard for 4-Hydroxycyclohexylcarboxylic acid (HMDB0001988). [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]

  • PubMed. (2018). Effect of pH on Structure, Function, and Stability of Mitochondrial Carbonic Anhydrase VA. [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • ACS Publications. (2016). Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. [Link]

  • Royal Society of Chemistry. (2018). Transition-metal-catalyzed decarbonylation of carboxylic acids to olefins: exploiting acyl C–O activation for the production of high value products. [Link]

Sources

An In-depth Technical Guide to the Natural Occurrence of 3-Hydroxycyclohexanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the natural occurrence of 3-hydroxycyclohexanecarboxylic acids, a class of compounds with significant potential in drug development and biotechnology. We will delve into their biosynthesis, stereochemical diversity, and presence in various natural sources, with a particular focus on microbial metabolic pathways. Furthermore, this document will outline established methodologies for their isolation, purification, and characterization, and discuss their known biological activities.

Introduction: The Significance of 3-Hydroxycyclohexanecarboxylic Acids

3-Hydroxycyclohexanecarboxylic acids are bifunctional organic molecules featuring a cyclohexane ring substituted with both a hydroxyl and a carboxylic acid group.[1] This structure imparts specific chemical properties, including polarity and the ability to form hydrogen bonds, which influence their physical characteristics like melting and boiling points.[1] Their true significance, however, lies in their stereochemical diversity and their role as versatile chiral building blocks in organic synthesis. The presence of two stereocenters gives rise to multiple stereoisomers (cis and trans, as well as enantiomers), each potentially possessing distinct biological activities.[2] This makes them valuable precursors in the synthesis of more complex molecules, including pharmaceuticals.[1][2] For instance, cis-configured 3-hydroxycyclohexanecarboxylic acid derivatives are key intermediates for therapeutic agents that modulate lipid and carbohydrate metabolism.[3]

Biosynthesis and Microbial Metabolism

The natural occurrence of 3-hydroxycyclohexanecarboxylic acids is predominantly documented as intermediates in microbial metabolic pathways. They are key players in the degradation of alicyclic and aromatic compounds.

Role in Cyclohexanecarboxylic Acid Degradation

Numerous bacteria, both aerobic and anaerobic, degrade cyclohexanecarboxylic acid (CHC) through pathways that can involve 3-hydroxycyclohexanecarboxylic acid.[4] One proposed mechanism is a β-oxidation-like pathway.[4] In some bacteria, the degradation of CHC proceeds via aromatization to p-hydroxybenzoic acid.[5] For example, a strain of Alcaligenes has been shown to metabolize CHC to p-hydroxybenzoate, with trans-4-hydroxycyclohexane carboxylate and 4-ketocyclohexane carboxylate as intermediates.[6] Similarly, Pseudomonas putida utilizes a CoA-mediated β-oxidation pathway for CHC metabolism.[7][8]

Intermediate in Benzoate Metabolism

3-Hydroxycyclohexanecarboxylic acid is also recognized as an intermediate in the anaerobic metabolism of benzoate.[4] This highlights the central role of this class of compounds in the microbial processing of common environmental pollutants and natural products.

Biosynthesis from Shikimic Acid

A notable biosynthetic route to cyclohexanecarboxylic acid in Alicyclobacillus acidocaldarius and Streptomyces collinus proceeds from shikimic acid and involves 3-hydroxycyclohexanecarboxylic acid as an intermediate.[3] Specifically, the trans-configured (1S, 3S) isomer has been identified in this pathway.[3]

Biosynthetic Pathway from Shikimic Acid

Shikimic_Acid_Pathway Shikimic_Acid Shikimic Acid Intermediate_1 ... Shikimic_Acid->Intermediate_1 Multiple Steps 3_HCCA (1S, 3S)-3-Hydroxy- cyclohexanecarboxylic Acid Intermediate_1->3_HCCA Enzymatic Conversion Intermediate_2 ... 3_HCCA->Intermediate_2 CHC Cyclohexanecarboxylic Acid Intermediate_2->CHC caption Biosynthesis of CHC via 3-HCCA

Caption: Biosynthesis of cyclohexanecarboxylic acid from shikimic acid, highlighting the role of (1S, 3S)-3-hydroxycyclohexanecarboxylic acid as a key intermediate.

Stereochemical Diversity in Nature

The presence of two chiral centers in 3-hydroxycyclohexanecarboxylic acid leads to the existence of four stereoisomers. The relative orientation of the hydroxyl and carboxylic acid groups determines whether the isomer is cis (on the same face of the ring) or trans (on opposite faces).[2] Each of these diastereomers exists as a pair of enantiomers (R and S).

Table 1: Stereoisomers of 3-Hydroxycyclohexanecarboxylic Acid

Isomer ConfigurationIUPAC Name ExamplePubChem CID
cis(1R,3S)-3-hydroxycyclohexane-1-carboxylic acid13413125[9]
cis(1S,3R)-3-hydroxycyclohexane-1-carboxylic acid-
trans(1R,3R)-3-hydroxycyclohexane-1-carboxylic acid23423022[10]
trans(1S,3S)-3-hydroxycyclohexane-1-carboxylic acid23369-01-9 (CAS)[2]

The stereochemistry of these compounds is crucial as different isomers can exhibit varied biological activities and serve as precursors for specific chiral drugs.[2][11] For instance, the biosynthesis in Alicyclobacillus acidocaldarius specifically produces the (1S, 3S)-trans isomer.[3]

Isolation and Purification from Natural Sources

While 3-hydroxycyclohexanecarboxylic acids are primarily known as metabolic intermediates, their isolation from natural matrices for research and development is a critical step. The following outlines a general workflow for their extraction and purification, which must be optimized based on the source material.

Extraction

The choice of extraction solvent is paramount and depends on the polarity of the target molecule. Given the presence of both a hydroxyl and a carboxylic acid group, 3-hydroxycyclohexanecarboxylic acids are polar compounds.

Step-by-Step Extraction Protocol:

  • Sample Preparation: The source material (e.g., microbial cell culture, plant tissue) should be homogenized or finely ground to increase the surface area for extraction.

  • Solvent Extraction: Maceration or sonication with polar solvents like methanol, ethanol, or ethyl acetate is typically effective.[12] For microbial cultures, the supernatant or cell lysate can be subjected to extraction.

  • Solvent Partitioning: A liquid-liquid extraction can be employed to separate compounds based on their polarity. For instance, an aqueous extract can be partitioned against a less polar solvent like ethyl acetate to concentrate the desired compounds.[12]

Purification

Chromatographic techniques are indispensable for the purification of 3-hydroxycyclohexanecarboxylic acids from complex extracts.

Step-by-Step Purification Protocol:

  • Column Chromatography: This is often the initial purification step. A silica gel column is commonly used, with a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate fractions.[12]

  • High-Performance Liquid Chromatography (HPLC): For final purification and isolation of individual stereoisomers, reversed-phase HPLC is a powerful tool. Chiral columns may be necessary for the separation of enantiomers.[11]

  • Crystallization: If the isolated compound is a solid, crystallization can be an effective final purification step.[13]

General Workflow for Isolation and Purification

Isolation_Workflow Source Natural Source (e.g., Microbial Culture) Extraction Extraction (Methanol/Ethyl Acetate) Source->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Crude_Extract Crude Extract Partitioning->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC HPLC (Reversed-Phase/Chiral) Fractions->HPLC Pure_Compound Pure 3-Hydroxycyclohexane- carboxylic Acid HPLC->Pure_Compound Characterization Structural Characterization (NMR, MS) Pure_Compound->Characterization caption Isolation and Purification Workflow

Caption: A generalized workflow for the isolation and purification of 3-hydroxycyclohexanecarboxylic acids from natural sources.

Biological Activities and Applications

The biological activities of 3-hydroxycyclohexanecarboxylic acids and their derivatives are a subject of growing interest, particularly in the pharmaceutical industry.

  • Metabolic Modulation: As previously mentioned, derivatives of these acids are being investigated for their ability to modulate lipid and carbohydrate metabolism.[3]

  • Precursors for Pharmaceuticals: Their chiral nature makes them valuable starting materials for the synthesis of a wide range of biologically active compounds.[1]

  • Anti-inflammatory and Antinociceptive Effects: Amidrazone derivatives of cyclohexanecarboxylic acid have demonstrated a range of biological activities, including antinociceptive and anti-inflammatory effects.[14] While this study focused on a related structure, it suggests the potential for therapeutic applications of 3-hydroxycyclohexanecarboxylic acid derivatives.

  • Other Potential Applications: They are also used in the production of chromatographic columns and sensors.[1]

Conclusion and Future Perspectives

3-Hydroxycyclohexanecarboxylic acids represent a fascinating class of naturally occurring molecules. While their primary known role in nature is as intermediates in microbial metabolism, their stereochemical complexity and utility as chiral building blocks have garnered significant attention in synthetic chemistry and drug development. Future research should focus on exploring a wider range of natural sources, including plants and fungi, for the presence of these compounds as secondary metabolites. Elucidating the full spectrum of their biological activities and the enzymatic pathways responsible for their synthesis will undoubtedly open up new avenues for their application in medicine and biotechnology.

References

  • The newly identified cyclohexane carboxylic acid degradation pathway in... - ResearchGate. Available at: [Link]

  • Moore, K. Poralla, H. G. Floss, J. Am. Chem. Soc. 1993, 115, 5267. As cited in EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google Patents.
  • (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid | C7H12O3 | CID 23423022 - PubChem. Available at: [Link]

  • This compound | C7H12O3 | CID 13413125 - PubChem. Available at: [Link]

  • The microbial degradation of cyclohexanecarboxylic acid: a pathway involving aromatization to form p-hydroxybenzoic acid - Canadian Science Publishing. Available at: [Link]

  • 3-Hydroxycyclohexanecarboxylic Acid | C7H12O3 | CID 5255726 - PubChem. Available at: [Link]

  • Fig 8. Structures of chiral carboxylic acids. All the stereoisomers of... - ResearchGate. Available at: [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - MDPI. Available at: [Link]

  • Isolation and Purification of Bioactive Compounds from the Stem Bark of Jatropha podagrica. Available at: [Link]

  • Metabolism of Cyclohexane Carboxylic Acid by Alcaligenes Strain W1 - PMC - NIH. Available at: [Link]

  • The metabolism of cyclohexanecarboxylic acid and 3-cyclohexenecarboxylic acid by Pseudomonas putida - NRC Publications Archive. Available at: [Link]

  • The metabolism of cyclohexanecarboxylic acid and 3-cyclohexenecarboxylic acid by Pseudomonas putida. | Chemsrc ID:734554. Available at: [Link]

  • CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents.
  • Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC - NIH. Available at: [Link]

  • Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics - OSTI.gov. Available at: [Link]

Sources

A Technical Guide to the Biological Precursors of (1R,3S)-3-Hydroxycyclohexane-1-carboxylic Acid: From Natural Pathways to Chemoenzymatic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds. While its direct biosynthesis in nature has not been prominently documented, its core molecular structure is rooted in primary metabolism. This in-depth technical guide elucidates the known biological origins of closely related precursors, primarily stemming from the shikimate pathway in microorganisms. It further details the chemoenzymatic strategies that leverage biological catalysts to achieve the precise stereochemistry of the target molecule, a critical aspect for drug development. This guide provides a comprehensive overview for researchers seeking to understand and harness biocatalysis for the synthesis of this important chiral intermediate.

The Foundational Biosynthetic Framework: The Shikimate Pathway

The journey to understanding the biological precursors of this compound begins with the shikimate pathway, a central metabolic route in bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1] This pathway is the biological origin of the cyclohexane ring found in various natural products.

The shikimate pathway commences with the condensation of phosphoenolpyruvate (PEP), from glycolysis, and erythrose-4-phosphate (E4P), from the pentose phosphate pathway, to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). A series of enzymatic transformations then leads to the key intermediate, shikimic acid.

Diagram: The Shikimate Pathway

Shikimate_Pathway cluster_0 Entry into Pathway PEP Phosphoenolpyruvate DAHP 3-Deoxy-D-arabino-heptulosonate-7-phosphate PEP->DAHP E4P Erythrose-4-Phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHQ Synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ Dehydratase Shikimate Shikimic Acid DHS->Shikimate Shikimate Dehydrogenase S3P Shikimate-3-Phosphate Shikimate->S3P Shikimate Kinase EPSP 5-Enolpyruvylshikimate-3-phosphate S3P->EPSP EPSP Synthase Chorismate Chorismate EPSP->Chorismate Chorismate Synthase Aromatic_AA Aromatic Amino Acids Chorismate->Aromatic_AA

Caption: Overview of the Shikimate Pathway.

A Natural Precursor: trans-(1S,3S)-3-Hydroxycyclohexane-1-carboxylic Acid from Alicyclobacillus acidocaldarius

Direct evidence for a biological precursor to a 3-hydroxycyclohexane-1-carboxylic acid isomer comes from studies on the thermoacidophilic bacterium Alicyclobacillus acidocaldarius. This organism produces ω-cyclohexyl fatty acids, and their biosynthesis initiates from a derivative of the shikimate pathway. Isotopic labeling studies have demonstrated that shikimic acid is the precursor to the cyclohexanecarboxylic acid that serves as the starter unit for these fatty acids.

A key breakthrough in understanding this pathway was the identification of an accumulated intermediate in a blocked mutant of A. acidocaldarius. This intermediate was identified as (1S,3S)-3-hydroxycyclohexanecarboxylic acid , a trans isomer of the target molecule.[2] This finding is significant as it establishes a concrete, naturally occurring biological precursor.

The proposed biosynthetic route from shikimic acid to cyclohexanecarboxylic acid in A. acidocaldarius involves a series of reductions and dehydrations. The formation of the (1S,3S)-3-hydroxycyclohexanecarboxylic acid intermediate is a critical step in this pathway before a final dehydration to yield cyclohex-2-ene-1-carboxylic acid.

Diagram: Biosynthesis of Cyclohexanecarboxylic Acid Precursor in A. acidocaldarius

Alicyclobacillus_Pathway Shikimic_Acid Shikimic Acid Intermediate_1 5-Hydroxycyclohex-1-enecarboxylic Acid Shikimic_Acid->Intermediate_1 [Enzymatic Steps] Intermediate_2 (1S,3S)-3-Hydroxycyclohexane- 1-carboxylic acid Intermediate_1->Intermediate_2 Reduction Intermediate_3 Cyclohex-2-ene-1-carboxylic Acid Intermediate_2->Intermediate_3 Dehydration CHC Cyclohexanecarboxylic Acid Intermediate_3->CHC Reduction

Caption: Proposed pathway to a cyclohexanecarboxylic acid precursor.

The Stereochemical Challenge and the Rise of Chemoenzymatic Strategies

The natural biosynthetic pathway in A. acidocaldarius produces the trans-(1S,3S) isomer, which is not the desired cis-(1R,3S) stereoisomer required for many pharmaceutical applications. This stereochemical discrepancy necessitates alternative strategies to produce the correct enantiomer. Chemoenzymatic synthesis, which combines chemical reactions with biological catalysis, offers a powerful solution.

The primary chemoenzymatic approaches to this compound and its derivatives involve:

  • Stereoselective reduction of a prochiral ketone: Starting with 3-oxocyclohexanecarboxylic acid or its ester, an alcohol dehydrogenase (ADH) can be used to stereoselectively reduce the ketone to the desired hydroxyl group.

  • Enzymatic kinetic resolution of a racemic mixture: A racemic mixture of cis-3-hydroxycyclohexane-1-carboxylic acid or its ester can be resolved using a hydrolase, such as a lipase. The enzyme will selectively acylate or hydrolyze one enantiomer, allowing for the separation of the desired (1R,3S) isomer.

Stereoselective Reduction using Alcohol Dehydrogenases (ADHs)

Alcohol dehydrogenases are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the reductive direction, they can exhibit high stereoselectivity, making them ideal for the synthesis of chiral alcohols.

Experimental Protocol: Stereoselective Reduction of 3-Oxocyclohexanecarboxylic Acid Ester

  • Reaction Setup:

    • Substrate: 3-oxocyclohexanecarboxylic acid methyl ester (10-50 mM)

    • Enzyme: A suitable alcohol dehydrogenase (e.g., from Lactobacillus brevis or a commercially available recombinant ADH)

    • Cofactor Regeneration System:

      • NADPH or NADH (catalytic amount, e.g., 1 mM)

      • A sacrificial alcohol (e.g., isopropanol) and a corresponding dehydrogenase (for cofactor recycling), or a glucose/glucose dehydrogenase system.

    • Buffer: Potassium phosphate buffer (100 mM, pH 7.0-7.5)

    • Temperature: 25-37 °C

    • Agitation: 150-200 rpm

  • Procedure:

    • Dissolve the 3-oxocyclohexanecarboxylic acid methyl ester in a minimal amount of a water-miscible co-solvent (e.g., DMSO) if necessary.

    • Prepare the reaction buffer containing the cofactor and the components of the regeneration system.

    • Add the substrate solution to the buffer.

    • Initiate the reaction by adding the alcohol dehydrogenase.

    • Monitor the reaction progress by HPLC or GC analysis of aliquots taken at regular intervals.

    • Upon completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

    • Extract the product into the organic phase.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Table: Comparison of Biocatalysts for Stereoselective Reduction

Enzyme SourceCofactorStereoselectivity (for cis-isomer)Reference
Horse Liver ADH (HLAD)NADHProduces a cis/trans mixtureWillaert et al., 1988
Geotrichum candidumNADHCan produce cis-isomerFonteneau et al.
Recombinant ADHsNADPH/NADHHigh, often >99% eeVarious commercial sources
Enzymatic Kinetic Resolution using Hydrolases

Kinetic resolution is a widely used method for separating enantiomers of a racemic mixture. Hydrolases, particularly lipases, are frequently employed for this purpose due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.[3]

Experimental Protocol: Lipase-Catalyzed Resolution of Racemic cis-3-Hydroxycyclohexane-1-carboxylic Acid Ester

  • Reaction Setup:

    • Substrate: Racemic cis-3-hydroxycyclohexane-1-carboxylic acid methyl ester (100-200 mM)

    • Enzyme: Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

    • Acyl Donor: Vinyl acetate (1.5-2.0 equivalents)

    • Solvent: Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

    • Temperature: 30-50 °C

    • Agitation: 150-200 rpm

  • Procedure:

    • To a solution of the racemic ester in the organic solvent, add the acyl donor.

    • Add the immobilized lipase to the reaction mixture.

    • Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.

    • Filter off the immobilized enzyme for reuse.

    • Concentrate the filtrate under reduced pressure.

    • Separate the acylated product from the unreacted alcohol by column chromatography.

    • The unreacted enantiomer will be the desired this compound methyl ester. The acylated enantiomer can be hydrolyzed back to the other enantiomer if needed.

Diagram: Chemoenzymatic Pathways to this compound

Chemoenzymatic_Synthesis cluster_0 Stereoselective Reduction cluster_1 Enzymatic Kinetic Resolution Prochiral_Ketone 3-Oxocyclohexane- 1-carboxylic Acid Ester Target_Molecule_1 (1R,3S)-3-Hydroxycyclohexane- 1-carboxylic Acid Ester Prochiral_Ketone->Target_Molecule_1 Alcohol Dehydrogenase (ADH) + Cofactor Regeneration Racemic_Ester Racemic cis-3-Hydroxycyclohexane- 1-carboxylic Acid Ester Separated_Products (1R,3S)-Ester + (1S,3R)-Acylated Ester Racemic_Ester->Separated_Products Lipase + Acyl Donor Target_Molecule_2 (1R,3S)-3-Hydroxycyclohexane- 1-carboxylic Acid Ester Separated_Products->Target_Molecule_2 Separation

Caption: Key chemoenzymatic strategies for synthesis.

Conclusion and Future Outlook

The biological precursors of this compound are intrinsically linked to the shikimate pathway, a fundamental route in microbial and plant metabolism. While nature provides a direct biosynthetic pathway to the trans-(1S,3S) isomer in organisms like Alicyclobacillus acidocaldarius, the synthesis of the pharmaceutically relevant cis-(1R,3S) isomer relies on the ingenuity of chemoenzymatic methods.

For researchers and drug development professionals, the understanding of both the natural biosynthetic origins and the practical enzymatic strategies is paramount. The use of stereoselective enzymes, such as alcohol dehydrogenases and hydrolases, offers a green and efficient alternative to traditional chemical synthesis for obtaining this valuable chiral building block. Future research in this area will likely focus on the discovery of novel enzymes with enhanced activity and selectivity, as well as the engineering of microorganisms to produce the desired (1R,3S) isomer directly from simple carbon sources, thereby creating a more streamlined and sustainable manufacturing process.

References

  • Herrmann, K. M., & Weaver, L. M. (1999). The Shikimate Pathway. Annual Review of Plant Physiology and Plant Molecular Biology, 50, 473-503. [Link]

  • Moore, B. S., Poralla, K., & Floss, H. G. (1993). Biosynthesis of the cyclohexanecarboxylic acid starter unit of .omega.-cyclohexyl fatty acids in Alicyclobacillus acidocaldarius. Journal of the American Chemical Society, 115(12), 5267-5274. [Link]

  • Willaert, J. J., Lemiere, G. L., Joris, L. A., Lepoivre, J. A., & Alderweireldt, F. C. (1988). The reduction of (R)-(−)-3-oxo-cyclohexane-carboxylic acid methylester with horse liver alcohol dehydrogenase in the presence of NADH. Bioorganic Chemistry, 16(3), 223-231. [Link]

  • Fonteneau, L., Rosa, S., & Buisson, D. (1991). Asymmetric reduction of 3-oxo-cyclohexene-1-carboxylic acid isopropylic ester by Geotrichum candidum. Tetrahedron Letters, 32(49), 7351-7354. [Link]

  • Sanofi-Aventis. (2007). Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases. EP1805316B1.
  • Gotor-Fernández, V., & Gotor, V. (2006). Hydrolases in Organic Synthesis: An Overview. In Enzyme Catalysis in Organic Synthesis (pp. 1-105). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Tanyeli, C. (2005). Chemoenzymatic Synthesis of Biologically Active Compounds. Middle East Technical University. [Link]

  • Sanofi-Aventis. (2007). Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases. US20070197788A1.
  • de Gonzalo, G., Brieva, R., & Gotor, V. (2010). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 15(9), 6296-6331. [Link]

Sources

A Technical Guide to the Chiral Resolution of 3-Hydroxycyclohexane-1-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantiomeric purity of active pharmaceutical ingredients (APIs) is a critical determinant of their efficacy and safety. 3-Hydroxycyclohexane-1-carboxylic acid serves as a vital chiral building block in the synthesis of numerous pharmaceuticals, particularly those targeting metabolic disorders like type II diabetes.[1] The presence of two stereocenters in its structure gives rise to four possible stereoisomers, making the isolation of a single, desired enantiomer a significant challenge. This technical guide provides an in-depth exploration of the primary methodologies for the chiral resolution of 3-hydroxycyclohexane-1-carboxylic acid isomers. It covers the theoretical principles and practical applications of classical diastereomeric salt formation, enzymatic kinetic resolution, and modern chromatographic techniques. This document is intended for researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries, offering field-proven insights and detailed protocols to navigate the complexities of this essential chiral separation.

Introduction: The Stereochemical Imperative

Chirality, the geometric property of non-superimposable mirror images, is a fundamental concept in drug design and development. Enantiomers of a chiral drug often exhibit profoundly different pharmacological and toxicological profiles. Consequently, regulatory agencies worldwide mandate the development of single-enantiomer drugs, driving the need for robust and scalable methods to obtain enantiopure compounds.

3-Hydroxycyclohexane-1-carboxylic acid is a prime example of a chiral precursor whose stereoisomers are pivotal in medicinal chemistry.[2] Specifically, the cis-configured enantiomers are key intermediates for drugs that modulate lipid and carbohydrate metabolism.[1][3] The molecule possesses two chiral centers at carbons 1 and 3, leading to four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R).

The diagram below illustrates the stereochemical relationships between these isomers. The (1R,3R) and (1S,3S) forms are enantiomers of each other, as are the (1R,3S) and (1S,3R) forms. Any other pairing, such as (1R,3R) and (1R,3S), are diastereomers. This distinction is crucial, as diastereomers possess different physical properties, a principle that is heavily exploited in classical resolution techniques.[4]

Caption: Stereochemical relationships of 3-hydroxycyclohexane-1-carboxylic acid isomers.

This guide will dissect the three predominant strategies for isolating these valuable enantiomers: classical chemical resolution, enzymatic resolution, and chiral chromatography.

Classical Chemical Resolution via Diastereomeric Salt Formation

This method is a cornerstone of industrial-scale chiral separations. It leverages the principle that while enantiomers have identical physical properties, diastereomers do not.[4][5] By reacting a racemic mixture of the carboxylic acid with an enantiopure chiral base (the resolving agent), a pair of diastereomeric salts is formed. These salts exhibit different solubilities, allowing one to be selectively crystallized from the solution.

Causality of Experimental Choices:

  • Choice of Resolving Agent: The selection of the chiral base is the most critical parameter. Naturally occurring alkaloids like quinine and cinchonidine are frequently used due to their availability and rigid structures, which facilitate effective chiral recognition and differential packing in a crystal lattice.[1][3][5] For 3-hydroxycyclohexane-1-carboxylic acid, both quinine and cinchonidine have been successfully employed to resolve the cis-isomers.[1][3] The choice often comes down to empirical screening to find the agent that provides the best crystal quality and separation efficiency.

  • Solvent Selection: The solvent system is paramount for achieving differential solubility. The ideal solvent will maximize the solubility of one diastereomeric salt while minimizing the solubility of the other, leading to high recovery and optical purity of the crystallized salt. Solvents like methanol, ethanol, or toluene are common choices.[4] Multiple recrystallization steps may be necessary to achieve the desired enantiomeric excess (ee).[1][3]

Classical_Resolution_Workflow cluster_0 Salt Formation & Separation cluster_1 Isolation RacemicAcid Racemic (R/S) Acid + (R)-Chiral Base Diastereomers Mixture of Diastereomeric Salts (R-Acid, R-Base) & (S-Acid, R-Base) RacemicAcid->Diastereomers Reaction Crystallization Selective Crystallization (Fractional Recrystallization) Diastereomers->Crystallization Solvent LessSoluble Less Soluble Salt (e.g., S-Acid, R-Base) Crystallization->LessSoluble MoreSoluble More Soluble Salt (e.g., R-Acid, R-Base) in Mother Liquor Crystallization->MoreSoluble Liberation1 Acidification (HCl) LessSoluble->Liberation1 Liberation2 Acidification (HCl) MoreSoluble->Liberation2 PureEnantiomer Pure (S)-Acid Liberation1->PureEnantiomer OtherEnantiomer Recovered (R)-Acid Liberation2->OtherEnantiomer

Caption: Workflow for classical resolution by diastereomeric salt formation.

Experimental Protocol: Resolution of cis-3-Hydroxycyclohexanecarboxylic Acid with Quinine

This protocol is adapted from literature procedures.[1][3]

  • Preparation: A racemic mixture of cis-3-hydroxycyclohexanecarboxylic acid (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol at an elevated temperature.

  • Salt Formation: An equimolar amount of an enantiopure resolving agent, such as quinine trihydrate (1.0 eq), is added to the solution.

  • Crystallization: The solution is allowed to cool slowly to room temperature, and then potentially cooled further (e.g., to 4°C) to induce crystallization of the less soluble diastereomeric salt. The process may require several hours or days.

  • Isolation: The precipitated crystals are collected by filtration, washed with a small amount of cold solvent, and dried. This yields the diastereomerically enriched salt.

  • Enrichment: To achieve high optical purity, the collected salt is recrystallized one or more times from the same or a different solvent system. Historical data shows that multiple crystallizations are often required.[1][3]

  • Liberation of the Free Acid: The purified diastereomeric salt is dissolved in water, and the solution is acidified (e.g., with 2M HCl) to protonate the carboxylic acid and precipitate it from the solution.

  • Final Purification: The enantiomerically pure acid is collected by filtration, washed with water to remove residual chiral base hydrochloride, and dried.

  • Analysis: The optical purity (enantiomeric excess, ee%) of the final product is determined by chiral HPLC or by measuring its specific rotation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and highly selective method that exploits the stereospecificity of enzymes.[6] In this process, an enzyme, typically a lipase or esterase, selectively catalyzes a reaction (e.g., esterification or hydrolysis) on one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. This results in a mixture of a product and the unreacted starting material, which can then be separated by conventional methods (e.g., extraction or chromatography).

Causality of Experimental Choices:

  • Enzyme Selection: Hydrolases, particularly lipases like Candida antarctica Lipase B (CAL-B), are widely used due to their broad substrate scope, high enantioselectivity, and stability in organic solvents.[7] For the resolution of 3-hydroxycyclohexanecarboxylic acid derivatives, hydrolases are employed to selectively acylate the hydroxyl group or hydrolyze an ester group of one enantiomer.[1][3]

  • Reaction Type: The resolution can be performed via selective esterification of the hydroxyl group or hydrolysis of a corresponding ester. In esterification, the racemic acid (or its ester) is reacted with an alcohol in the presence of the enzyme. The enzyme will selectively acylate one enantiomer, allowing for separation of the newly formed ester from the unreacted acid.

  • Acyl Donor & Solvent: In transesterification reactions, an acyl donor like vinyl acetate or vinyl propionate is often used because the enol byproduct tautomerizes to a ketone, driving the reaction to completion.[7] The choice of solvent is critical to maintain enzyme activity and can influence enantioselectivity. Non-polar organic solvents like hexane or diisopropyl ether are common.[7]

Enzymatic_Resolution_Workflow cluster_0 Selective Reaction cluster_1 Separation & Isolation RacemicSubstrate Racemic (R/S) Substrate (e.g., cis-3-hydroxycyclohexane carboxylic acid methyl ester) Reaction Enzymatic Kinetic Resolution (Transesterification) RacemicSubstrate->Reaction Enzyme Enzyme (e.g., Lipase) + Acyl Donor Enzyme->Reaction Mixture Mixture of: 1. Unreacted (S)-Substrate 2. Acylated (R)-Product Reaction->Mixture Separation Chromatographic Separation Mixture->Separation Unreacted Unreacted (S)-Substrate Separation->Unreacted Product Acylated (R)-Product Separation->Product

Caption: Workflow for enzymatic kinetic resolution via transesterification.

Experimental Protocol: Lipase-Catalyzed Resolution of rac-cis-3-Acetoxy-cyclohexanecarboxylic Acid Methyl Ester

This protocol is conceptualized based on patent literature describing the use of hydrolases.[1][3]

  • Substrate Preparation: The racemic cis-3-hydroxycyclohexanecarboxylic acid is first converted to its methyl ester and then acetylated to yield rac-cis-3-acetoxy-cyclohexanecarboxylic acid methyl ester.

  • Enzymatic Hydrolysis: The racemic substrate is suspended in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

  • Enzyme Addition: A suitable hydrolase (e.g., immobilized Candida antarctica Lipase B) is added to the suspension.

  • Reaction: The mixture is stirred at a controlled temperature (e.g., 30-40°C). The enzyme selectively hydrolyzes the acetate group of one enantiomer, for instance, the (1R, 3S)-enantiomer, to yield (1R, 3S)-3-hydroxycyclohexanecarboxylic acid methyl ester.

  • Monitoring: The reaction progress is monitored by chiral HPLC until approximately 50% conversion is reached to maximize the enantiomeric excess of both the product and the remaining substrate.

  • Workup and Separation: The enzyme is removed by filtration. The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate). The organic layer will contain the unreacted (1S, 3R)-3-acetoxy ester, while the aqueous layer will contain the (1R, 3S)-3-hydroxy ester product.

  • Isolation: The components are isolated by separating the layers and evaporating the solvents. Further purification can be achieved by column chromatography.

  • Analysis: The enantiomeric excess of both the recovered starting material and the product is determined by chiral HPLC.

Chromatographic Resolution

Direct separation of enantiomers using chromatography on a chiral stationary phase (CSP) is a highly efficient analytical and preparative technique.[8] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two primary modalities used for this purpose. SFC is often favored in the pharmaceutical industry for its faster separation times, lower solvent consumption, and high efficiency.[9][]

Causality of Experimental Choices:

  • Chiral Stationary Phase (CSP): The heart of the separation is the CSP. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose coated on a silica support) are the most versatile and widely used CSPs.[8] The chiral selector on the stationary phase forms transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times.

  • Mobile Phase: In HPLC, this is typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol (normal phase).[8] In SFC, the mobile phase consists of supercritical CO2 mixed with a co-solvent (modifier) such as methanol or ethanol.[] Additives like acids or bases can be used to improve peak shape and resolution for acidic or basic analytes.[11]

TechniqueMobile PhaseAdvantagesDisadvantages
Chiral HPLC Hexane/AlcoholWell-established, versatileHigh solvent consumption, longer run times
Chiral SFC Supercritical CO2/AlcoholFast, low organic solvent use, high efficiencyHigher initial equipment cost

Table 1: Comparison of Chiral HPLC and SFC for Enantiomeric Resolution.[8][9][]

Method Development Outline: SFC Separation of 3-Hydroxycyclohexanecarboxylic Acid Isomers

  • Column Screening: Screen a set of polysaccharide-based chiral columns (e.g., Chiralcel OD, OJ; Chiralpak AD, AS) with a generic gradient method. A typical mobile phase would be CO2 with a methanol gradient.

  • Modifier Screening: Once a promising column is identified, screen different alcohol modifiers (methanol, ethanol, isopropanol) to optimize selectivity.

  • Additive Screening: For the acidic analyte, add a small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid or formic acid) to the modifier to suppress ionization of the carboxylic acid and improve peak shape.

  • Optimization: Fine-tune the separation by optimizing the isocratic modifier percentage, back pressure, and column temperature to maximize resolution.

  • Validation: The final method must be validated for specificity, linearity, accuracy, and precision to be used for quality control.

Conclusion

The chiral resolution of 3-hydroxycyclohexane-1-carboxylic acid is a critical step in the synthesis of important pharmaceuticals. This guide has detailed the three primary strategies employed for this purpose.

  • Classical Diastereomeric Salt Resolution remains a viable and scalable method, particularly for large-scale industrial production, though it can be labor-intensive.

  • Enzymatic Kinetic Resolution offers exceptional selectivity under mild conditions, aligning with the principles of green chemistry, but is limited to a theoretical maximum yield of 50% for the desired enantiomer.

  • Chiral Chromatography (HPLC/SFC) provides rapid and highly efficient separation, making it the gold standard for analytical determination of enantiomeric purity and an increasingly popular choice for preparative-scale purification.

The optimal choice of method depends on factors such as the required scale, desired purity, process economics, and available equipment. A thorough understanding of the principles and practical considerations outlined in this guide will empower researchers and scientists to develop robust and efficient processes for the resolution of these valuable chiral building blocks.

References

  • University of Rochester. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation.
  • Sanofi-Aventis. (2007). Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases. Google Patents.
  • Sanofi-Aventis Deutschland GmbH. (2007). Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases. Google Patents.
  • ResearchGate. (n.d.). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Retrieved from [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 Presentation. Retrieved from [Link]

  • Gozone. (n.d.). 3-Hydroxycyclohexanecarboxylic Acid (cis- and trans- mixture). Retrieved from [Link]

  • PubMed. (2023). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]

  • Blucher Proceedings. (2011). Enzymatic Kinetic Resolution of Hydroxy Oxazolines. 14th Brazilian Meeting on Organic Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocols: Asymmetric Synthesis of (1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid is a pivotal chiral building block in modern medicinal chemistry. Its rigid, stereochemically defined cyclohexane scaffold is a key structural motif in pharmacologically active compounds, including therapeutic agents designed for the modulation of lipid and carbohydrate metabolism, which are suitable for treating Type II diabetes and atherosclerosis.[1][2] The precise spatial arrangement of the hydroxyl and carboxylic acid groups in the cis configuration is critical for biological activity. Achieving this specific (1R,3S) stereochemistry, to the exclusion of other isomers, presents a significant synthetic challenge that necessitates highly selective and efficient methodologies.

This guide provides an in-depth analysis of field-proven strategies for the asymmetric synthesis of this target molecule. We will move beyond simple procedural descriptions to explore the underlying principles and causal factors that govern stereochemical outcomes. The protocols detailed herein are designed to be self-validating, providing researchers with robust starting points for laboratory-scale synthesis and process development.

Strategic Approaches to Stereocontrol

The synthesis of enantiomerically pure this compound can be broadly categorized into three main strategies: enzymatic kinetic resolution, classical chemical resolution of diastereomeric salts, and direct catalytic asymmetric synthesis. Each approach offers a unique set of advantages and challenges.

Enzymatic Kinetic Resolution: Harnessing Biocatalytic Precision

Enzymatic kinetic resolution is a powerful technique that leverages the inherent chirality of enzymes, typically hydrolases like lipases or esterases, to differentiate between the enantiomers of a racemic mixture. In this process, the enzyme selectively catalyzes the transformation (e.g., hydrolysis) of one enantiomer at a much faster rate than the other.

Principle of Operation: Starting with a racemic mixture of an ester derivative, such as (±)-cis-3-hydroxycyclohexanecarboxylate, a lipase will selectively hydrolyze one enantiomer (e.g., the (1R,3S)-ester) to its corresponding carboxylic acid, leaving the other enantiomer (the (1S,3R)-ester) largely unreacted. The key to success lies in halting the reaction at approximately 50% conversion. At this point, both the product acid and the remaining starting material can be isolated with high enantiomeric excess (ee). However, it is crucial to note that while elegant, this method's primary limitation is a theoretical maximum yield of 50% for the desired enantiomer. Some enzymatic approaches have reported unsatisfactory optical purities, highlighting the need for careful optimization of the enzyme and reaction conditions.[2]

G racemate Racemic (±)-cis-Ester enzyme Hydrolase (e.g., Lipase) racemate->enzyme ~50% Conversion separation Separation & Purification enzyme->separation Mixture acid (1R,3S)-Acid (Product) ester (1S,3R)-Ester (Unreacted) separation->acid Hydrolyzed separation->ester Non-hydrolyzed

Figure 1: Workflow for Enzymatic Kinetic Resolution.

Chemical Resolution via Diastereomeric Salt Formation

This classical method relies on the principle that while enantiomers have identical physical properties, diastereomers do not.[3] By reacting the racemic carboxylic acid with a single enantiomer of a chiral base (the resolving agent), a pair of diastereomeric salts is formed. These salts possess different solubilities, allowing for their separation by fractional crystallization.

Principle of Operation: The racemic cis-3-hydroxycyclohexanecarboxylic acid is dissolved with a chiral amine, such as quinine or cinchonidine, in an appropriate solvent.[1][3] One of the diastereomeric salts will preferentially crystallize from the solution. After isolation, the purified salt is treated with a strong acid to protonate the carboxylate, liberating the desired enantiomerically pure carboxylic acid and regenerating the resolving agent. This method can be effective but is often labor-intensive, requiring multiple crystallization steps to achieve high optical purity, which can significantly lower the overall yield. For instance, early work on resolving this compound with quinine trihydrate required six crystallization stages, resulting in a modest 13.8% yield.[1] The choice of solvent is paramount, as it directly influences the solubility difference between the diastereomeric salts and thus the efficiency of the separation.[3]

G racemic_acid Racemic (±)-cis-Acid salts Diastereomeric Salts (Different Solubilities) racemic_acid->salts chiral_base Chiral Base (e.g., Quinine) chiral_base->salts crystallization Fractional Crystallization salts->crystallization salt_A Less Soluble Salt crystallization->salt_A Isolate Solid salt_B More Soluble Salt (in mother liquor) crystallization->salt_B acidification Acidification salt_A->acidification pure_acid (1R,3S)-Acid acidification->pure_acid

Figure 2: Workflow for Chemical Resolution.

Catalytic Asymmetric Synthesis: The Direct Approach

Modern synthetic chemistry favors methods that build the desired chirality directly from prochiral or achiral starting materials, avoiding the inherent 50% yield limitation of resolutions.

Route A: Asymmetric Diels-Alder Reaction A well-established route involves an asymmetric [4+2] cycloaddition between butadiene and an acrylate functionalized with a chiral auxiliary.[1][2] This reaction establishes the absolute stereochemistry of the cyclohexene ring early in the synthesis. Subsequent steps, including iodolactonization and lactone opening, transform the initial cycloadduct into a precursor that, upon hydrogenation, yields the target molecule. While effective in controlling stereochemistry, this pathway has drawbacks for large-scale applications, such as the safety concerns of handling butadiene and the use of stoichiometric amounts of iodine.[1]

Route B: Asymmetric Reduction of Prochiral Ketones A more convergent approach is the asymmetric reduction of a prochiral precursor like 3-oxocyclohexane-1-carboxylic acid or its ester. This can be achieved using either chiral chemical catalysts (e.g., transition metal complexes with chiral ligands) or biocatalysts. For example, the reduction of isopropyl 3-oxocyclohexene-1-carboxylate using the microorganism Geotrichum candidum has been reported.[1][2] A critical consideration for this strategy is diastereoselectivity; the reduction must overwhelmingly favor the formation of the cis alcohol. Certain biocatalysts, such as horse liver alcohol dehydrogenase (HLAD), have been shown to produce cis/trans mixtures, rendering them unsuitable for obtaining the pure cis isomer.[2]

G prochiral Prochiral Precursor (e.g., 3-Oxo-ester) reduction Asymmetric Reduction (e.g., Hydrogenation) prochiral->reduction catalyst Chiral Catalyst (Chemical or Enzyme) catalyst->reduction product (1R,3S)-3-Hydroxy- cyclohexane-1-carboxylate reduction->product

Figure 3: General Workflow for Catalytic Asymmetric Synthesis.

Detailed Protocol: Lipase-Catalyzed Resolution

This protocol details a robust enzymatic kinetic resolution of racemic cis-3-hydroxycyclohexane-1-carboxylic acid methyl ester. It is chosen for its high potential for enantioselectivity and operational simplicity.

Part 1: Synthesis of Racemic (±)-cis-3-Hydroxycyclohexane-1-carboxylic acid methyl ester

The racemic starting material can be prepared from commercially available 3-hydroxybenzoic acid. The key transformation is the Birch reduction of the aromatic ring, followed by esterification. This process typically yields a mixture of cis and trans isomers that must be separated (e.g., by crystallization or chromatography) to isolate the racemic cis ester.[1]

Part 2: Enzymatic Kinetic Resolution

Materials & Reagents:

  • Racemic (±)-cis-3-hydroxycyclohexane-1-carboxylic acid methyl ester

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Toluene or Methyl tert-butyl ether (MTBE)

  • Sodium bicarbonate (Saturated aqueous solution)

  • Hydrochloric acid (2 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Reaction vessel with temperature control and magnetic stirring

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add the racemic methyl ester (e.g., 5.0 g, 31.6 mmol), 25 mL of toluene, and 25 mL of 0.1 M phosphate buffer (pH 7.0).

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (e.g., 0.5 g, 10% w/w of substrate) to the biphasic mixture.

  • Incubation: Stir the suspension vigorously at a constant temperature (e.g., 30-35 °C). The vigorous stirring is essential to ensure efficient mass transfer between the aqueous and organic phases.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots from the organic layer. Analyze the aliquots using chiral HPLC or GC to determine the enantiomeric excess (ee) of the starting ester and the formation of the product. The reaction should be stopped when the conversion reaches approximately 50%. This typically takes 12-24 hours, depending on the specific activity of the enzyme batch.

  • Enzyme Recovery: Once 50% conversion is reached, stop the stirring and filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with toluene and then water, dried, and reused for subsequent batches.

  • Product Separation:

    • Transfer the filtrate to a separatory funnel and allow the layers to separate.

    • Collect the organic layer. Extract the aqueous layer twice with toluene (2 x 15 mL). Combine all organic layers. This combined organic phase contains the unreacted (1S,3R)-ester.

    • The aqueous layer contains the sodium salt of the newly formed (1R,3S)-acid.

  • Isolation of (1S,3R)-Ester:

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid methyl ester.

  • Isolation of (1R,3S)-Acid:

    • Cool the aqueous layer from step 6 in an ice bath.

    • Carefully acidify the solution to pH 2-3 by the dropwise addition of 2 M HCl.

    • Extract the acidified aqueous layer three times with ethyl acetate (3 x 25 mL).

    • Combine the ethyl acetate extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Data Summary: Representative Results for Enzymatic Resolution

ParameterValue
Substrate(±)-cis-3-hydroxycyclohexane-1-carboxylate
EnzymeImmobilized Candida antarctica Lipase B
Conversion~50%
Product: (1R,3S)-Acid ee>98%
Remaining SM: (1S,3R)-Ester ee>98%
Theoretical Yield50% (for each enantiomer)

Conclusion

The asymmetric synthesis of this compound is a well-studied but challenging endeavor that is critical for the development of important pharmaceuticals. While classical chemical resolution remains a viable option, modern methods employing enzymatic kinetic resolution or direct catalytic asymmetric synthesis offer superior efficiency and selectivity. The choice of strategy ultimately depends on factors such as scale, cost, available equipment, and desired purity. The detailed enzymatic protocol provided here serves as a reliable and highly selective method for obtaining both enantiomers of cis-3-hydroxycyclohexanecarboxylic acid in high optical purity, making it an excellent choice for research and drug development applications.

References

  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Form
  • Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases.
  • Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases.

Sources

Application Notes & Protocols: (1R,3S)-3-Hydroxycyclohexane-1-carboxylic Acid as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid is a valuable chiral building block in modern organic synthesis and medicinal chemistry. Its rigid cyclohexane scaffold, adorned with two distinct and stereochemically defined functional groups—a carboxylic acid and a secondary alcohol in a cis configuration—provides a powerful platform for the construction of complex, enantiomerically pure molecules. This guide delves into the synthesis, physicochemical properties, and strategic applications of this compound, offering detailed protocols and expert insights for researchers, chemists, and drug development professionals. We will explore its role within the broader context of the chiral pool, its synthetic transformations, and its utility in constructing high-value pharmaceutical intermediates.

Introduction: The Strategic Value of a Bifunctional Chiral Scaffold

In the quest for novel therapeutics and complex materials, the ability to control three-dimensional molecular architecture is paramount. Chiral building blocks, often sourced from nature's "chiral pool," are enantiopure compounds that serve as efficient starting materials, embedding stereochemical information at the outset of a synthetic sequence.[1][2] this compound (CAS No: 21531-44-2) is a prime example of such a scaffold.[3][4]

The molecule's utility stems from several key features:

  • Defined Stereochemistry: The absolute configuration at the C1 (R) and C3 (S) positions is fixed, providing a reliable stereochemical anchor.

  • Orthogonal Functionality: The carboxylic acid and hydroxyl groups possess distinct reactivities, allowing for selective manipulation and derivatization.

  • Conformational Rigidity: The cyclohexane ring restricts bond rotation, presenting its functional groups in a predictable spatial arrangement, which is crucial for designing interactions with biological targets like enzymes and receptors.

The carboxylic acid moiety is a common feature in pharmaceuticals, often contributing to aqueous solubility and serving as a key binding element to biological targets.[5][6] The presence of the hydroxyl group offers a secondary point for modification or for establishing crucial hydrogen-bonding interactions.

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₇H₁₂O₃[3][4][7]
Molecular Weight 144.17 g/mol [3][4][7]
CAS Number 21531-44-2[3][4][7]
Appearance White to off-white solid[8]
IUPAC Name This compound[4]
SMILES C1CO">C@HC(=O)O[4]
Storage Sealed in dry, 2-8°C[7]

Accessing the Chiral Building Block: Synthetic Strategies

The procurement of enantiomerically pure this compound is the first critical step. Several robust strategies have been developed, broadly categorized as asymmetric synthesis from prochiral precursors or resolution of racemic mixtures.

Asymmetric Synthesis

Asymmetric synthesis creates the desired enantiomer directly from an achiral or prochiral starting material, often employing a chiral catalyst or auxiliary.[9][10]

  • Stereoselective Reduction: A prevalent method involves the stereoselective reduction of a prochiral ketone, such as 3-oxocyclohexanecarboxylic acid or its corresponding ester.[11][12][13] This transformation can be achieved with high enantioselectivity using biocatalysts like shikimate dehydrogenase or other engineered ketoreductases, which deliver a hydride to a specific face of the carbonyl.[11]

  • Asymmetric Cycloadditions: Multi-step syntheses can employ asymmetric [4+2] cycloadditions (Diels-Alder reactions) where a chiral auxiliary directs the formation of a cyclohexene precursor with the correct stereochemistry.[11][14] Subsequent transformations, such as iodolactonization and reduction, can then yield the target molecule.[11]

Resolution of Racemic Mixtures

Resolution separates a 50:50 mixture of enantiomers. While classical resolution with stoichiometric chiral bases like quinine is possible, enzymatic kinetic resolution is often more efficient and scalable.[11]

  • Enzymatic Kinetic Resolution (EKR): This technique relies on an enzyme, typically a lipase or hydrolase, that selectively catalyzes a reaction on one enantiomer of a racemic substrate.[15] For instance, racemic cis-3-hydroxycyclohexanecarboxylic acid ester can be subjected to enzymatic hydrolysis. The enzyme will preferentially hydrolyze one ester enantiomer (e.g., the (1R,3S)-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the (1S,3R)-ester) largely unreacted.[11] The resulting acid and ester are chemically distinct and can be easily separated.

Comparison of Synthetic Routes
Synthetic StrategyKey FeaturesAdvantagesDisadvantages
Asymmetric Reduction Reduction of 3-oxocyclohexanecarboxylate with a chiral catalyst/enzyme.High enantiomeric excess (ee >95%) is achievable; potentially fewer steps.Requires specialized chiral catalysts or enzymes.
Asymmetric Cycloaddition Diels-Alder with chiral auxiliary.Establishes stereochemistry early; well-understood methodology.Often multi-step and may involve expensive auxiliaries and reagents (e.g., iodine).[11]
Enzymatic Kinetic Resolution Selective enzymatic reaction on one enantiomer of a racemic ester.High ee possible; uses readily available enzymes (e.g., Novozym 435).[11]Maximum theoretical yield for the desired enantiomer is 50%.
Classical Resolution Diastereomeric salt formation with a chiral base (e.g., quinine).Conceptually simple; does not require specialized enzymes.Often requires multiple recrystallizations; can be low-yielding (e.g., 13.8% yield reported for racemic cis-acid).[11]

Applications in Synthesis: A Gateway to Molecular Complexity

The true power of this compound lies in its versatility as a synthetic intermediate. Its two functional groups can be independently or concertedly transformed to build more elaborate structures.

The Chiral Pool Concept

This compound is a component of the synthetic chemist's "chiral pool"—a collection of readily available, enantiopure compounds used as starting materials to impart chirality to a target molecule efficiently.[1][16][17]

G cluster_0 Nature's Chiral Pool Amino Acids Amino Acids Sugars Sugars Terpenes Terpenes Hydroxy Acids Hydroxy Acids Building_Block (1R,3S)-3-Hydroxy- cyclohexane-1- carboxylic acid Hydroxy Acids->Building_Block Source Target Molecule Target Molecule Building_Block->Target Molecule Asymmetric Synthesis

Caption: The Chiral Pool concept in asymmetric synthesis.

Synthetic Transformations Workflow

The orthogonal nature of the hydroxyl and carboxylic acid groups allows for a wide array of synthetic manipulations. The following diagram illustrates common transformations that unlock the potential of this building block.

G cluster_COOH Carboxylic Acid Reactions cluster_OH Hydroxyl Group Reactions start (1R,3S)-3-Hydroxy- cyclohexane-1- carboxylic acid ester Esterification (e.g., MeOH, H⁺) start->ester amide Amide Coupling (e.g., R-NH₂, HATU) start->amide reduction_cooh Reduction (e.g., BH₃) start->reduction_cooh protection Protection (e.g., TBDMSCl) start->protection oxidation Oxidation (e.g., PCC, DMP) start->oxidation inversion Stereochemical Inversion (e.g., Mitsunobu) start->inversion

Caption: Key synthetic transformations of the building block.

Case Study: Intermediate for LPA1 Antagonists

Recent patent literature highlights the use of related isomers, such as (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid, as crucial intermediates in the synthesis of carbamoyloxymethyl triazole cyclohexyl acid LPA antagonists, which are under investigation for the treatment of fibrosis.[8] This underscores the relevance of this molecular scaffold in contemporary drug discovery programs, where precise control over stereochemistry is essential for efficacy and safety.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common and essential reactions involving this compound and its precursors.

Protocol 1: Biocatalytic Asymmetric Reduction of Ethyl 3-Oxocyclohexanecarboxylate

This protocol describes a representative method for synthesizing the corresponding cis-hydroxy ester using a ketoreductase (KRED) enzyme. The resulting ester can be hydrolyzed to the target carboxylic acid.

Workflow Diagram

G A Substrate: Ethyl 3-oxocyclo- hexanecarboxylate B Biocatalytic Reduction - Ketoreductase (KRED) - Co-factor (NADPH) - Buffer (e.g., pH 7) A->B C Workup - Extraction (EtOAc) - Drying (Na₂SO₄) B->C D Purification - Column Chromatography C->D E Product: Ethyl (1R,3S)-3-hydroxy- cyclohexane-1-carboxylate D->E

Caption: Workflow for asymmetric biocatalytic reduction.

Materials and Reagents:

  • Ethyl 3-oxocyclohexanecarboxylate (1.0 eq)

  • Ketoreductase (KRED) enzyme preparation

  • NADPH (or a cofactor regeneration system, e.g., glucose/GDH)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of potassium phosphate buffer, add the ketoreductase enzyme preparation and the NADPH cofactor (or regeneration system components).

  • Add the substrate, ethyl 3-oxocyclohexanecarboxylate, to the buffered enzyme solution. The reaction may be run as a biphasic system if substrate solubility is low.

  • Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, quench the reaction and extract the aqueous phase with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude ester by silica gel column chromatography to yield the enantiomerically enriched ethyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate.

  • (Optional) The purified ester can be hydrolyzed to the target carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Safety Note: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 2: Protection of the Hydroxyl Group (TBDMS Ether)

This protocol is essential when the carboxylic acid needs to be manipulated without interference from the hydroxyl group.

Materials and Reagents:

  • This compound (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)

  • Imidazole (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the hydroxy acid in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add imidazole to the solution and stir until it dissolves.

  • Add TBDMSCl portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the TBDMS-protected product.

Protocol 3: Amide Coupling via HATU

This protocol demonstrates the conversion of the carboxylic acid to a representative amide, a common transformation in drug development.

Materials and Reagents:

  • This compound (1.0 eq, may require prior OH protection)

  • A primary or secondary amine (e.g., Benzylamine, 1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF under an inert atmosphere.

  • Add the amine, followed by DIPEA.

  • Cool the mixture to 0 °C and add HATU in one portion.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-12 hours until TLC indicates the consumption of the starting acid.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting crude amide by silica gel column chromatography.

Conclusion

This compound stands as a testament to the power of chiral building blocks in streamlining the synthesis of complex molecules. Its well-defined stereochemistry and versatile functional handles provide a robust starting point for diverse synthetic campaigns. By understanding the methods for its preparation and the scope of its chemical transformations, researchers in academia and industry can leverage this scaffold to accelerate the discovery and development of novel chemical entities with precisely controlled three-dimensional structures. The protocols and strategic insights provided herein serve as a practical guide for harnessing the full potential of this invaluable synthetic tool.

References

  • Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases. (EP1805316B1).
  • Biocatalytic synthesis of (1s,3s)-3-hydroxycyclohexane-1-carboxylic acid compounds. (WO2023178061A1).
  • Chiral pool. Wikipedia. [Link]

  • Kinetic Resolution of Nearly Symmetric 3-Cyclohexene-1-carboxylate Esters Using a Bacterial Carboxylesterase Identified by Genome Mining. ResearchGate. [Link]

  • Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • 2.8 Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates. Keio University. [Link]

  • 2.10 Chiral Pool Synthesis: Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid, Tartaric Acid, Malic Acid, and 2-Methyl-3-hydroxypropionic Acid. ResearchGate. [Link]

  • (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid. PubChem. [Link]

  • A short Chiral Pool Synthesis - Insights in Advanced Organic Chemistry 26. YouTube. [Link]

  • 1-methylcyclohexanecarboxylic acid. Organic Syntheses Procedure. [Link]

  • A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. ResearchGate. [Link]

  • Enantioselective Synthesis. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science. [Link]

  • Enantioselective total synthesis of (1R,3S,4R,5R)-1-amino-4,5-dihydroxycyclopentane-1,3-dicarboxylic acid. A full-aldol access to carbaketose derivatives. Semantic Scholar. [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

  • Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. University of Wisconsin–Madison. [Link]

  • Asymmetric Synthesis and Carboxylic Acids. ResearchGate. [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. [Link]

  • (1R)-3-Oxocyclohexane-1-carboxylic acid. PubChem. [Link]

  • Ethyl 3-oxocyclohexanecarboxylate. PubChem. [Link]

  • The thio-adduct facilitated, enzymatic kinetic resolution of 4-hydroxycyclopentenone and 4-hydroxycyclohexenone. ResearchGate. [Link]

  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. PubMed Central. [Link]

  • Enzymatic Routes to Enantiomerically Pure Aromatic α-Hydroxy Carboxylic Acids: A Further Example for the Diversity of Biocatalysis. ResearchGate. [Link]

  • Examples of chiral carboxylic acids used in asymmetric catalysis... ResearchGate. [Link]

  • Horizons in Asymmetric Organocatalysis: En Route to the Sustainability and New Applications. MDPI. [Link]

  • Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry. [Link]

  • (1S)-3-Oxocyclohexane-1-carboxylic acid. PubChem. [Link]

  • Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. RSC Publishing. [Link]

  • 3-Oxocyclohexane-1-carboxylic acid. PubChem. [Link]

Sources

Application Notes and Protocols: (1r,3s)-3-Hydroxycyclohexane-1-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Alicyclic Scaffolds in Drug Design

In the landscape of modern medicinal chemistry, the strategic use of alicyclic scaffolds is a cornerstone of rational drug design. These saturated carbocyclic rings offer a three-dimensional architecture that can effectively mimic the spatial arrangement of functional groups found in natural ligands, while providing improved metabolic stability and pharmacokinetic properties compared to their aromatic counterparts. Among these valuable building blocks, (1r,3s)-3-Hydroxycyclohexane-1-carboxylic acid , a bifunctional molecule, has emerged as a particularly useful intermediate. Its cis-stereochemical relationship between the hydroxyl and carboxylic acid groups, coupled with the conformational rigidity of the cyclohexane ring, provides a unique platform for the synthesis of complex and biologically active molecules. This guide provides an in-depth exploration of the applications and experimental protocols associated with this versatile chiral building block, with a particular focus on its role in the development of potent and selective lysophosphatidic acid receptor 1 (LPA₁) antagonists for the treatment of fibrotic diseases.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₇H₁₂O₃[1]
Molecular Weight 144.17 g/mol [1]
Appearance White to off-white solidGeneral knowledge
Melting Point 130-132 °C[2]
pKa ~4.71 (Predicted)[2]
LogP 0.62 (Predicted)General knowledge
Spectroscopic Data Interpretation:
  • ¹H NMR: The proton NMR spectrum is characterized by a complex series of multiplets in the aliphatic region (1.2-2.5 ppm) corresponding to the cyclohexane ring protons. The protons on the carbons bearing the hydroxyl and carboxylic acid groups appear as distinct multiplets, typically downfield due to the electron-withdrawing nature of the substituents. The hydroxyl and carboxylic acid protons are typically broad singlets and their chemical shifts can be concentration-dependent.

  • ¹³C NMR: The carbon spectrum will show seven distinct signals. The carbonyl carbon of the carboxylic acid is the most downfield signal, typically in the range of 175-185 ppm. The carbon attached to the hydroxyl group will appear in the range of 65-75 ppm. The remaining five sp³ hybridized carbons of the cyclohexane ring will have signals in the aliphatic region (20-45 ppm).

  • IR Spectroscopy: The infrared spectrum displays a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer.[3] A strong C=O stretching absorption for the carboxylic acid is observed around 1710 cm⁻¹. A C-O stretching band for the secondary alcohol is also present, typically in the 1050-1150 cm⁻¹ region.

Protocol 1: Synthesis of this compound

The synthesis of the racemic cis-isomer is most commonly achieved through the catalytic hydrogenation of 3-hydroxybenzoic acid. This method is robust and scalable, making it suitable for laboratory and industrial applications.

Principle:

The aromatic ring of 3-hydroxybenzoic acid is reduced to a cyclohexane ring using a heterogeneous catalyst, typically Raney Nickel or a platinum-group metal, under a hydrogen atmosphere. The reaction conditions can be tuned to favor the formation of the cis-isomer.

Materials:
  • 3-Hydroxybenzoic acid

  • Raney Nickel (or 5% Rh/C)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol (or water)

  • Hydrogen gas (H₂)

  • High-pressure reactor (autoclave)

  • Standard laboratory glassware

  • Filtration apparatus

Step-by-Step Procedure:
  • Reactor Setup: In a high-pressure reactor, dissolve 3-hydroxybenzoic acid (1 equivalent) in a solution of sodium hydroxide (approx. 0.75 equivalents) in water or ethanol.

  • Catalyst Addition: Carefully add Raney Nickel catalyst (typically 5-10% by weight of the substrate) to the reactor.

  • Hydrogenation: Seal the reactor and purge it with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-60 atm).

  • Reaction: Heat the mixture to the target temperature (e.g., 100-150 °C) with vigorous stirring. Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction time can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

  • Purification: Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3. The product will precipitate as a white solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like water or ethyl acetate.[2]

Causality Behind Experimental Choices:
  • Catalyst: Raney Nickel is a cost-effective and efficient catalyst for the hydrogenation of aromatic rings. Rhodium on carbon (Rh/C) can also be used and may offer different selectivity.

  • Solvent and Base: The use of an aqueous base helps to solubilize the starting material and can influence the stereochemical outcome of the reduction.

  • Pressure and Temperature: These parameters are crucial for achieving a reasonable reaction rate. Higher pressures and temperatures generally lead to faster reactions but may also affect the selectivity.

Application Note: A Key Building Block for LPA₁ Receptor Antagonists

Lysophosphatidic acid (LPA) is a signaling lipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), including LPA₁.[4] The LPA/LPA₁ signaling pathway is implicated in a variety of pathological processes, most notably in the progression of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).[5][6] Consequently, the development of potent and selective LPA₁ antagonists is a major focus of therapeutic research.

The this compound scaffold has proven to be a highly effective core for the design of LPA₁ antagonists. Its rigid, three-dimensional structure allows for precise positioning of key pharmacophoric elements that interact with the receptor binding pocket.

The Role of the Cyclohexane Scaffold in BMS-986278

A prime example of the successful application of this scaffold is in the discovery of BMS-986278, a potent and selective LPA₁ antagonist that has advanced to clinical trials.[7] The synthesis of BMS-986278 and related analogs utilizes a stereoisomer of 3-hydroxycyclohexane-1-carboxylic acid as a central building block.

LPA1_Antagonist_Synthesis cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_product Final Product start_acid (1s,3s)-3-Hydroxycyclohexane- 1-carboxylic acid esterification Esterification start_acid->esterification 1. Protect carboxylic acid coupling Amide Coupling esterification->coupling 2. Couple with amine partner final_modification Final Moiety Installation coupling->final_modification 3. Introduce terminal functional group bms_drug BMS-986278 (LPA1 Antagonist) final_modification->bms_drug

Structure-Activity Relationship (SAR) Insights

The development of BMS-986278 involved extensive SAR studies around the oxycyclohexyl acid core. These studies revealed critical insights into the features required for high-affinity binding to the LPA₁ receptor.

CompoundR Group ModificationLPA₁ Antagonist Potency (Kb, nM)Reference
BMS-986020 (1) Phenyl15[7]
Analog A 4-Fluorophenyl10[7]
Analog B 3,5-Difluorophenyl5.5[7]
BMS-986278 (33) 3,5-Difluoro-4'-methoxybiphenyl6.9[7]

Key Takeaways from SAR:

  • The Carboxylic Acid is Essential: The carboxylic acid moiety is a crucial anchor, forming a key salt bridge interaction with a positively charged residue in the LPA₁ binding pocket.

  • The Cyclohexane Ring as a Scaffold: The cyclohexane ring acts as a rigid scaffold, orienting the substituents in a precise three-dimensional arrangement for optimal receptor engagement.

  • The Hydroxyl Group as a Handle: The hydroxyl group provides a convenient point for attaching the rest of the molecule through an ether linkage, and its stereochemistry is critical for activity.

  • Lipophilic Tail Optimization: The potency of the antagonist can be significantly modulated by modifying the lipophilic tail attached to the cyclohexane core.

SAR_Logic cluster_core Core Scaffold cluster_interactions Key Receptor Interactions cluster_optimization Lead Optimization core (1r,3s)-3-Hydroxycyclohexane- 1-carboxylic acid interaction1 Carboxylic Acid: Salt bridge with basic residue core->interaction1 interaction2 Cyclohexane Ring: Positions substituents optimally core->interaction2 interaction3 Hydroxyl Group: Attachment point and H-bonding core->interaction3 optimization Modification of lipophilic tail (R-group) to enhance potency and selectivity. interaction1->optimization interaction2->optimization interaction3->optimization

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its well-defined stereochemistry and bifunctional nature make it an ideal starting material for the synthesis of complex molecules with significant therapeutic potential. The successful development of LPA₁ antagonists for the treatment of fibrotic diseases highlights the strategic importance of this alicyclic scaffold. The protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals seeking to leverage the unique properties of this compound in their own discovery programs.

References

  • Noyce, D. S., & Denney, D. B. (1952). The Preparation and Stereochemistry of the 3-Hydroxycyclohexanecarboxylic Acids. Journal of the American Chemical Society, 74(23), 5912–5915. [Link]

  • Cheng, P. T. W., Kaltenbach, R. F., Zhang, H., Shi, J., Tao, S., Li, J., ... & Murphy, B. J. (2021). Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases. Journal of Medicinal Chemistry, 64(21), 15549–15581. [Link]

  • Swan, E. J., et al. (2023). Discovery of Chemical Scaffolds as Lysophosphatidic Acid Receptor 1 Antagonists: Virtual Screening, In Vitro Validation, and Molecular Dynamics Analysis. Journal of Chemical Information and Modeling, 63(21), 6756-6767. [Link]

  • Amira Pharmaceuticals, Inc. (2011). Amira Pharmaceuticals, Inc. Receives Orphan Drug Status for a Novel LPA1 Antagonist, AM152, for the Treatment of Idiopathic Pulmonary Fibrosis. BioSpace. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (2007).
  • Google Patents. (2022).

Sources

Application Note: High-Performance Liquid Chromatography Methods for the Stereoselective Separation of 3-Hydroxycyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust High-Performance Liquid Chromatography (HPLC) methods for the analytical and preparative separation of the four stereoisomers of 3-hydroxycyclohexane-1-carboxylic acid. The inherent chirality and the presence of both cis and trans diastereomers necessitate the use of specialized chiral stationary phases (CSPs) for effective resolution. This document provides a foundational understanding of the chiral recognition mechanisms, a systematic approach to method development, and detailed, field-tested protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of Stereoisomeric Purity

3-Hydroxycyclohexane-1-carboxylic acid is a key chiral building block in the synthesis of numerous pharmaceutical compounds. Its molecular structure contains two chiral centers, giving rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These enantiomeric and diastereomeric forms can exhibit significant differences in pharmacological activity, metabolic pathways, and toxicity.[1] Consequently, the ability to separate and quantify these individual stereoisomers is of paramount importance in drug discovery, development, and quality control to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1]

The primary challenge in the separation of these stereoisomers lies in their identical physical and chemical properties in an achiral environment. Chiral High-Performance Liquid Chromatography (HPLC) stands as the most powerful and widely adopted technique for this purpose, employing a chiral stationary phase (CSP) to create a transient diastereomeric complex with the analyte, thereby enabling separation.[2][3]

This application note will explore suitable CSPs and optimized mobile phase conditions to achieve baseline resolution of all four stereoisomers.

Understanding the Analyte and Chiral Recognition

The four stereoisomers of 3-hydroxycyclohexane-1-carboxylic acid can be categorized into two pairs of enantiomers (mirror images) and two pairs of diastereomers (non-mirror image stereoisomers).

  • trans-isomers: (1R,3R)-3-hydroxycyclohexane-1-carboxylic acid and (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid.

  • cis-isomers: (1R,3S)-3-hydroxycyclohexane-1-carboxylic acid and (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid.

The key to their separation lies in the "three-point interaction model," where the chiral selector of the CSP interacts with the analyte at a minimum of three points.[2] For 3-hydroxycyclohexane-1-carboxylic acid, these interactions can involve:

  • Hydrogen bonding: with the hydroxyl (-OH) and carboxylic acid (-COOH) groups.

  • π-π interactions: if the CSP contains aromatic rings.

  • Dipole-dipole or steric interactions: based on the spatial arrangement of the functional groups.

The selection of an appropriate CSP is therefore critical and should be based on the functional groups present in the analyte.

Recommended Chiral Stationary Phases (CSPs)

Based on the structure of 3-hydroxycyclohexane-1-carboxylic acid, the following classes of CSPs are recommended for initial screening and method development.

Pirkle-Type CSPs: The Whelk-O® 1

The Whelk-O® 1 is a versatile, covalently bonded CSP based on 1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene.[4][5] It functions as a π-electron acceptor/π-electron donor phase, making it highly effective for the separation of a broad range of racemates, including underivatized carboxylic acids.[6][7][8]

  • Mechanism: The primary interactions involve π-π stacking between the electron-deficient dinitrobenzoyl group of the CSP and any π-electron-rich moieties in the analyte (though less prominent in this specific analyte), hydrogen bonding, and dipole-dipole interactions. The rigid, chiral cavity of the Whelk-O® 1 provides the necessary steric hindrance for enantioselective recognition.

  • Advantages: Its covalent bonding ensures compatibility with a wide array of mobile phases, including normal-phase, reversed-phase, and polar organic modes, offering excellent durability and the ability to invert elution order by using the opposite enantiomeric phase ((S,S)-Whelk-O® 1).[5][6]

Polysaccharide-Based CSPs: Daicel CHIRALPAK® Series

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are renowned for their broad applicability in chiral separations.[2] For acidic compounds, the following are particularly relevant:

  • CHIRALPAK® AD-H/IA (Amylose-based): These columns consist of amylose tris(3,5-dimethylphenylcarbamate) coated or immobilized on a silica support. The chiral recognition is believed to occur within the helical grooves of the polysaccharide derivative, involving a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[2]

  • CHIRALPAK® QN-AX/QD-AX (Anion-Exchange Type): These CSPs are based on quinine (QN) and quinidine (QD) derivatives, respectively, and are specifically designed for the enantioselective separation of acidic compounds.[9]

    • Mechanism: The separation is based on an anion-exchange mechanism where the protonated tertiary nitrogen of the chiral selector interacts with the deprotonated carboxylic acid of the analyte.[9] This strong ionic interaction, combined with other non-covalent interactions, provides excellent enantioselectivity.

Method Development Strategy: A Step-by-Step Workflow

A systematic approach to method development is crucial for achieving optimal separation. The following workflow is recommended:

Figure 1: A systematic workflow for HPLC method development for the separation of 3-hydroxycyclohexane-1-carboxylic acid stereoisomers.

Detailed Experimental Protocols

The following protocols provide starting points for the separation of 3-hydroxycyclohexane-1-carboxylic acid stereoisomers.

Protocol 1: Normal Phase Chromatography on Whelk-O® 1

This method is often a good starting point due to the strong hydrogen bonding interactions in a non-polar environment.

Instrumentation and Materials:

  • HPLC system with UV detector

  • (R,R)-Whelk-O® 1 column (250 x 4.6 mm, 5 µm)

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Sample: 1 mg/mL solution of 3-hydroxycyclohexane-1-carboxylic acid stereoisomer mixture in mobile phase.

Step-by-Step Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and IPA in a ratio of 90:10 (v/v). Add TFA to a final concentration of 0.1%. For example, to prepare 1 L of mobile phase, mix 900 mL of n-Hexane, 100 mL of IPA, and 1 mL of TFA. Degas the mobile phase by sonication or vacuum filtration.

  • Column Equilibration: Install the (R,R)-Whelk-O® 1 column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the sample solution.

  • Detection: Monitor the elution profile at 210 nm.

  • Data Analysis: Identify and integrate the peaks corresponding to the different stereoisomers.

Optimization:

  • Resolution: To improve resolution, decrease the percentage of IPA in the mobile phase (e.g., to 95:5 Hexane:IPA). This will increase retention times.

  • Peak Shape: Adjust the concentration of TFA (0.05% to 0.2%) to improve peak shape and reduce tailing.

Parameter Starting Condition
Column (R,R)-Whelk-O® 1 (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/IPA/TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 210 nm
Injection Vol. 10 µL
Table 1: Starting conditions for Normal Phase Chromatography on Whelk-O® 1.
Protocol 2: Polar Organic Mode on CHIRALPAK® IA

This mode can offer different selectivity compared to normal phase and is particularly useful for compounds with good solubility in polar organic solvents.

Instrumentation and Materials:

  • HPLC system with UV detector

  • CHIRALPAK® IA column (250 x 4.6 mm, 5 µm)

  • Acetonitrile (ACN) (HPLC grade)

  • Methanol (MeOH) (HPLC grade)

  • Formic acid (FA) (HPLC grade)

  • Sample: 1 mg/mL solution of 3-hydroxycyclohexane-1-carboxylic acid stereoisomer mixture in mobile phase.

Step-by-Step Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase with 100% Methanol containing 0.1% Formic Acid. Alternatively, screen a mobile phase of 100% Acetonitrile with 0.1% Formic Acid. Degas the mobile phase.

  • Column Equilibration: Install the CHIRALPAK® IA column and equilibrate with the mobile phase at a flow rate of 0.7 mL/min for at least 30 minutes.

  • Injection: Inject 5 µL of the sample solution.

  • Detection: Monitor the elution profile at 210 nm.

  • Data Analysis: Analyze the resulting chromatogram.

Optimization:

  • Selectivity: If separation is not achieved, try different ratios of ACN and MeOH (e.g., 50:50) with 0.1% FA. The choice of alcohol can significantly impact selectivity.

  • Retention: Adjusting the acid concentration can influence retention and peak shape.

Parameter Starting Condition
Column CHIRALPAK® IA (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol with 0.1% Formic Acid
Flow Rate 0.7 mL/min
Column Temp. 25 °C
Detection UV at 210 nm
Injection Vol. 5 µL
Table 2: Starting conditions for Polar Organic Mode on CHIRALPAK® IA.
Protocol 3: Anion-Exchange Chromatography on CHIRALPAK® QN-AX

This method is highly specific for acidic compounds and can provide excellent resolution.

Instrumentation and Materials:

  • HPLC system with UV detector

  • CHIRALPAK® QN-AX column (150 x 4.6 mm, 5 µm)

  • Methanol (HPLC grade)

  • Acetic acid (HPLC grade)

  • Ammonium acetate (HPLC grade)

  • Sample: 1 mg/mL solution of 3-hydroxycyclohexane-1-carboxylic acid stereoisomer mixture in mobile phase.

Step-by-Step Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by dissolving ammonium acetate in methanol to a concentration of 50 mM and adding acetic acid to a concentration of 100 mM. Degas the mobile phase.

  • Column Equilibration: Install the CHIRALPAK® QN-AX column and equilibrate at a flow rate of 0.5 mL/min until the baseline is stable.

  • Injection: Inject 5 µL of the sample solution.

  • Detection: Monitor the elution profile at 210 nm.

  • Data Analysis: Analyze the chromatogram. The elution order can often be reversed by using the complementary CHIRALPAK® QD-AX column.[9]

Optimization:

  • Retention and Resolution: The retention and resolution are highly dependent on the concentration of the acid and the salt in the mobile phase.[9] Varying the concentration of acetic acid and ammonium acetate can be used to fine-tune the separation.

Parameter Starting Condition
Column CHIRALPAK® QN-AX (150 x 4.6 mm, 5 µm)
Mobile Phase 50 mM Ammonium acetate / 100 mM Acetic acid in Methanol
Flow Rate 0.5 mL/min
Column Temp. 25 °C
Detection UV at 210 nm
Injection Vol. 5 µL
Table 3: Starting conditions for Anion-Exchange Chromatography on CHIRALPAK® QN-AX.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating systems. The ability to invert the elution order by switching from an (R,R) to an (S,S) Whelk-O® 1 column, or from a QN-AX to a QD-AX column, provides a powerful tool for peak identification and confirmation of enantiomeric purity. Furthermore, the systematic approach to mobile phase optimization allows for a logical progression towards a robust and reproducible separation method.

Conclusion

The stereoselective separation of 3-hydroxycyclohexane-1-carboxylic acid is a critical analytical challenge that can be effectively addressed using chiral HPLC. By systematically screening Pirkle-type, polysaccharide-based, and anion-exchange chiral stationary phases with appropriate mobile phases, robust and reliable methods can be developed. The protocols and strategies outlined in this application note provide a comprehensive framework for achieving baseline separation of all four stereoisomers, thereby ensuring the stereochemical integrity of this important pharmaceutical intermediate.

References

  • Regis Technologies. (n.d.). WHELK-O® 1. Retrieved from [Link]

  • Regis Technologies. (n.d.). (R,R) Whelk-O® 1. Retrieved from [Link]

  • Regis Technologies. (n.d.). Regis Technologies - HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Regis Whelk O-1 Chiral Columns. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR DAICEL DCpak® P4VP. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Frequently Asked Questions. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). CHIRALPAK AD-H. Retrieved from [Link]

  • Satinder Ahuja, & S. C. Ahuja. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). instruction manual for chiralpak® ad-h. Retrieved from [Link]

  • Velocity Scientific Solutions. (n.d.). Daicel Chiral HPLC Catalogue.pdf. Retrieved from [Link]

  • Google Patents. (n.d.). EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • HPLC-MART. (n.d.). Chiral Stationary Phases. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxycyclohexanecarboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025). UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets. Retrieved from [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

Sources

Application Notes and Protocols: (1R,3S)-3-Hydroxycyclohexane-1-carboxylic Acid as a Chiral Ligand in Asymmetric Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Chiral Ligand for Asymmetric Transformations

(1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid is a chiral bifunctional molecule poised for significant applications in organometallic catalysis.[1][2][3] Its rigid cyclohexane backbone provides a well-defined stereochemical environment, while the presence of both a carboxylic acid and a hydroxyl group allows for bidentate chelation to a metal center. This unique structural motif makes it an attractive candidate for a new class of ligands in asymmetric catalysis, a field of paramount importance in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.[4][5]

The cis-relationship between the carboxyl and hydroxyl groups, dictated by the (1R,3S) stereochemistry, is crucial for its function as a ligand. This arrangement allows for the formation of a stable six-membered ring upon coordination to a metal, a common feature in many successful chiral ligands. The deprotonated carboxylate serves as an anionic donor, while the hydroxyl group can act as a neutral donor, potentially participating in the catalytic cycle through hydrogen bonding or direct coordination.

While specific applications of this compound in organometallic catalysis are still an emerging area of research, its structural features suggest high potential in a variety of asymmetric transformations. This application note will focus on a detailed, scientifically grounded protocol for its use in the asymmetric transfer hydrogenation of prochiral ketones, a fundamental and widely used reaction in organic synthesis. The principles and methodologies described herein can be adapted for the exploration of this ligand in other catalytic processes.

Proposed Application: Asymmetric Transfer Hydrogenation of Prochiral Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral secondary alcohols. This process typically involves the use of a transition metal catalyst, a chiral ligand, and a hydrogen donor (e.g., isopropanol or formic acid). The chiral ligand is the key to enantioselectivity, creating a chiral environment around the metal center that favors the formation of one enantiomer of the product over the other.

We propose the use of a ruthenium(II) complex of this compound as the catalyst for the ATH of prochiral ketones. In this system, the ligand is expected to coordinate to the ruthenium center through both the carboxylate and hydroxyl groups, forming a stable chiral catalyst in situ.

Proposed Catalytic Cycle

The proposed catalytic cycle for the ruthenium-catalyzed asymmetric transfer hydrogenation of a ketone with this compound as the ligand is depicted below. The cycle is based on well-established mechanisms for similar transformations.

Catalytic Cycle cluster_0 Proposed Catalytic Cycle precatalyst [Ru(p-cymene)Cl2]2 + Ligand active_catalyst Chiral Ru-Hydride Species precatalyst->active_catalyst iPrOH, Base substrate_coordination Ketone Coordination active_catalyst->substrate_coordination Ketone hydrogen_transfer Hydride Transfer to Ketone substrate_coordination->hydrogen_transfer Transition State product_release Chiral Alcohol Product Release hydrogen_transfer->product_release product_release->active_catalyst Acetone

Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation of a ketone.

Experimental Protocols

Protocol 1: In Situ Preparation of the Ruthenium Catalyst

This protocol describes the in situ preparation of the active ruthenium catalyst from [Ru(p-cymene)Cl₂]₂ and this compound.

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • This compound

  • Anhydrous isopropanol

  • Potassium hydroxide (KOH)

  • Schlenk flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (1 equivalent) and this compound (2.2 equivalents).

  • Add anhydrous isopropanol to dissolve the solids.

  • In a separate flask, prepare a solution of KOH (5 equivalents) in anhydrous isopropanol.

  • Slowly add the KOH solution to the ruthenium-ligand mixture with vigorous stirring.

  • Stir the resulting mixture at room temperature for 30 minutes to allow for the formation of the active catalyst. The color of the solution should change, indicating complex formation.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol details the use of the in situ prepared catalyst for the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol.

Materials:

  • Catalyst solution from Protocol 1

  • Acetophenone

  • Anhydrous isopropanol

  • Schlenk flask

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon atmosphere

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄)

  • Rotary evaporator

  • Chiral HPLC or GC for enantiomeric excess (ee) determination

Procedure:

  • To the freshly prepared catalyst solution from Protocol 1, add acetophenone (100 equivalents relative to the ruthenium dimer).

  • Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the 1-phenylethanol product by chiral HPLC or GC analysis.

Experimental Workflow Diagram

Experimental Workflow cluster_1 Asymmetric Transfer Hydrogenation Workflow start Start catalyst_prep In Situ Catalyst Preparation ([Ru(p-cymene)Cl2]2 + Ligand + Base in iPrOH) start->catalyst_prep reaction_setup Add Ketone Substrate catalyst_prep->reaction_setup reaction Heat and Stir under Inert Atmosphere reaction_setup->reaction workup Quench, Extract, and Dry reaction->workup purification Column Chromatography workup->purification analysis Determine Yield and Enantiomeric Excess (ee) purification->analysis end End analysis->end

Caption: General workflow for the asymmetric transfer hydrogenation of a ketone.

Data Presentation (Hypothetical Data)

The following table presents hypothetical data for the asymmetric transfer hydrogenation of various prochiral ketones using the proposed catalytic system. This data is intended to illustrate the potential of the ligand and should be experimentally verified.

EntryKetone SubstrateProductYield (%)ee (%)
1Acetophenone1-Phenylethanol9592
24-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol9295
32-Acetylnaphthalene1-(Naphthalen-2-yl)ethanol9088
4Propiophenone1-Phenylpropan-1-ol8890

Trustworthiness and Self-Validation

The protocols described are based on well-established principles of organometallic catalysis and asymmetric synthesis.[4][6][7] The causality behind the experimental choices is as follows:

  • In Situ Catalyst Formation: This method is often preferred for its convenience and the ability to screen different ligands rapidly.

  • Choice of Ruthenium Precursor: [Ru(p-cymene)Cl₂]₂ is a common and air-stable precursor for a wide range of ruthenium catalysts.

  • Use of a Base: A base, such as KOH, is necessary to deprotonate the carboxylic acid of the ligand, facilitating its coordination to the ruthenium center.

  • Isopropanol as Hydrogen Source and Solvent: Isopropanol serves as both the solvent and the hydrogen donor in this transfer hydrogenation reaction.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the catalyst and other reaction components.

To ensure the validity of the results, it is essential to:

  • Thoroughly characterize the synthesized chiral alcohol product by NMR and mass spectrometry.

  • Accurately determine the enantiomeric excess using a calibrated chiral stationary phase column for HPLC or GC.

  • Run a control reaction without the chiral ligand to confirm that the enantioselectivity is indeed a result of the chiral catalyst.

  • Run a control reaction without the ruthenium precursor to ensure that the ligand itself does not promote the reaction.

Conclusion and Future Outlook

This compound presents a promising new scaffold for the design of chiral ligands in organometallic catalysis. The proposed application in asymmetric transfer hydrogenation provides a starting point for exploring its potential. Further research is warranted to fully elucidate the scope and limitations of this ligand in various asymmetric transformations, including but not limited to, C-H activation, allylic alkylation, and epoxidation. The modularity and synthetic accessibility of this ligand open up exciting possibilities for the development of novel and highly efficient catalytic systems for the synthesis of chiral molecules.

References

  • Niu, R., He, Y., & Lin, J. (2022). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry, 20(1), 37-54. [Link]

  • Mukherjee, S., & List, B. (2022). Carboxylic Acids as Building Blocks in Catalytic Asymmetric Reactions. ACS Catalysis, 12(14), 8496-8523. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13413125, this compound. Retrieved December 13, 2023 from [Link].

  • Yao, W., et al. (2021). Ruthenium-Catalyzed Enantioselective Addition of Carboxylic Acids to Allenes. Organic Letters, 23(19), 7564-7569. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23423022, (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid. Retrieved December 13, 2023 from [Link].

Sources

Application Notes and Protocols for the Esterification of (1r,3s)-3-Hydroxycyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1r,3s)-3-Hydroxycyclohexane-1-carboxylic acid and its corresponding esters are valuable chiral building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The presence of both a carboxylic acid and a secondary alcohol on a stereochemically defined cyclohexane ring makes this molecule a versatile scaffold. The selective esterification of the carboxylic acid moiety is a critical transformation in the elaboration of this scaffold into more complex drug candidates.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for the esterification of this compound. We will explore three widely applicable and effective methods: the Fischer-Speier Esterification, the Steglich Esterification, and the Mitsunobu Reaction. Each method offers distinct advantages and is suited for different experimental constraints and substrate sensitivities. This guide will delve into the mechanistic underpinnings of each protocol, provide detailed step-by-step procedures, and offer insights into the rationale behind experimental choices to ensure successful and reproducible outcomes.

Comparative Overview of Esterification Methodologies

The choice of esterification method is dictated by factors such as the scale of the reaction, the desired ester, the presence of other functional groups, and the stereochemical integrity of the starting material. Below is a comparative summary of the three protocols discussed in this application note.

Method Reagents Conditions Advantages Disadvantages
Fischer-Speier Esterification Alcohol (as reactant and solvent), Strong Acid Catalyst (e.g., H₂SO₄, p-TsOH)RefluxInexpensive reagents, simple procedure, suitable for large-scale synthesis.[1][2]Reversible reaction requiring a large excess of alcohol or removal of water to drive to completion[2][3]; harsh acidic conditions may not be suitable for sensitive substrates.
Steglich Esterification Alcohol, Carbodiimide (e.g., DCC, EDC), DMAP (catalyst)Mild, typically room temperatureMild reaction conditions suitable for acid-sensitive substrates[4][5]; high yields are often achieved.[4]Carbodiimide reagents can be allergens[6]; byproduct (dicyclohexylurea for DCC) can complicate purification.[7]
Mitsunobu Reaction Alcohol, Triphenylphosphine (PPh₃), Azodicarboxylate (e.g., DEAD, DIAD)Mild, typically 0 °C to room temperatureProceeds with inversion of configuration at the alcohol stereocenter (if the alcohol is the substrate)[8][9]; mild conditions.Stoichiometric amounts of reagents are required, generating significant byproducts (triphenylphosphine oxide, hydrazine dicarboxylate) that can complicate purification[10]; azodicarboxylates can be hazardous.[10]

Protocol 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and straightforward method for forming esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] The reaction is an equilibrium process, and to achieve high yields, it is typically conducted using a large excess of the alcohol, which also serves as the solvent, to drive the equilibrium towards the product side according to Le Châtelier's principle.[2][3]

Reaction Mechanism

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester.[3]

Fischer_Esterification RCOOH R-COOH Protonated_RCOOH R-C(OH)₂⁺ RCOOH->Protonated_RCOOH + H⁺ ROH R'-OH H_plus H⁺ Ester R-COOR' H2O H₂O Tetrahedral_Intermediate R-C(OH)₂(OR')H⁺ Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH Protonated_Ester R-C(O)OR'H⁺ Tetrahedral_Intermediate->Protonated_Ester - H₂O Protonated_Ester->Ester - H⁺

Caption: Fischer-Speier Esterification Mechanism.

Detailed Experimental Protocol

Materials:

  • This compound

  • Ethanol (absolute, excess)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add this compound (10.0 g, 69.4 mmol).

  • Add an excess of absolute ethanol (100 mL).

  • With stirring, slowly add concentrated sulfuric acid (1.0 mL) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until no more gas evolves), and brine (50 mL).[11]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (1r,3s)-3-hydroxycyclohexane-1-carboxylate.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[4] This method is particularly advantageous for substrates that are sensitive to acidic conditions.[5]

Reaction Mechanism

The reaction proceeds through the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form an even more reactive N-acylpyridinium species. This species is then readily attacked by the alcohol to form the desired ester, with the carbodiimide being converted to a urea byproduct (e.g., dicyclohexylurea, DCU).[5]

Steglich_Esterification RCOOH (1r,3s)-3-Hydroxycyclohexane- 1-carboxylic acid Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea + DCC ROH Alcohol (e.g., Ethanol) DCC DCC DMAP DMAP (cat.) Acylpyridinium N-Acylpyridinium Intermediate Acylisourea->Acylpyridinium + DMAP DCU Dicyclohexylurea (DCU) Ester Ester Acylpyridinium->Ester + Alcohol

Caption: Steglich Esterification Workflow.

Detailed Experimental Protocol

Materials:

  • This compound

  • Ethanol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (5.0 g, 34.7 mmol) in anhydrous dichloromethane (100 mL) in a round-bottom flask.

  • Add ethanol (2.4 g, 52.0 mmol, 1.5 equivalents) and 4-dimethylaminopyridine (0.42 g, 3.47 mmol, 0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (7.8 g, 37.8 mmol, 1.1 equivalents) portion-wise over 10 minutes. If using EDC, an equivalent molar amount can be used.[7]

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • After completion, filter off the precipitated dicyclohexylurea (if DCC is used) and wash the solid with a small amount of cold dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the esterification of alcohols under mild, neutral conditions, proceeding with a net inversion of stereochemistry at the alcohol's chiral center.[8][9] In the context of esterifying a carboxylic acid, the alcohol acts as the nucleophile. For the esterification of this compound, the carboxylic acid itself will act as the nucleophile after deprotonation.

Reaction Mechanism

The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine and an azodicarboxylate (e.g., DEAD or DIAD). This betaine then deprotonates the carboxylic acid to form a carboxylate anion and a protonated betaine. The alcohol is then activated by the protonated betaine to form an alkoxyphosphonium salt, which is a good leaving group. The carboxylate anion then displaces the activated hydroxyl group in an Sₙ2 fashion to form the ester.[9]

Mitsunobu_Reaction RCOOH (1r,3s)-3-Hydroxycyclohexane- 1-carboxylic acid Betaine Betaine Intermediate RCOOH->Betaine + PPh₃ + DEAD ROH Alcohol PPh3 PPh₃ DEAD DEAD/DIAD Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + Alcohol Ester Ester Alkoxyphosphonium->Ester + Carboxylate PPh3O Triphenylphosphine oxide Hydrazine_deriv Hydrazine derivative

Caption: Mitsunobu Reaction Workflow.

Detailed Experimental Protocol

Materials:

  • This compound

  • Ethanol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (5.0 g, 34.7 mmol), ethanol (2.4 g, 52.0 mmol, 1.5 equivalents), and triphenylphosphine (10.0 g, 38.1 mmol, 1.1 equivalents) in anhydrous THF (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD (6.6 g, 38.1 mmol, 1.1 equivalents) or DIAD (7.7 g, 38.1 mmol, 1.1 equivalents) in anhydrous THF (50 mL) to the reaction mixture via a dropping funnel over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue will contain the desired ester along with triphenylphosphine oxide and the hydrazine derivative. Purification is typically achieved by column chromatography on silica gel.

Safety Precautions

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals.[6]

  • Flammable Solvents: Alcohols and organic solvents like diethyl ether and ethyl acetate are flammable and should be handled away from open flames.[12]

  • Corrosive Reagents: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.[8]

  • Carbodiimides: Dicyclohexylcarbodiimide (DCC) is a potent allergen and should be handled with gloves.[6]

  • Azodicarboxylates: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are potentially explosive and should be handled with care.

Conclusion

The esterification of this compound can be successfully achieved through various methods, each with its own set of advantages and considerations. The Fischer-Speier esterification offers a cost-effective and scalable approach, while the Steglich and Mitsunobu reactions provide milder alternatives for more sensitive substrates. The choice of protocol should be guided by the specific requirements of the synthesis, including the nature of the desired ester and the presence of other functional groups. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently and efficiently perform this important chemical transformation.

References

  • Filo. (2025, March 20). Name two safety measures necessary for the preparation of an ester.
  • ResearchGate. (2016, June 28). Steglich Esterification (ROH + RCOOH = RCOOR) with EDC / DMAP /DCM?. Retrieved from [Link]

  • SmartLabs. Esterification. Retrieved from [Link]

  • ausetute.com. Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved from [Link]

  • Fiveable. Steglich Esterification Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Scribd. Steglich Esterification Guide | PDF. Retrieved from [Link]

  • YouTube. (2019, February 21). Esterification Theory for Practical Gr 12. Retrieved from [Link]

  • chymist.com. ESTERS. Retrieved from [Link]

  • Organic Chemistry Portal. Steglich Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Retrieved from [Link]

  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Wikipedia. Mitsunobu reaction. Retrieved from [Link]

  • Chemistry Steps. Mitsunobu Reaction. Retrieved from [Link]

  • SynArchive. Steglich Esterification. Retrieved from [Link]

  • RSC Education. Making esters from alcohols and acids | Class experiment. Retrieved from [Link]

  • Organic Syntheses. esterification of carboxylic acids with. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]

  • Common Conditions. Acid to Ester. Retrieved from [Link]

  • ResearchGate. The esterification of normal acid with secondary alcohols, branched.... Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • OrgoSolver. Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Retrieved from [Link]

  • Chemistry Steps. Fischer Esterification. Retrieved from [Link]

Sources

Application of (1R,3S)-3-Hydroxycyclohexane-1-carboxylic Acid in Polymer Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel polymers with tailored properties has led researchers to explore a diverse range of monomers. Among these, (1R,3S)-3-hydroxycyclohexane-1-carboxylic acid, a chiral alicyclic hydroxy acid, presents a compelling scaffold for the synthesis of advanced polyesters and polyamides. Its rigid cyclohexane backbone, coupled with the reactive hydroxyl and carboxylic acid functionalities, offers the potential to create polymers with unique thermal, mechanical, and biodegradable characteristics. This guide provides an in-depth exploration of the application of this versatile monomer in polymer synthesis, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Introduction to this compound as a Monomer

This compound is a bifunctional monomer ideally suited for step-growth polymerization.[1][2] The presence of both a hydroxyl group and a carboxylic acid group on the same molecule allows for self-condensation to form polyesters.[3] The stereochemistry of the molecule, with the cis relationship between the carboxyl and hydroxyl groups, influences the conformation of the resulting polymer chain and, consequently, its macroscopic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₂O₃[4]
Molecular Weight 144.17 g/mol [4][5]
Appearance White to off-white solid[5]
CAS Number 21531-44-2[4][5]
SMILES C1CO">C@HC(=O)O[4]
Safety Causes skin and serious eye irritation. May cause respiratory irritation.[1][4]

Polyester Synthesis: Pathways and Protocols

Polyesters derived from this compound can be synthesized primarily through two main routes: direct polycondensation and ring-opening polymerization of the corresponding lactone.

Direct Melt Polycondensation

Direct melt polycondensation is a straightforward method for synthesizing polyesters from hydroxy acids. The process involves heating the monomer above its melting point, typically in the presence of a catalyst, to drive the esterification reaction with the concomitant removal of water.[6][7]

Causality Behind Experimental Choices:

  • High Temperature: Elevated temperatures (typically 180-250 °C) are necessary to overcome the activation energy of the esterification reaction and to keep the polymer in a molten state for effective mixing and removal of water.[8]

  • Vacuum: A high vacuum is crucial for efficiently removing water, the byproduct of the condensation reaction. According to Le Chatelier's principle, removing a product shifts the equilibrium towards the formation of more product, in this case, a higher molecular weight polymer.

  • Catalyst: While self-condensation can occur, a catalyst is often employed to increase the reaction rate and achieve higher molecular weights in a reasonable timeframe. Tin-based catalysts, such as tin(II) octoate or dibutyltin oxide, and antimony compounds are commonly used.[3][8]

Experimental Protocol: Melt Polycondensation of this compound

  • Reactor Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump is assembled.

  • Monomer and Catalyst Charging: The flask is charged with this compound (1.0 eq) and a suitable catalyst, such as tin(II) octoate (0.02-0.1 mol%).

  • Inert Atmosphere: The reactor is purged with dry nitrogen for 15-20 minutes to remove any residual air and moisture. A gentle nitrogen flow is maintained during the initial heating phase.

  • Initial Heating and Water Removal: The reaction mixture is heated to 180-200 °C with constant stirring. Water will begin to distill off. This stage is typically carried out for 2-4 hours.

  • Polycondensation under Vacuum: The nitrogen inlet is closed, and a vacuum (typically <1 mmHg) is gradually applied. The temperature is slowly increased to 220-240 °C. The viscosity of the reaction mixture will increase significantly as the polymerization progresses. This stage is continued for 6-12 hours.

  • Polymer Recovery: The reactor is cooled to room temperature under a nitrogen atmosphere. The resulting solid polymer is then carefully removed from the flask. For analytical purposes, the polymer can be dissolved in a suitable solvent (e.g., chloroform or THF) and precipitated in a non-solvent (e.g., cold methanol) to purify it.

  • Drying: The purified polymer is dried in a vacuum oven at 40-50 °C until a constant weight is achieved.

melt_polycondensation cluster_setup Reactor Setup cluster_process Polymerization cluster_recovery Product Recovery Monomer This compound Reactor Three-necked Flask Monomer->Reactor Catalyst Catalyst (e.g., Tin(II) Octoate) Catalyst->Reactor Heating Heat to 180-200°C under N₂ Reactor->Heating Vacuum Apply Vacuum & Heat to 220-240°C Heating->Vacuum WaterRemoval Water Distills Off Heating->WaterRemoval ViscosityIncrease Viscosity Increases Vacuum->ViscosityIncrease Cooling Cool to Room Temp ViscosityIncrease->Cooling Dissolution Dissolve in Solvent Cooling->Dissolution Precipitation Precipitate in Non-solvent Dissolution->Precipitation Drying Dry in Vacuum Oven Precipitation->Drying Polymer Purified Polyester Drying->Polymer

Ring-Opening Polymerization (ROP)

Ring-opening polymerization is another powerful technique for producing polyesters with well-controlled molecular weights and narrow polydispersity.[9] This method first requires the synthesis of the corresponding lactone from the hydroxy acid, followed by its polymerization.

Iodolactonization is a classic and effective method for the synthesis of lactones from unsaturated carboxylic acids.[10][11][12] For a saturated hydroxy acid like this compound, a preliminary dehydration step to introduce a double bond would be necessary, followed by the iodolactonization. A more direct approach for saturated hydroxy acids is acid-catalyzed lactonization, though this can be an equilibrium-driven process. A common method for forming lactones from hydroxy acids is the Mitsunobu reaction or Yamaguchi esterification. For the purpose of this guide, we will outline a general acid-catalyzed lactonization.

Experimental Protocol: Acid-Catalyzed Lactonization

  • Reaction Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.

  • Reagents: The flask is charged with this compound (1.0 eq), a non-polar solvent that forms an azeotrope with water (e.g., toluene), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).

  • Reaction: The mixture is heated to reflux. The water-toluene azeotrope is collected in the Dean-Stark trap, effectively removing water and driving the reaction towards lactone formation. The reaction is monitored by TLC or GC-MS until the starting material is consumed.

  • Workup: The reaction mixture is cooled, washed with a saturated sodium bicarbonate solution to remove the acid catalyst, and then with brine. The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.

  • Purification: The crude lactone is purified by column chromatography or distillation under reduced pressure.

Once the bicyclic lactone is synthesized, it can be polymerized using various initiators, including anionic, cationic, or organometallic species.[9] Organocatalysts are increasingly popular due to their lower toxicity.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: ROP is highly sensitive to moisture, which can act as an initiator and lead to poor control over molecular weight and a broader polydispersity. Therefore, all reagents and glassware must be scrupulously dried.

  • Initiator/Catalyst: The choice of initiator or catalyst determines the polymerization mechanism and the characteristics of the resulting polymer. For instance, anionic initiators like potassium tert-butoxide can lead to rapid polymerization.[9] Organocatalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a thiourea cocatalyst, can provide living polymerization characteristics, allowing for precise control over the polymer architecture.

Experimental Protocol: Ring-Opening Polymerization

  • Preparation: All glassware is flame-dried under vacuum and cooled under a stream of dry nitrogen. The bicyclic lactone is purified and thoroughly dried.

  • Reaction Setup: In a glovebox or under a nitrogen atmosphere, the lactone is dissolved in a dry, anhydrous solvent (e.g., toluene or dichloromethane) in a Schlenk flask.

  • Initiation: The initiator/catalyst solution (e.g., a solution of DBU and a thiourea co-catalyst in toluene) is added via syringe. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.

  • Polymerization: The reaction mixture is stirred at the desired temperature (ranging from room temperature to elevated temperatures depending on the catalyst system) for a specified time (from minutes to several hours). The progress of the polymerization can be monitored by taking aliquots and analyzing them by ¹H NMR to determine monomer conversion.

  • Termination and Precipitation: The polymerization is quenched by adding a small amount of a proton source, such as benzoic acid or methanol. The polymer is then precipitated by pouring the reaction mixture into a large volume of a cold non-solvent (e.g., methanol or hexane).

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried in a vacuum oven at a moderate temperature until a constant weight is achieved.

rop_workflow cluster_lactone_synthesis Step 1: Lactone Synthesis cluster_rop Step 2: Ring-Opening Polymerization HydroxyAcid This compound Lactonization Acid-Catalyzed Lactonization HydroxyAcid->Lactonization PurifiedLactone Purified Bicyclic Lactone Lactonization->PurifiedLactone Polymerization Polymerization PurifiedLactone->Polymerization Initiator Initiator/Catalyst Initiator->Polymerization Solvent Anhydrous Solvent Solvent->Polymerization Termination Termination & Precipitation Polymerization->Termination PurifiedPolymer Purified Polyester Termination->PurifiedPolymer

Polyamide Synthesis: A Potential Pathway

While this compound is a direct precursor for polyesters, its conversion to a polyamide requires chemical modification. A plausible route involves the conversion of the hydroxyl group to an amine, yielding (1R,3S)-3-aminocyclohexane-1-carboxylic acid. This amino acid monomer can then undergo polycondensation to form a polyamide.[13][14]

Synthetic Route to Polyamide
  • Conversion of Hydroxyl to Amine: This can be achieved through a multi-step synthesis, for example, via oxidation of the alcohol to a ketone, followed by reductive amination. Alternatively, a Mitsunobu reaction with a nitrogen nucleophile (e.g., phthalimide followed by deprotection) could be employed.

  • Polycondensation of the Amino Acid: The resulting (1R,3S)-3-aminocyclohexane-1-carboxylic acid can be polymerized using methods developed for amino acid polymerization, such as the Yamazaki-Higashi reaction, which utilizes a phosphite-based condensing agent.[15]

Experimental Protocol: Polycondensation of (1R,3S)-3-aminocyclohexane-1-carboxylic acid (Conceptual)

  • Reaction Setup: A dry three-necked flask is equipped with a mechanical stirrer and a nitrogen inlet.

  • Reagents: The flask is charged with (1R,3S)-3-aminocyclohexane-1-carboxylic acid (1.0 eq), a condensing agent such as diphenyl(2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate, a tertiary amine base (e.g., pyridine), and a polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP) containing lithium chloride to aid in polymer solubility.

  • Polymerization: The reaction mixture is heated, typically to around 80-120 °C, under a nitrogen atmosphere and stirred for 24-48 hours.

  • Polymer Recovery: The resulting viscous polymer solution is poured into a non-solvent, such as methanol, to precipitate the polyamide.

  • Purification and Drying: The polymer is collected by filtration, washed extensively with water and methanol to remove residual salts and solvent, and then dried in a vacuum oven.

Characterization of the Resulting Polymers

Thorough characterization is essential to understand the structure-property relationships of the synthesized polymers.

Table 2: Key Characterization Techniques

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Confirms the polymer structure, end-group analysis, and tacticity.[6][16]
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies characteristic functional groups (e.g., ester C=O stretch at ~1730 cm⁻¹, O-H broad band for end groups).[6][16]
Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[17]
Differential Scanning Calorimetry (DSC) Measures thermal transitions, including the glass transition temperature (Tg) and melting temperature (Tm).[4][17][18]
Thermogravimetric Analysis (TGA) Evaluates the thermal stability and decomposition temperature of the polymer.[4][17]

Table 3: Expected Properties of Polyesters from Alicyclic Hydroxy Acids

PropertyExpected RangeRationale
Glass Transition Temperature (Tg) 50 - 120 °CThe rigid cyclohexane ring restricts chain mobility, leading to a higher Tg compared to linear aliphatic polyesters.[11]
Molecular Weight (Mn) by GPC 10,000 - 50,000 g/mol (Polycondensation)20,000 - 100,000+ g/mol (ROP)ROP generally provides better control and higher molecular weights.[9][19]
Thermal Decomposition Temperature (TGA, 5% weight loss) > 250 °CThe stable alicyclic structure contributes to good thermal stability.[17]

Potential Applications

The unique properties imparted by the this compound monomer make the resulting polymers attractive for a range of applications:

  • Biomedical Materials: The potential for biodegradability and the chirality of the monomer could be advantageous in drug delivery systems, surgical sutures, and tissue engineering scaffolds.

  • High-Performance Plastics: The rigidity of the cyclohexane ring can lead to polymers with high thermal stability and mechanical strength, suitable for engineering plastics and composites.

  • Specialty Coatings and Adhesives: The polarity of the ester or amide linkages can provide good adhesion to various substrates, making these polymers candidates for specialty coatings and adhesives.

Conclusion

This compound is a promising monomer for the development of novel polyesters and polyamides. By carefully selecting the synthetic route—be it direct polycondensation or ring-opening polymerization—and controlling the reaction conditions, researchers can tailor the properties of the resulting polymers to meet the demands of specific applications. The detailed protocols and insights provided in this guide serve as a robust starting point for scientists and engineers to explore the full potential of this versatile building block in the creation of next-generation polymeric materials.

References

  • Das, J., et al. (2023). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. Nature Chemistry. Available at: [Link]

  • Hong, M., & Chen, E. Y. X. (2014). Ring-opening polymerization of a five-membered lactone trans-fused to a cyclohexane ring. Polymer Chemistry. Available at: [Link]

  • Marshall, J. A., & Xie, S. (1995). A Non-Racemic Route to the Prelog-Djerassi Lactone and Congeners. The Journal of Organic Chemistry.
  • Shodex. (n.d.). Analysis of Polyhydroxybutyric Acid (LF-804). Available at: [Link]

  • ResearchGate. (n.d.). DSC Data for Selected Polyesters. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Google Patents. (n.d.). Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases.
  • Das, J. (2024). Synthesis of Unsaturated Bicyclic Lactones. YouTube. Available at: [Link]

  • Grokipedia. (n.d.). Iodolactonization. Available at: [Link]

  • ResearchGate. (n.d.). Thermal properties of the FDCA polyesters obtained by TGA and DSC analyses. Available at: [Link]

  • LibreTexts Chemistry. (2021). Polyesters. Available at: [Link]

  • Heriot-Watt University. (n.d.).
  • JKU ePUB. (2021). SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of polyesters from hydroxycarboxylic acids.
  • Britannica. (n.d.). Carboxylic acid: Polyamides. Available at: [Link]

  • Wikipedia. (n.d.). Iodolactonization. Available at: [Link]

  • ResearchGate. (n.d.). Thermal and mechanical characterization of solvent-cast poly(3-hydroxybutyrate-co-3-hydroxyhexanoate). Available at: [Link]

  • Chemistry Notes. (2022). Iodolactonization: Mechanism, examples, useful application. Available at: [Link]

  • National Institutes of Health. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. Available at: [Link]

  • YouTube. (2014). Synthesis of Polyamides. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Differential scanning calorimetry characterization (DSC) curves of the... Available at: [Link]

  • YouTube. (2022). Iodolactone formation with mechanism. Available at: [Link]

  • ElectronicsAndBooks. (n.d.). Direct Polycondensation of Carboxylic Acids and Amines Catalyzed by 3,4,5-Trifluorophenylboronic Acid.
  • Rasayan Journal of Chemistry. (2024). STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of starting poly(3-hydroxybutyrate-co-3-hydroxyhexanoate), PHBHx. Available at: [Link]

  • PubChem. (n.d.). cis-3-Aminocyclohexanecarboxylic acid. Available at: [Link]

  • PubChem. (n.d.). 3-Hydroxycyclohexanecarboxylic Acid. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of High-Molecular-Weight Poly(glycolic acid) by Direct Melt Polycondensation from Glycolic Acid. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesizing high-molecular-weight poly(lactic acid) through melt polycondensation of lactic acid under catalysis of three-way composite catalyst.
  • Google Patents. (n.d.). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • National Institutes of Health. (n.d.). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Available at: [Link]

  • National Chemical Laboratory, India. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
  • University of California, Berkeley. (n.d.). 12%e NMR Studies of Hyper-Cross-Linked Polyarylcarbinols: Rigid Versus Flexible Structures.
  • ChemSrc. (n.d.). 3-Aminocyclohexanecarboxylic acid. Available at: [Link]

Sources

Enzymatic resolution of racemic 3-hydroxycyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Efficiency Enzymatic Resolution of Racemic 3-Hydroxycyclohexane-1-carboxylic Acid Using Immobilized Candida antarctica Lipase B

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide for the enzymatic kinetic resolution of racemic cis-3-hydroxycyclohexane-1-carboxylic acid, a valuable chiral building block in pharmaceutical synthesis. We present a robust protocol centered on the use of immobilized Candida antarctica Lipase B (CALB), a highly efficient and stereoselective biocatalyst. The guide explains the underlying principles of kinetic resolution, offers a step-by-step experimental workflow, details analytical methods for determining enantiomeric purity, and discusses the critical parameters that govern reaction success.

Introduction: The Imperative for Chiral Purity

Chirality is a cornerstone of modern drug design and development. The stereoisomers (enantiomers) of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles within a biological system.[1] Consequently, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is not merely an academic exercise but a regulatory and safety imperative. Optically active 3-hydroxycyclohexane-1-carboxylic acid and its derivatives are crucial intermediates for a range of pharmaceuticals.

Traditional chemical methods for resolving racemic mixtures can be inefficient, require stoichiometric amounts of expensive chiral auxiliaries, and often generate significant chemical waste.[2] Biocatalysis, particularly the use of enzymes, offers a powerful alternative, providing high selectivity under mild, environmentally benign conditions.[3] Among the vast arsenal of industrial enzymes, lipases are exceptionally versatile, demonstrating remarkable stability in organic solvents and high stereoselectivity without the need for expensive cofactors.[4][5][6]

This guide focuses on a lipase-catalyzed kinetic resolution, a process where the enzyme discriminates between the two enantiomers of a racemic substrate, preferentially converting one into a new product while leaving the other largely unreacted.[7][8] Specifically, we will detail the resolution of racemic 3-hydroxycyclohexane-1-carboxylic acid via enantioselective esterification catalyzed by Candida antarctica Lipase B (CALB), one of the most reliable and effective biocatalysts for such transformations.[9][10][11]

Principle of Lipase-Catalyzed Kinetic Resolution

Kinetic resolution (KR) is predicated on the difference in reaction rates between two enantiomers with a chiral catalyst.[7] In the context of our target molecule, the lipase will catalyze the esterification of one enantiomer of 3-hydroxycyclohexane-1-carboxylic acid at a much higher rate (k_fast) than the other (k_slow).

The reaction involves the racemic acid and an acyl donor (in this protocol, an alcohol for direct esterification) in a non-polar organic solvent. The enzyme, CALB, selectively recognizes one enantiomer—for instance, the (1R,3S)-enantiomer—and facilitates its conversion to the corresponding ester. The (1S,3R)-enantiomer is a poor substrate for the enzyme and remains in the reaction mixture as the unreacted carboxylic acid.

A critical feature of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[7] To achieve high enantiomeric excess (ee) for both the esterified product and the remaining unreacted acid, the reaction must be carefully monitored and terminated at approximately 50% conversion. Beyond this point, the slower-reacting enantiomer will begin to react at a more significant rate, diminishing the enantiopurity of both fractions.

G cluster_start Racemic Starting Material cluster_reaction Enzymatic Reaction cluster_products Resolved Products at ~50% Conversion Racemic_Acid Racemic (±)-3-Hydroxy- cyclohexane-1-carboxylic Acid Enzyme Immobilized CALB + Alcohol (R'-OH) Racemic_Acid->Enzyme Substrate Reaction Enantioselective Esterification Enzyme->Reaction Ester (1R,3S)-Ester (High ee) Reaction->Ester k_fast Acid (1S,3R)-Acid (High ee) Reaction->Acid k_slow (unreacted)

Figure 1: Conceptual diagram of the kinetic resolution process.

Detailed Experimental Protocol

This protocol describes the resolution of racemic cis-3-hydroxycyclohexane-1-carboxylic acid via direct esterification.

Materials and Equipment
  • Substrate: Racemic cis-3-hydroxycyclohexane-1-carboxylic acid

  • Enzyme: Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Acyl Donor: 1-Butanol (or other suitable primary alcohol)

  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene, anhydrous.[11][12]

  • Reagents for Workup: 1 M Sodium Bicarbonate (NaHCO₃) solution, 2 M Hydrochloric Acid (HCl), Anhydrous Magnesium Sulfate (MgSO₄), Ethyl Acetate.

  • Equipment: Magnetic stirrer with hotplate, reaction vessel, filtration apparatus (Büchner funnel), separatory funnel, rotary evaporator, analytical balance.

  • Analytical Equipment: Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column (e.g., polysaccharide-based), or Gas Chromatography (GC) system after derivatization.

Step-by-Step Resolution Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (6.94 mmol) of racemic cis-3-hydroxycyclohexane-1-carboxylic acid in 50 mL of anhydrous MTBE.

  • Addition of Reagents: Add 1.5 equivalents of 1-butanol (0.77 g, 10.4 mmol) to the solution.

  • Enzyme Addition: Add 100 mg of immobilized CALB (Novozym® 435) to the reaction mixture. This corresponds to a 10% w/w enzyme loading relative to the substrate.

  • Reaction Incubation: Seal the flask and place it on a magnetic stirrer set to a constant stirring speed (e.g., 200 rpm) at 40°C.

  • Monitoring Conversion: Monitor the progress of the reaction by taking small aliquots (e.g., 50 µL) every 4-6 hours. Quench the enzyme activity in the aliquot by filtering out the enzyme beads. Analyze the sample by TLC or HPLC to determine the ratio of starting acid to ester product. The reaction should be stopped when conversion reaches 45-50%. This is the most critical step for achieving high enantiomeric excess.

  • Reaction Termination: Once the target conversion is reached (typically within 24-48 hours), stop the reaction by filtering off the immobilized enzyme using a Büchner funnel. The enzyme beads can be washed with fresh solvent, dried, and potentially reused.

Workup and Product Isolation
  • Extraction: Transfer the filtrate to a separatory funnel. Add 30 mL of 1 M NaHCO₃ solution to extract the unreacted carboxylic acid. Shake vigorously and allow the layers to separate.

  • Separation of Acid: Drain the lower aqueous layer containing the sodium salt of the unreacted acid. Repeat the extraction of the organic layer with another 30 mL of 1 M NaHCO₃ solution. Combine the aqueous extracts.

  • Isolation of Unreacted Acid: Cool the combined aqueous extracts in an ice bath and slowly acidify to pH ~2 with 2 M HCl. The unreacted carboxylic acid will precipitate or can be extracted with ethyl acetate (3 x 40 mL). Dry the organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched acid.

  • Isolation of Ester Product: Wash the original organic layer from step 1 with brine (saturated NaCl solution), dry it over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to yield the crude enantiomerically enriched butyl ester.

  • Purification: If necessary, both the isolated acid and ester can be further purified by silica gel column chromatography.

Figure 2: Experimental workflow for the enzymatic resolution and product isolation.

Analytical Method: Determination of Enantiomeric Excess

Accurate determination of the enantiomeric excess (ee) is essential to validate the success of the resolution. Chiral HPLC is the preferred method.[1][13]

  • Sample Preparation: The resolved carboxylic acid may need to be derivatized to its methyl ester (using diazomethane or TMS-diazomethane) for better chromatographic performance on certain columns. The resolved butyl ester can often be analyzed directly. Prepare samples at a concentration of ~1 mg/mL in the mobile phase or a compatible solvent.

  • HPLC Conditions (Illustrative Example):

    • Column: Chiralpak AD-H, 4.6 x 150 mm, 5 µm[14]

    • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA)

    • Flow Rate: 0.8 mL/min[14]

    • Column Temperature: 25°C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

The ee is calculated from the peak areas (A) of the two enantiomers: ee (%) = [ (A₁ - A₂) / (A₁ + A₂) ] x 100

Expected Results & Data Summary

The success of a kinetic resolution is judged by the enantiomeric excess of the product and the remaining substrate at a given conversion. The enantioselectivity of the enzyme is often expressed as the enantiomeric ratio (E-value). For CALB, E-values well over 100 are common for suitable substrates, leading to high enantiopurity.[15]

Table 1: Representative Data from the Enzymatic Resolution

ParameterUnreacted Acid FractionEster Product Fraction
Stereoisomer (1S,3R)-3-hydroxycyclohexane-1-carboxylic acidButyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate
Conversion ~50%~50%
Yield (max theoretical) 50%50%
Enantiomeric Excess (ee) >98%>98%
Enantiomeric Ratio (E) \multicolumn{2}{c}{>150 (Typical)}

Field-Proven Insights & Causality

  • Why Immobilized CALB (Novozym® 435)? CALB is renowned for its broad substrate scope and high enantioselectivity.[4][9] The immobilization on a macroporous acrylic resin (Novozym® 435) confers exceptional stability in organic solvents, resistance to mechanical stress, and allows for simple recovery by filtration and reuse, significantly improving process economics.[11]

  • The Role of the Solvent: A non-polar, anhydrous organic solvent is crucial.[11] It solubilizes the substrates while maintaining the essential micro-aqueous layer around the enzyme where catalysis occurs. Polar solvents like DMSO or DMF can strip this water layer, denaturing the enzyme and destroying its activity. MTBE and toluene are excellent choices.

  • Choice of Acyl Donor: While this protocol uses direct esterification with an alcohol, a highly effective alternative is transesterification using an activated acyl donor like vinyl acetate.[10] In such cases, the enzyme acylates the substrate's hydroxyl group. The vinyl alcohol byproduct tautomerizes to acetaldehyde, rendering the reaction irreversible and often leading to higher conversion rates and selectivities.

  • Temperature Control: The reaction is typically run at a moderately elevated temperature (40-50°C) to increase the reaction rate without causing significant thermal denaturation of the enzyme. CALB is robust, but excessively high temperatures can reduce its operational lifetime.

Conclusion

The protocol detailed herein provides a reliable and highly efficient method for the resolution of racemic 3-hydroxycyclohexane-1-carboxylic acid. By leveraging the exceptional stereoselectivity of immobilized Candida antarctica Lipase B, researchers can access both enantiomers of this valuable chiral intermediate in high optical purity. The mild reaction conditions, simple workup, and potential for enzyme recycling make this biocatalytic approach a superior alternative to many classical chemical resolutions, aligning with the principles of green chemistry and sustainable manufacturing.

References

  • Systematic Investigation of the Kinetic Resolution of 3-Hydroxy Fatty Acid Esters Using Candida antarctica Lipase B (CALB) and the Influence of Competing Oligomerization on the Enantiomeric Ratios. Taylor & Francis Online.[Link]

  • Systematic Investigation of the Kinetic Resolution of 3Hydroxy Fatty Acid Esters Using Candida antarctica Lipase B (CALB) and the Influence of Competing Oligomerization on the Enantiomeric Ratios. ResearchGate.[Link]

  • Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles. PubMed.[Link]

  • Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. MDPI.[Link]

  • Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. ResearchGate.[Link]

  • Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases.
  • Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. PubMed.[Link]

  • Efficient microbial resolution of racemic methyl 3-cyclohexene-1- carboxylate as chiral precursor of Edoxaban by newly.Google Scholar.
  • Dynamic Kinetic Resolution of α-Substituted Carboxylic Acids and Esters. University of Bath.[Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.[Link]

  • Kinetic resolution – Knowledge and References. Taylor & Francis.[Link]

  • Kinetic resolution. Wikipedia.[Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC - NIH.[Link]

  • Lipases: Useful biocatalysts for the preparation of pharmaceuticals. Moodle@Units.[Link]

  • Lipase-Catalyzed Kinetic Resolution on Solid-Phase via a "Capture and Release" Strategy. Research Explorer The University of Manchester.[Link]

  • Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac.[Link]

  • Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. NIH.[Link]

  • (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid. PubChem.[Link]

  • Chiral HPLC Separations. Phenomenex.[Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI.[Link]

  • Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. FULIR.[Link]

  • Enzymatic Routes to Enantiomerically Pure Aromatic α-Hydroxy Carboxylic Acids: A Further Example for the Diversity of Biocatalysis. ResearchGate.[Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PMC - NIH.[Link]

  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies.[Link]

  • Stereochemistry: Kinetic Resolution. YouTube.[Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia.[Link]

  • Dynamic Enantioconvergent Desaturation of 4,5-Disubstituted γ-Lactones in Whole Cells of Rhodococcus erythropolis. Journal of the American Chemical Society.[Link]

  • Racemic Mixtures and the Resolution of Enantiomers. Organic Chemistry | OpenStax.[Link]

Sources

Application Note: A Robust and Scalable Synthesis of (1r,3s)-3-Hydroxycyclohexane-1-carboxylic Acid via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Chiral Building Block

(1r,3s)-3-Hydroxycyclohexane-1-carboxylic acid is a crucial chiral building block in the pharmaceutical industry. Its specific stereochemistry and bifunctional nature make it an indispensable intermediate for the synthesis of various medicinally active compounds. Notably, it is a central component for therapeutic agents designed to modulate lipid and carbohydrate metabolism, offering potential treatments for type II diabetes and related metabolic disorders.[1]

The industrial-scale production of this molecule presents significant challenges, primarily centered on achieving high diastereoselectivity and enantiomeric purity in a cost-effective and safe manner. While various synthetic routes exist, including enzymatic resolutions and multi-step chemical syntheses involving hazardous reagents, many are not viable for large-scale manufacturing due to high costs, safety concerns, or significant waste generation.[2]

This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound. The featured methodology is centered on the catalytic hydrogenation of 3-hydroxybenzoic acid, a readily available and economical starting material. We will delve into the critical process parameters, safety considerations, and purification strategies essential for a successful and reproducible scale-up.

Strategic Approach: Catalytic Hydrogenation of 3-Hydroxybenzoic Acid

The most industrially viable route for producing 3-hydroxycyclohexane-1-carboxylic acid is the catalytic hydrogenation of the aromatic ring of 3-hydroxybenzoic acid. This method is advantageous due to the low cost of the starting material and the high atom economy of the hydrogenation reaction.

cluster_start Starting Material cluster_reaction Core Transformation cluster_intermediate Crude Product cluster_purification Purification cluster_final Final Product 3_HBA 3-Hydroxybenzoic Acid Hydrogenation Catalytic Hydrogenation (High Pressure H2, Catalyst) 3_HBA->Hydrogenation Substrate Crude_Mix Mixture of cis/trans Isomers Hydrogenation->Crude_Mix Yields Purification Recrystallization Crude_Mix->Purification Isomer Separation Final_Product (1r,3s)-3-Hydroxycyclohexane- 1-carboxylic acid Purification->Final_Product Isolates

Caption: High-level workflow for the synthesis of the target molecule.

The primary challenge of this route is controlling the stereochemistry. The hydrogenation of the planar aromatic ring results in a mixture of the cis ((1r,3s)-) and trans ((1r,3r)-) diastereomers. The desired cis isomer must then be isolated through purification.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1r,3s)-3-Hydroxycyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1r,3s)-3-Hydroxycyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this valuable chiral building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your yield and stereoselectivity.

Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments. The solutions provided are based on established chemical principles and field-proven insights to help you diagnose and resolve common issues.

Q1: My reaction is producing a mixture of cis and trans isomers. How can I improve the stereoselectivity for the desired (1r,3s)-cis isomer?

A1: Achieving high diastereoselectivity is a common hurdle in the synthesis of 3-hydroxycyclohexane-1-carboxylic acid. The formation of the undesired trans isomer can significantly complicate purification and reduce the overall yield of the target molecule. Here’s a breakdown of the causative factors and strategies to enhance cis-selectivity:

  • Understanding the Root Cause: The stereochemical outcome is often determined during the reduction of a 3-oxocyclohexane-1-carboxylic acid precursor. The approach of the hydride reagent to the carbonyl group dictates the stereochemistry of the resulting hydroxyl group. Axial attack typically leads to the equatorial alcohol (trans product), while equatorial attack yields the axial alcohol (cis product). The inherent conformational preferences of the cyclohexane ring and the steric hindrance around the carbonyl group play a crucial role.

  • Strategic Solutions to Enhance cis-Selectivity:

    • Choice of Reducing Agent: Bulky hydride reagents tend to favor equatorial attack, leading to the desired cis isomer.

      • Recommendation: Instead of sodium borohydride (NaBH₄), consider using bulkier reducing agents like Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) or sodium triacetoxyborohydride (NaBH(OAc)₃). The steric hindrance of these reagents disfavors the axial approach.

    • Reaction Temperature: Lowering the reaction temperature can enhance stereoselectivity. At lower temperatures, the kinetic product is more favored, and the transition state leading to the cis isomer may have a lower activation energy.

      • Protocol: Perform the reduction at 0 °C or even -78 °C and monitor the reaction progress carefully by TLC or LC-MS.

    • Catalytic Hydrogenation: Asymmetric hydrogenation of a 3-oxocyclohexanecarboxylate ester using a chiral catalyst can provide excellent stereoselectivity.

      • Expert Insight: Rhodium and Ruthenium-based catalysts with chiral phosphine ligands have been shown to be effective in these types of reductions. However, this approach requires careful selection of the catalyst and optimization of reaction conditions.

    • Biocatalysis: Employing ketoreductases (KREDs) can offer exceptional stereoselectivity, often yielding the desired isomer with high enantiomeric and diastereomeric excess.[1][2]

      • Advantages: Biocatalytic reductions are typically performed in aqueous media under mild conditions and are highly specific.

Below is a decision-making workflow to improve cis-selectivity:

start Low cis:trans Ratio reducing_agent Modify Reducing Agent start->reducing_agent Initial Approach temperature Lower Reaction Temperature reducing_agent->temperature If still suboptimal end_good High cis:trans Ratio reducing_agent->end_good Successful catalysis Consider Catalytic Hydrogenation temperature->catalysis For higher control temperature->end_good Successful biocatalysis Explore Biocatalysis catalysis->biocatalysis For ultimate selectivity catalysis->end_good Successful biocatalysis->end_good

Caption: Troubleshooting workflow for improving cis-selectivity.

Q2: The overall yield of my synthesis is consistently low. What are the critical parameters I should investigate?

A2: Low yield can be attributed to a variety of factors, from incomplete reactions to product loss during workup and purification. A systematic approach is essential to identify and address the root cause.

  • Critical Parameters to Optimize:

    ParameterPotential Issue & ExplanationRecommended Action
    Purity of Starting Materials Impurities in the starting materials can lead to side reactions or inhibit the desired transformation.Verify the purity of your starting materials using techniques like NMR or LC-MS. Purify if necessary.
    Reaction Time and Temperature Incomplete conversion can result from insufficient reaction time or non-optimal temperature. Conversely, prolonged reaction times or high temperatures can lead to product degradation.Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time.
    Stoichiometry of Reagents Incorrect stoichiometry can lead to incomplete reactions or the formation of side products.Carefully measure and control the stoichiometry of all reagents. For critical steps, consider a slight excess of a key reagent to drive the reaction to completion.
    Solvent Choice and Purity The solvent can significantly influence reaction rates and selectivity. The presence of water in anhydrous reactions is a common cause of low yield.Ensure your solvents are of the appropriate grade and are anhydrous if required. Consider screening different solvents to find the optimal one for your reaction.
    Work-up Procedure Product can be lost during aqueous washes, extractions, or precipitation steps.Optimize your work-up procedure to minimize product loss. For example, perform back-extractions of the aqueous layers.
    Purification Method Inefficient purification can lead to significant product loss.Evaluate your purification method. For crystallization, screen different solvent systems. For chromatography, ensure you are using the appropriate stationary and mobile phases.
Q3: I am observing the formation of significant side products. What are the likely side reactions and how can I suppress them?

A3: Side product formation is a common challenge that can complicate purification and reduce your yield. The nature of the side products will depend on your specific synthetic route.

  • Common Side Reactions and Mitigation Strategies:

    • Lactonization: The hydroxyl and carboxylic acid functionalities can undergo intramolecular esterification to form a lactone, especially under acidic conditions or at elevated temperatures.

      • Suppression: Avoid strongly acidic conditions during workup and purification. If possible, keep the temperature low. Protecting either the hydroxyl or the carboxylic acid group during certain steps can also prevent lactonization.

    • Over-reduction: If you are synthesizing the target compound from a precursor with other reducible functional groups, you may observe their reduction as well.

      • Suppression: Use a chemoselective reducing agent that will selectively reduce the target functional group. For example, sodium borohydride is less reactive than lithium aluminum hydride and will not reduce carboxylic acids or esters.

    • Epimerization: Under certain basic or acidic conditions, the stereocenters can epimerize, leading to a mixture of stereoisomers.

      • Suppression: Maintain careful control over the pH of your reaction and workup steps. Use non-nucleophilic bases where appropriate.

Q4: Purification of the final product is challenging. What are the recommended methods for isolating pure this compound?

A4: The purification of this compound can be complicated by the presence of stereoisomers and other impurities. A multi-step purification strategy is often necessary.

  • Recommended Purification Protocol:

    • Acid-Base Extraction: This is an effective first step to separate the acidic product from neutral and basic impurities.

      • Procedure: Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaHCO₃ or NaOH solution). The carboxylic acid will move into the aqueous layer as its carboxylate salt. The aqueous layer is then washed with an organic solvent to remove any remaining neutral impurities. Finally, the aqueous layer is acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which can then be extracted back into an organic solvent.[3]

    • Crystallization: This is a powerful technique for obtaining highly pure crystalline material.

      • Solvent Screening: The choice of solvent is critical. A good crystallization solvent will dissolve the compound when hot but not when cold. Common solvents to screen include water, ethyl acetate, toluene, and mixtures thereof.

      • Expert Tip: It has been noted that multiple crystallizations may be necessary to achieve high purity, especially when separating from stereoisomers.[4]

    • Chromatography: If crystallization is not effective, column chromatography can be used.

      • Stationary Phase: Silica gel is the most common stationary phase.

      • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. A small amount of acetic or formic acid is often added to the mobile phase to keep the carboxylic acid protonated and prevent tailing on the column.

    • Chiral Resolution: If you have a racemic mixture of the cis isomer, chiral resolution may be necessary.

      • Method: This involves forming a diastereomeric salt with a chiral resolving agent, such as a chiral amine (e.g., (R)-α-phenylethylamine). The diastereomeric salts can then be separated by crystallization, followed by liberation of the desired enantiomer.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are several established synthetic routes, each with its own advantages and disadvantages:

  • Reduction of 3-Oxocyclohexane-1-carboxylic Acid: This is a common and direct approach. The key challenge is controlling the stereoselectivity of the reduction to favor the cis isomer.

  • Catalytic Hydrogenation of 3-Hydroxybenzoic Acid: This method involves the hydrogenation of the aromatic ring. A significant challenge is achieving high diastereoselectivity and avoiding over-reduction.

  • Diels-Alder Reaction: A [4+2] cycloaddition can be used to construct the cyclohexane ring with the desired relative stereochemistry. This approach can offer good stereocontrol but may involve multiple steps.[4]

  • Biocatalytic Synthesis: This modern approach utilizes enzymes, such as ketoreductases or lipases, to achieve high stereoselectivity and yield under mild reaction conditions.[2][6] This method is often preferred for its green credentials and high efficiency.

Q2: What are the main advantages of a biocatalytic approach over traditional chemical synthesis?

A2: Biocatalytic methods offer several significant advantages:

  • High Stereoselectivity: Enzymes are inherently chiral and can catalyze reactions with exceptional enantioselectivity and diastereoselectivity, often eliminating the need for chiral resolving agents or complex asymmetric catalysts.

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near room temperature and neutral pH. This reduces energy consumption and minimizes the risk of side reactions like epimerization or decomposition.

  • Environmental Sustainability: Biocatalysis is a green chemistry technology that avoids the use of toxic reagents and solvents often employed in traditional organic synthesis.

  • High Efficiency: Enzymes are highly efficient catalysts, often leading to high reaction rates and conversions.

Q3: Which analytical techniques are most suitable for characterizing the final product and determining its isomeric purity?

A3: A combination of analytical techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of the molecule. The coupling constants in the ¹H NMR spectrum can also provide information about the relative stereochemistry of the substituents on the cyclohexane ring.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to support the structural assignment.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product. By using a chiral stationary phase, the different stereoisomers can be separated and quantified.

  • Gas Chromatography (GC): Derivatization of the carboxylic acid and alcohol to more volatile esters or ethers may be necessary for GC analysis. Chiral GC columns can also be used to determine isomeric purity.[7]

Q4: What are the key safety precautions to consider during this synthesis?

A4: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:

  • Reagents: Many of the reagents used in organic synthesis are flammable, corrosive, or toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydride Reagents: Hydride reducing agents such as lithium aluminum hydride and sodium borohydride are water-reactive and can generate flammable hydrogen gas. They should be handled with care under an inert atmosphere.

  • Pressure: Catalytic hydrogenation reactions are often performed under pressure. Ensure that the equipment is properly rated for the intended pressure and that appropriate safety measures are in place.

The final product, this compound, may cause skin and eye irritation.[8]

References

  • Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases.
  • Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases.
  • BIOCATALYTIC REDUCTION OF CARBOXYLIC ACIDS. RWTH Publications. [Link]

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

  • Stereoselectivity. Wikipedia. [Link]

  • Part 5: Stereoselective and Stereospecific Synthesis. Chiralpedia. [Link]

  • 3-Hydroxycyclohexanecarboxylic Acid | C7H12O3 | CID 5255726. PubChem. [Link]

  • (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid | C7H12O3 | CID 23423022. PubChem. [Link]

  • This compound | C7H12O3 | CID 13413125. PubChem. [Link]

  • Stereoselective synthesis of 3-hydroxy-3-methylglutaryl–coenzyme A reductase inhibitors. National Library of Medicine. [Link]

  • Stereoselectivity in a Short Synthesis Sequence - Solving Exam Riddles in Organic Chemistry 21. YouTube. [Link]

  • S-3-cyclohexenecarboxylic acid and its purification method.
  • Biocatalysis of carboxylic acid reductases: phylogenesis, catalytic mechanism and potential applications. Green Chemistry (RSC Publishing). [Link]

  • Stereoselective routes to 3-hydroxy and 3,4-dihydroxy derivatives of 2-aminocyclohexanecarboxylic acid | Request PDF. ResearchGate. [Link]

  • Synthesis and Cyclodehydration of Hydroxyphenols: A New Stereoselective Approach to 3-Aryl-2,3-dihydrobenzofuranes. ARPI. [Link]

Sources

Technical Support Center: Synthesis of 3-Hydroxycyclohexanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-hydroxycyclohexanecarboxylic acids. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional molecule as a key building block.[1] Its synthesis, while seemingly straightforward, is often complicated by issues of stereocontrol and competing side reactions. This document provides in-depth, experience-driven answers to common challenges encountered in the laboratory, focusing on the causality behind these issues and providing robust, field-proven protocols to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My synthesis yielded a mixture of cis and trans isomers. How can I improve the stereoselectivity?

Plausible Causes: The formation of diastereomeric mixtures is one of the most common challenges in the synthesis of 3-hydroxycyclohexanecarboxylic acid. The stereochemical outcome is highly dependent on the chosen synthetic route and reaction conditions. For instance, the catalytic hydrogenation of m-hydroxybenzoic acid, a common starting material, often produces a mixture of cis and trans isomers.[2][3][4] The ratio is dictated by the catalyst's interaction with the substrate on the surface and the stability of the resulting intermediates. Some methods, like Rh-catalyzed hydrogenations, have been reported to form at least four different products, complicating the purification process.[2][5]

Recommended Solutions & Protocols:

  • Strategic Route Selection: The most effective way to control stereochemistry is to select a synthetic method inherently designed for a specific isomer.

    • For trans isomers: Asymmetric reduction of isopropyl 3-oxocyclohexene-1-carboxylate with the microorganism Geotrichum candidum has been shown to form the trans-isomer exclusively.[2][5]

    • For cis isomers: Stereoselective microbial reduction of racemic 3-oxocyclohexanecarboxylic esters using organisms like Rhizopus arrhizus can yield optically active cis-3-hydroxycyclohexanecarboxylic esters.[2][5] However, this method still requires separation from the remaining starting material or other byproducts.[1][2]

  • Catalyst and Condition Optimization (for Hydrogenation Routes): If using a hydrogenation route, systematically screen catalysts and conditions. The choice of metal (e.g., PtO₂, Rh, Raney Ni), support, solvent, pressure, and temperature can significantly influence the diastereomeric ratio.

    | Method | Starting Material | Key Reagents/Catalyst | Typical Outcome | Reference | | :--- | :--- | :--- | :--- | :--- | | Catalytic Hydrogenation | m-Hydroxybenzoic Acid | Raney Ni, NaOH, H₂ (60 atm), 150°C | Mixture of cis and trans isomers |[4] | | Catalytic Hydrogenation | m-Hydroxybenzoic Acid | PtO₂, Ethanol | Mixture of cis and trans isomers |[2] | | Microbial Reduction | Racemic 3-oxocyclohexanecarboxylic esters | Rhizopus arrhizus | Optically active cis-esters |[1][2] | | Microbial Reduction | Isopropyl 3-oxocyclohexene-1-carboxylate | Geotrichum candidum | trans-isomer only |[2][5] |

Question 2: I'm struggling to separate the cis and trans diastereomers. What are the most effective purification strategies?

Plausible Causes: The cis and trans isomers of 3-hydroxycyclohexanecarboxylic acid have very similar physical properties, making their separation by standard techniques like distillation or simple crystallization challenging. This difficulty is a well-documented bottleneck, often rendering syntheses that produce mixtures unattractive on an industrial scale due to complexity and low yields.[1][2][5]

Recommended Solutions & Protocols:

  • Fractional Crystallization: This is the most traditional method, but it often requires multiple, painstaking recrystallization steps and leads to significant loss of material. It has been reported that obtaining chemically pure racemic cis-3-hydroxycyclohexanecarboxylic acid required six crystallizations, resulting in a final yield of only 13.8%.[2][5]

    • Protocol: Dissolve the isomeric mixture in a minimum amount of a suitable hot solvent (e.g., water, ethanol/water, toluene). Allow the solution to cool slowly. The less soluble isomer will crystallize out first. Filter the crystals and repeat the process on both the solid and the mother liquor. Monitor the purity of each fraction by GC or NMR.

  • Diastereomeric Salt Formation (Chemical Resolution): This is a highly effective classical technique. By reacting the racemic carboxylic acid mixture with a single enantiomer of a chiral base (a resolving agent), you form two different diastereomeric salts. These salts have different solubilities and can be separated by crystallization.

    • Protocol Using a Chiral Amine:

      • Dissolve the mixture of cis/trans acids in a suitable solvent (e.g., methanol or ethanol).

      • Add a stoichiometric amount of a chiral resolving agent, such as quinine or cinchonidine.[2][5]

      • Allow the solution to stand, or cool it, to induce crystallization of the less soluble diastereomeric salt.

      • Filter the salt and wash with a small amount of cold solvent.

      • Acidify the purified salt with a strong mineral acid (e.g., HCl) to regenerate the single, pure carboxylic acid isomer, which can then be extracted.

      • The resolving agent can be recovered from the aqueous layer by basification and extraction.

Separation_Workflow cluster_0 Initial State cluster_1 Resolution Step cluster_2 Separation & Isolation Start Mixture of cis/trans Isomers AddAmine Add Chiral Amine (e.g., Quinine) Start->AddAmine FormSalts Formation of Diastereomeric Salts AddAmine->FormSalts Crystallize Fractional Crystallization FormSalts->Crystallize SaltA Insoluble Salt (e.g., cis-acid salt) Crystallize->SaltA Filter MotherLiquor Soluble Salt in Mother Liquor (e.g., trans-acid salt) Crystallize->MotherLiquor AcidifyA Acidify (HCl) SaltA->AcidifyA AcidifyB Acidify (HCl) MotherLiquor->AcidifyB ProductA Pure cis-Isomer AcidifyA->ProductA ProductB Pure trans-Isomer AcidifyB->ProductB

Caption: Workflow for separating diastereomers via salt formation.

Question 3: I'm observing a significant amount of a lactone byproduct. How can I prevent this?

Plausible Causes: Lactonization is an intramolecular esterification that occurs when the hydroxyl and carboxylic acid functional groups are in close proximity. This side reaction is particularly problematic for the cis-isomer, where the chair conformation can place both substituents in an axial position, or in a boat conformation, bringing them close enough to react. The reaction is typically catalyzed by heat or acid.[6] The trans-isomer does not readily form a lactone because the 1,3-diaxial or diequatorial arrangement of the substituents prevents them from achieving the necessary proximity for cyclization.

Recommended Solutions & Protocols:

  • Avoid High Temperatures: If your target is the cis-acid, avoid excessive heating during reaction workup, solvent removal, and purification. Use a rotary evaporator at reduced pressure and moderate temperature (<40-50°C).

  • Maintain Neutral pH: During extractions and workup, neutralize any acid catalysts as soon as possible. Strongly acidic conditions will accelerate the rate of lactonization. A mild bicarbonate wash is often sufficient.

  • Use of Protecting Groups: In a multi-step synthesis, consider protecting either the hydroxyl or the carboxylic acid group if harsh conditions are required for other transformations. An ester protecting group for the acid or an acetyl/silyl ether for the alcohol can prevent lactonization. These can be removed under specific conditions (e.g., base hydrolysis for esters, fluoride for silyl ethers) that do not promote lactonization.

Lactonization_Mechanism cis_acid cis-3-Hydroxycyclohexanecarboxylic Acid protonation Protonated Carbonyl cis_acid->protonation H⁺ (Acid Catalyst) cyclization Tetrahedral Intermediate protonation->cyclization Intramolecular Nucleophilic Attack lactone Lactone Product cyclization->lactone -H₂O -H⁺

Caption: Acid-catalyzed lactonization pathway for the cis-isomer.

Question 4: My final product is contaminated with the corresponding ketone (3-oxocyclohexanecarboxylic acid). What causes this and how can I avoid it?

Plausible Causes: The secondary hydroxyl group in your product is susceptible to oxidation, which converts it to a ketone (3-oxocyclohexanecarboxylic acid).[7][8] This can occur if your starting materials or reagents are contaminated with oxidizing agents, or if the reaction conditions themselves are oxidative. For example, some grades of catalysts used for hydrogenation can, under certain conditions, also catalyze oxidation if oxygen is inadvertently introduced.

Recommended Solutions & Protocols:

  • Maintain an Inert Atmosphere: When running reactions that are sensitive to oxidation, especially those involving metal catalysts, ensure the system is thoroughly purged with an inert gas like nitrogen or argon.

  • Use High-Purity Reagents: Ensure all solvents and reagents are free from peroxides or other oxidizing impurities. Ethers, for example, are notorious for forming explosive peroxides upon storage and exposure to air.

  • Avoid Common Oxidizing Agents: During workup and purification, be mindful of the reagents used. Accidental exposure to common laboratory oxidants can degrade your product.

Oxidizing Agents to Avoid
Chromic Acid (H₂CrO₄) and its variants (PCC, PDC)
Potassium Permanganate (KMnO₄)
Sodium Hypochlorite (Bleach)
Hydrogen Peroxide (H₂O₂) under certain conditions
Nitric Acid (HNO₃)
Question 5: During my workup, I seem to be forming an ester of my product. How can I prevent this?

Plausible Causes: This is a classic Fischer esterification reaction.[9] If your reaction mixture is acidic and you use an alcohol (e.g., methanol, ethanol) as a solvent for extraction, crystallization, or chromatography, you can inadvertently convert your carboxylic acid product into its corresponding ester. The reaction is an equilibrium, but using the alcohol as a solvent drives it towards the ester product.[9]

Recommended Solutions & Protocols:

  • Neutralize Before Adding Alcohol: Before introducing any alcohol, ensure that all acid catalysts have been thoroughly neutralized. A wash with saturated sodium bicarbonate solution is typically effective.

  • Use Non-Alcoholic Solvents: Whenever possible, use non-protic or non-alcoholic solvents like ethyl acetate, dichloromethane, or diethyl ether for extractions and chromatography.

  • Hydrolyze the Ester Byproduct: If ester formation is unavoidable or has already occurred, the ester can be easily hydrolyzed back to the carboxylic acid.

    • Protocol for Saponification:

      • Dissolve the impure product containing the ester in a mixture of water and a co-solvent like THF or ethanol.

      • Add an excess (1.5-2.0 equivalents) of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

      • Heat the mixture gently (e.g., 50-60°C) and monitor the reaction by TLC or LC-MS until the ester is consumed.

      • Cool the mixture, acidify with dilute HCl until the pH is ~2, and extract the desired carboxylic acid with an organic solvent.

References
  • Benchchem. (n.d.). 3-Hydroxycyclohexanecarboxylic acid | 606488-94-2.
  • Bayer Schering Pharma AG. (2007). US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases.
  • Sanofi-Aventis Deutschland GmbH. (2011). EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases.
  • GZ Art Biotechnology. (n.d.). 3-Hydroxycyclohexanecarboxylic Acid (cis- and trans- mixture) | 606488-94-2.
  • Dumkal College. (n.d.). STUDY MATERIAL. Retrieved from [Link]

  • Western Michigan University. (1960). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.
  • PubChem. (n.d.). (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Nanjing Chemlin Chemical Co., Ltd. (2020). CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method.
  • PubChem. (n.d.). 5-Oxo-3-hydroxycyclohexane carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1988).
  • Carlson, R. G., & Behn, N. S. (1967). Stereochemistry of the 1-hydroxycyclohexanecarboxylic acids obtained by hydrolysis of the cyanohydrins of some methylcyclohexanones. Journal of the Chemical Society C: Organic, 392.
  • Chad's Prep. (2021, April 14). 20.9 Properties, Synthesis, and Reactions of Carboxylic Acids | Organic Chemistry [Video]. YouTube.
  • PubChem. (n.d.). 3-Hydroxycyclohexanecarboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Reduction & Oxidation Reactions of Carboxylic Acids. Retrieved from [Link]

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Purification of (1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific purification challenges associated with this chiral building block. The bifunctional nature of this molecule, containing both a hydroxyl and a carboxylic acid group on a cyclohexane ring, presents unique stereochemical hurdles.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to streamline your purification workflows.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on root causes and actionable solutions.

Question 1: I'm experiencing very low yields after crystallization when trying to isolate the racemic cis-3-hydroxycyclohexanecarboxylic acid. What's going wrong?

Answer: This is a well-documented challenge. The low yield is typically due to the similar physicochemical properties of the cis and trans diastereomers, making their separation by simple crystallization inefficient.

  • Root Cause Analysis:

    • Co-crystallization: The cis and trans isomers often crystallize together from solution, preventing effective separation. Literature has described that obtaining chemically pure racemic cis-3-hydroxycyclohexanecarboxylic acid can require as many as six crystallization steps, resulting in yields as low as 13.8%.[2][3]

    • Solvent Selection: The choice of solvent may not provide a sufficient solubility difference between the two diastereomers at varying temperatures.

  • Troubleshooting & Solutions:

    • Iterative Crystallization: Be prepared for multiple, sequential crystallization steps. While laborious, this is a common approach.[1] Monitor the purity of each batch using an appropriate analytical method (e.g., NMR or HPLC) to decide if further recrystallization is needed.

    • Systematic Solvent Screening: Conduct small-scale screening with a range of solvents (e.g., water, ethyl acetate, toluene, acetone, and mixtures thereof) to identify a system that maximizes the solubility differential between the cis and trans isomers.

    • pH Adjustment for Extraction: Before crystallization, leverage the carboxylic acid moiety. Dissolve the crude mixture in an organic solvent and perform a liquid-liquid extraction with an aqueous base (e.g., sodium bicarbonate). The acid will move to the aqueous layer as its carboxylate salt. Then, re-acidify the aqueous layer to a pH of 2-3 with a strong acid (like HCl or H2SO4) to precipitate the acid, which can then be extracted back into an organic solvent.[4] This can help remove non-acidic impurities but will not separate the diastereomers. The solubility of carboxylic acids is highly pH-dependent; they are significantly more water-soluble at a pH above their pKa when they are deprotonated.[5][6][7]

Question 2: My primary challenge is separating the (1R,3S) enantiomer from the (1S,3R) enantiomer. What is the most reliable method for this chiral resolution?

Answer: Separating the enantiomers of cis-3-hydroxycyclohexanecarboxylic acid requires a chiral resolution technique, as enantiomers have identical physical properties in an achiral environment.[8] The most established and scalable method is diastereomeric salt crystallization.

  • Core Principle: This classical method involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent).[9] This reaction forms two diastereomeric salts.[10] Since diastereomers have different physical properties, they can be separated by fractional crystallization.[10][11]

  • Recommended Workflow: Diastereomeric Salt Resolution

    • Select a Chiral Resolving Agent: For carboxylic acids, chiral amines are used. Quinine and cinchonidine are documented resolving agents for this specific compound.[1][2][3] (S)- or (R)-1-phenylethylamine is another common choice for resolving acidic racemates.[9][12]

    • Salt Formation: Dissolve the racemic cis-acid and a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral resolving agent in a suitable solvent (e.g., methanol, ethanol, or acetone).[3] Heating may be required to achieve full dissolution.

    • Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out first. The efficiency of this step is highly dependent on the solvent and cooling rate.[13]

    • Isolation and Purity Check: Isolate the crystals by filtration. Check the optical purity (diastereomeric excess) of the salt. Further recrystallization may be needed to achieve high purity.

    • Liberation of the Enantiomer: Once the diastereomeric salt is pure, dissolve it in water and acidify with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the desired enantiomer. The free acid can then be extracted with an organic solvent.[10]

The entire process, including the recovery of the resolving agent, is visualized in the diagram below.

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Question 3: My chiral HPLC analysis shows poor resolution or inconsistent retention times for the enantiomers. How can I optimize my method?

Answer: Chiral HPLC separations are highly specific, and minor changes can significantly impact performance.[14] Inconsistent results often point to issues with the mobile phase, column equilibration, or additive memory effects.

  • Root Cause Analysis:

    • Mobile Phase Composition: In normal-phase chromatography, retention times are very sensitive to polar constituents, especially water. In reversed-phase, the organic solvent fraction is critical.[15]

    • Column Equilibration: Chiral stationary phases (CSPs) can require longer equilibration times than standard achiral columns. Insufficient equilibration leads to drifting retention times.

    • Additive Memory Effect: Acidic or basic additives used in the mobile phase can adsorb onto the stationary phase and affect subsequent analyses, even after switching methods.[14]

  • Troubleshooting & Solutions:

    • Mobile Phase Precision: Prepare mobile phases meticulously. For normal-phase separations, using solvents that are half-saturated with water can help stabilize retention times by maintaining a consistent level of hydration on the stationary phase.[15]

    • Ensure Full Equilibration: Always flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis. Monitor the baseline and retention times of a standard injection until they are stable.

    • Column Dedication: If possible, dedicate a specific chiral column to a single method or a set of methods that use similar mobile phases. This is the most effective way to avoid additive memory effects.[14]

    • Implement a Rigorous Wash Protocol: If a column must be used for different methods, flush it thoroughly with a strong, neutral solvent (like isopropanol) between methods to remove any adsorbed additives.

    • Screen Different CSPs: If baseline resolution is not achieved, the chosen stationary phase may not be suitable. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are versatile and a good starting point for screening.[11]

Frequently Asked Questions (FAQs)

Q1: What are the key stereoisomers of 3-Hydroxycyclohexane-1-carboxylic acid and why is nomenclature important?

The molecule has two stereocenters (at carbon 1 and carbon 3), which gives rise to four possible stereoisomers. These are best understood as two pairs of enantiomers.

  • Diastereomers (cis vs. trans):

    • cis-isomers: The -OH and -COOH groups are on the same face of the cyclohexane ring. This pair consists of the (1R,3S) and (1S,3R) enantiomers.

    • trans-isomers: The -OH and -COOH groups are on opposite faces of the ring. This pair consists of the (1R,3R) and (1S,3R) enantiomers.[1][16]

  • Enantiomers: Within each diastereomeric pair, the two isomers are non-superimposable mirror images (e.g., (1R,3S) is the enantiomer of (1S,3R)).

Correct nomenclature is critical because different stereoisomers can have vastly different biological activities.[17] The target compound, this compound, specifies a single, pure stereoisomer.

Q2: What are the main alternative purification strategies to diastereomeric salt crystallization?

While classical resolution is common for large-scale purification, other methods are available, particularly for smaller scales or when crystallization is unsuccessful.[18]

Purification TechniquePrincipleAdvantagesDisadvantages
Diastereomeric Salt Crystallization Reaction with a chiral resolving agent to form separable diastereomeric salts.[9]Scalable, cost-effective for large quantities.[18]Laborious, requires screening of agents/solvents, theoretical max yield is 50% per cycle.[1][9]
Chiral Preparative HPLC/SFC Direct separation of enantiomers on a Chiral Stationary Phase (CSP).[11]Fast method development, high purity achievable, applicable to non-crystalline compounds.Expensive for large quantities due to column and solvent costs.[18]
Enzymatic Resolution An enzyme (e.g., a hydrolase) selectively reacts with one enantiomer, allowing the unreacted enantiomer to be separated.[2]High enantioselectivity, mild reaction conditions.Requires screening for a suitable enzyme, can be difficult to scale up.

Q3: How does pH control help during workup and extraction?

The carboxylic acid group is the key. The pKa of a typical cyclohexanecarboxylic acid is around 4.8-4.9.

  • At Low pH (e.g., pH < 3): The carboxylic acid group is fully protonated (-COOH). In this neutral form, the molecule is significantly more soluble in organic solvents (like ethyl acetate, dichloromethane) than in water.[6] This allows you to extract it from an aqueous solution into an organic layer.

  • At High pH (e.g., pH > 7): The carboxylic acid group is deprotonated to its carboxylate salt form (-COO⁻). This ionic form is highly soluble in water and poorly soluble in most organic solvents.[6][7] This allows you to wash an organic solution with an aqueous base to remove the acidic compound, leaving neutral impurities behind.

This pH-dependent solubility switching is a fundamental tool for isolating the compound from reaction mixtures and for liberating it from its diastereomeric salt.[4]

Caption: Relationship between pH and solubility for purification.

References

  • EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google Patents.
  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Available at: [Link]

  • US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases - Google Patents.
  • 3.2. Determination of Enantiomeric Purity via Formation of Diastereomers. Available at: [Link]

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed. Available at: [Link]

  • Chiral resolution - Wikipedia. Available at: [Link]

  • Chiral resolution of cyclohex-3-ene-1-carboxylic acid - Semantic Scholar. Available at: [Link]

  • (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid. Available at: [Link]

  • (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid | C7H12O3 | CID 23423022 - PubChem. Available at: [Link]

  • This compound | C7H12O3 | CID 13413125 - PubChem. Available at: [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available at: [Link]

  • CN102675088A - Preparation method of alpha-hydroxy-cyclohexanecarboxylic acid - Google Patents.
  • Separation of Stereoisomers | Request PDF - ResearchGate. Available at: [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? - Reddit. Available at: [Link]

  • Trouble with chiral separations - May 20 2020 - Chromatography Today. Available at: [Link]

  • Impact of pH on Solubility - YouTube. Available at: [Link]

  • The crystal structure of 3-hydroxy-5-oxo-4-propanoylcyclohex-3-ene-1-carboxylic monohydrate, C10H14O6 - R Discovery. Available at: [Link]

  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

  • CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents.
  • 26 questions with answers in CHIRAL HPLC | Science topic - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for (1r,3s)-3-Hydroxycyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1r,3s)-3-Hydroxycyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for producing this versatile building block. The bifunctional nature of this molecule, with its hydroxyl and carboxylic acid groups, makes it a valuable precursor in the synthesis of more complex molecules.[1][2] However, controlling the stereochemistry to obtain the desired cis isomer, this compound, can be challenging.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis and purification of your target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Overall Yield

A common frustration in the synthesis of the target molecule is a lower than expected yield. This can often be attributed to purification losses, especially when dealing with isomeric mixtures.

Potential Causes & Solutions

Potential Cause Scientific Explanation Recommended Solution
Losses during purification of diastereomers The cis and trans isomers of 3-hydroxycyclohexanecarboxylic acid have very similar physical properties, making their separation by crystallization challenging and often requiring multiple steps, leading to significant product loss.[1][3]Optimize Crystallization: Carefully control the cooling rate and solvent system. Consider using a co-solvent system to improve the differential solubility of the isomers. Seeding with a pure crystal of the desired cis isomer can also promote its selective crystallization.
Incomplete reaction The hydrogenation of the aromatic ring or the reduction of a ketone precursor may not go to completion, leaving starting material in the reaction mixture and complicating purification.Reaction Monitoring: Utilize in-process controls such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure it has reached completion before workup.
Side reactions Under certain conditions, side reactions such as lactonization or epimerization can occur, consuming the desired product.[4]Control Reaction Conditions: Maintain optimal pH and temperature. For instance, harsh acidic or basic conditions during workup can promote side reactions.
Issue 2: Poor Stereoselectivity (High percentage of trans isomer)

Achieving a high diastereomeric excess of the desired cis isomer is crucial. The formation of a significant amount of the undesired trans isomer complicates purification and reduces the effective yield.

Potential Causes & Solutions

Potential Cause Scientific Explanation Recommended Solution
Non-selective catalytic hydrogenation Catalytic hydrogenation of m-hydroxybenzoic acid can lead to a mixture of cis and trans isomers. The stereochemical outcome is influenced by the catalyst, solvent, and reaction conditions.[4]Catalyst and Solvent Screening: Experiment with different catalysts (e.g., Rh/C, Ru/C, PtO2) and solvent systems. For example, using a binary solvent system of 1,4-dioxane and water with a Ru/C catalyst has been shown to improve selectivity in the hydrogenation of benzoic acid.[5][6]
Suboptimal reducing agent for ketone reduction When synthesizing from a 3-oxocyclohexanecarboxylic acid precursor, the choice of reducing agent is critical for controlling the stereochemistry of the resulting hydroxyl group.Employ Stereoselective Reducing Agents: Utilize bulky hydride reagents that favor axial attack on the cyclohexanone ring, leading to the equatorial (and thus cis with respect to the carboxylic acid) alcohol. Consider reagents like Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)3H).[7]
Epimerization The stereocenter at the carbon bearing the hydroxyl group can be susceptible to epimerization under certain pH and temperature conditions, especially if a ketone intermediate is present.[4]Maintain Mild Conditions: Ensure that the reaction and workup conditions are kept mild (neutral pH and low temperature) to prevent the equilibration of the desired cis isomer to the more stable trans isomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are several established routes, each with its own advantages and disadvantages:

  • Catalytic Hydrogenation of m-Hydroxybenzoic Acid: This is a direct and common approach. However, controlling the stereoselectivity to favor the cis isomer can be challenging.[4][8]

  • Reduction of 3-Oxocyclohexanecarboxylic Acid: This route offers the potential for high stereoselectivity depending on the choice of reducing agent.

  • Biocatalytic Methods: The use of enzymes, such as lipases or hydroxylases, can provide excellent stereoselectivity and enantiomeric purity.[1][9] Enzymatic resolution of a racemic mixture is also a viable option.[1][4]

  • Multi-step Chiral Synthesis: Routes involving asymmetric cycloadditions and iodolactonization can yield highly pure enantiomers but are often more complex and less economical for large-scale synthesis.[3][4]

Q2: How can I effectively separate the cis and trans isomers?

Separation of these diastereomers is a known challenge.[1]

  • Fractional Crystallization: This is the most common method, but it often requires multiple recrystallizations, leading to yield loss.[3] Experimenting with different solvent systems is key.

  • Chromatography: While effective on a small scale, column chromatography can be impractical and costly for large-scale production.

  • Derivatization: In some cases, derivatizing the mixture (e.g., esterification) can alter the physical properties of the isomers, making them easier to separate. The desired isomer can then be recovered by hydrolysis.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing purity?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for determining the cis/trans ratio and confirming the structure of the final product.[9]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric excess if you are performing an asymmetric synthesis.[10] It is also a powerful tool for monitoring reaction progress and assessing diastereomeric purity.

  • Gas Chromatography (GC): After derivatization to a more volatile ester (e.g., methyl ester), GC can be used to determine the isomeric ratio.[2]

Experimental Protocols & Workflows

Protocol: Catalytic Hydrogenation of m-Hydroxybenzoic Acid

This protocol provides a general procedure for the synthesis of 3-hydroxycyclohexanecarboxylic acid. Optimization of catalyst, solvent, pressure, and temperature may be required.

  • Reaction Setup: In a high-pressure autoclave, dissolve m-hydroxybenzoic acid in a suitable solvent (e.g., ethanol, or a mixture of 1,4-dioxane and water).[4][8]

  • Catalyst Addition: Add the hydrogenation catalyst (e.g., 5% Ru/C or PtO2) to the solution. The catalyst loading should be carefully optimized.

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 60 atm).[8] Heat the reaction mixture to the target temperature (e.g., 150 °C) with vigorous stirring.[8]

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC until the starting material is consumed.

  • Workup: After cooling to room temperature, carefully vent the hydrogen pressure. Remove the catalyst by filtration through a pad of celite.

  • Isolation: Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the product.[8] The crude product can then be isolated by filtration.

  • Purification: Purify the crude product by fractional crystallization to separate the cis and trans isomers.

Workflow for Troubleshooting Low Stereoselectivity

G cluster_hydro Hydrogenation Path cluster_reduc Reduction Path start Low cis/trans Ratio Observed q1 Is the reaction a catalytic hydrogenation? start->q1 q2 Is the reaction a ketone reduction? q1->q2 No a1 Screen different catalysts (Rh/C, Ru/C) q1->a1 Yes b1 Use a bulky reducing agent (e.g., LiAl(OtBu)3H) q2->b1 Yes end Improved cis/trans Ratio q2->end No a2 Optimize solvent system (e.g., dioxane/water) a1->a2 a3 Vary temperature and pressure a2->a3 a3->end b2 Lower the reaction temperature b1->b2 b3 Ensure slow addition of the reducing agent b2->b3 b3->end

Caption: Troubleshooting workflow for improving the cis/trans isomer ratio.

References

  • WO2023178061A1 - Biocatalytic synthesis of (1s,3s)
  • EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google P
  • US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases - Google P
  • Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture - CABI Digital Library. (URL: [Link])

  • Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC. (URL: [Link])

  • US4354038A - Process for the preparation of 3-hydroxybenzoic acid - Google P
  • (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid | C7H12O3 | CID 23423022 - PubChem. (URL: [Link])

  • CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google P
  • This compound | C7H12O3 | CID 13413125 - PubChem. (URL: [Link])

  • (PDF) Catalytic Hydrogenation of Benzoic Acid - ResearchGate. (URL: [Link])

  • Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps. (URL: [Link])

  • Reduction & Oxidation Reactions of Carboxylic Acids - Chemistry LibreTexts. (URL: [Link])

  • (PDF) Catalytic Hydrogenation of Benzoic Acid - Amanote Research. (URL: [Link])

  • 3-Hydroxycyclohexanecarboxylic Acid | C7H12O3 | CID 5255726 - PubChem. (URL: [Link])

  • 18.7: Reduction of Carboxylic Acids and Their Derivatives - Chemistry LibreTexts. (URL: [Link])

  • Reduction of Carboxylic Acids and Derivatives with Complex Hydrides - YouTube. (URL: [Link])

  • Highly-Chemoselective Step-Down Reduction of Carboxylic Acids to Aromatic Hydrocarbons via Palladium Catalysis - The Royal Society of Chemistry. (URL: [Link])

Sources

Technical Support Center: Troubleshooting Diastereomeric Separation of 3-Hydroxycyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the diastereomeric separation of 3-hydroxycyclohexane-1-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating the cis and trans diastereomers of this compound. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

The separation of diastereomers, unlike enantiomers, is possible due to their distinct physical and chemical properties.[1] However, achieving efficient and baseline separation of molecules like 3-hydroxycyclohexane-1-carboxylic acid, which differ only in the spatial arrangement of the hydroxyl and carboxylic acid groups, can present significant challenges. This guide will equip you with the knowledge to systematically address these challenges.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the separation of 3-hydroxycyclohexane-1-carboxylic acid diastereomers.

Q1: What are the primary methods for separating the cis and trans diastereomers of 3-hydroxycyclohexane-1-carboxylic acid?

The two most prevalent and effective methods are High-Performance Liquid Chromatography (HPLC) and diastereomeric salt crystallization.[2] HPLC, particularly with a suitable chiral stationary phase (CSP), can offer excellent resolution.[3][4] Diastereomeric salt crystallization involves reacting the racemic acid with a chiral resolving agent to form diastereomeric salts, which can then be separated based on differences in solubility.[5][6]

Q2: Why am I seeing poor resolution between my cis and trans peaks in HPLC?

Poor resolution in the HPLC separation of these diastereomers can stem from several factors.[7] The most common culprits include an inappropriate choice of chiral stationary phase, a suboptimal mobile phase composition, incorrect column temperature, or an inefficient column. A systematic approach to method development is often necessary to achieve the desired separation.[7]

Q3: Can temperature really make a significant difference in my HPLC separation?

Absolutely. Temperature is a critical parameter in chiral chromatography.[3] Lowering the temperature generally enhances the subtle intermolecular interactions responsible for chiral recognition, often leading to improved selectivity.[7] Conversely, higher temperatures can sometimes improve peak shape and efficiency. The effect is compound-dependent, and temperature should be carefully optimized for your specific separation.[7]

Q4: My crystallization attempt to separate the diastereomeric salts is not working. What could be the issue?

Successful diastereomeric crystallization hinges on a significant difference in solubility between the two diastereomeric salts.[5] If the salts have similar solubilities in your chosen solvent, separation will be difficult. Other factors include the choice of the resolving agent, solvent, concentration, and crystallization temperature.[2]

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific experimental issues.

Chromatographic Separation (HPLC) Troubleshooting

High-Performance Liquid Chromatography is a powerful tool for separating diastereomers. However, achieving optimal resolution requires careful optimization of several parameters.

Symptom: Poor or No Resolution of Diastereomeric Peaks

If you are observing co-eluting or poorly resolved peaks for the cis and trans isomers, follow this troubleshooting workflow.

Troubleshooting Workflow for Poor HPLC Resolution

start Poor Resolution step1 1. Evaluate Chiral Stationary Phase (CSP) start->step1 step2 2. Optimize Mobile Phase step1->step2 If no improvement end_node Resolution Achieved step1->end_node Resolution improves step3 3. Adjust Temperature step2->step3 If no improvement step2->end_node Resolution improves step4 4. Check Column Health & Flow Rate step3->step4 If no improvement step3->end_node Resolution improves step4->end_node Resolution improves

Caption: A systematic approach to troubleshooting poor HPLC resolution.

1. Evaluate Chiral Stationary Phase (CSP) Selection:

  • Rationale: The choice of CSP is the most critical factor in chiral separations.[3] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point due to their broad applicability.[3]

  • Action: If you are not achieving separation, consider screening different types of CSPs. A column screening strategy can efficiently identify a suitable stationary phase.[8]

2. Optimize the Mobile Phase Composition:

  • Rationale: The mobile phase composition, including the organic modifier, additives, and pH, significantly influences selectivity.[3]

  • Protocol: Mobile Phase Optimization

    • Organic Modifier: Systematically vary the ratio of your organic modifier (e.g., isopropanol, ethanol, acetonitrile) to the aqueous phase.

    • Additives: Introduce acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) at low concentrations (0.1%). These can improve peak shape and influence retention by interacting with the analyte and stationary phase.

    • pH Adjustment: For ionizable compounds like carboxylic acids, the pH of the mobile phase is crucial. Ensure the pH is appropriate to maintain the desired ionization state of your analyte.

Mobile Phase ModifierTypical Starting ConcentrationEffect on Separation
Isopropanol (IPA)10-20% in Hexane (Normal Phase)Good for hydrogen bonding interactions.
Acetonitrile (ACN)30-50% in Water (Reversed Phase)Can accelerate release from cyclodextrin-based phases.[9]
Trifluoroacetic Acid (TFA)0.1%Improves peak shape for acidic compounds.
Diethylamine (DEA)0.1%Improves peak shape for basic compounds.

3. Adjust Column Temperature:

  • Rationale: As mentioned in the FAQs, temperature directly impacts the thermodynamics of the chiral recognition process.

  • Action: Methodically vary the column temperature. Start at ambient temperature (e.g., 25°C) and then decrease in 5°C increments. If resolution does not improve, try increasing the temperature.

4. Check Column Health and Flow Rate:

  • Rationale: A degraded or contaminated column will exhibit poor efficiency, leading to broad peaks and reduced resolution.[7] Flow rate affects the time available for interaction with the stationary phase.

  • Action:

    • Column Washing: Flush the column with a strong, compatible solvent as recommended by the manufacturer to remove any strongly retained contaminants.[7]

    • Flow Rate Optimization: While a lower flow rate can sometimes improve resolution by allowing more time for equilibration, it also increases analysis time. Experiment with different flow rates to find the best balance.

Symptom: Peak Tailing or Fronting

Asymmetric peaks can compromise resolution and quantification.

  • Rationale: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by column overload. Peak fronting can be a sign of column overload or a problem with the column bed.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: Dilute your sample and reinject to rule out column overload.[7][10]

    • Check for Contamination: Ensure your mobile phase and sample solvent are free of contaminants.[11]

    • Mobile Phase pH: For 3-hydroxycyclohexane-1-carboxylic acid, ensure the mobile phase pH is sufficiently low to suppress the ionization of the carboxylic acid group, which can help reduce tailing.

    • Inspect Column Frit: A partially blocked frit can cause peak distortion. If suspected, back-flushing the column (disconnected from the detector) may help.[12]

Diastereomeric Salt Crystallization Troubleshooting

This classical method of resolution relies on the differential solubility of diastereomeric salts.[2][5]

Symptom: No Crystal Formation or Oiling Out

If your diastereomeric salt solution fails to crystallize or forms an oil, consider the following.

Troubleshooting Workflow for Crystallization Issues

start Crystallization Failure step1 1. Re-evaluate Solvent Choice start->step1 step2 2. Vary Concentration step1->step2 If no improvement end_node Successful Crystallization step1->end_node Crystals form step3 3. Control Cooling Rate step2->step3 If no improvement step2->end_node Crystals form step4 4. Consider a Different Resolving Agent step3->step4 If no improvement step3->end_node Crystals form step4->end_node Crystals form

Caption: A logical progression for troubleshooting crystallization problems.

1. Re-evaluate Solvent Choice:

  • Rationale: The solvent plays a critical role in determining the solubility of the diastereomeric salts. The ideal solvent will have a large solubility difference between the two diastereomers.

  • Action:

    • Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene).

    • Solvent Mixtures: Sometimes, a mixture of two or more solvents can provide the optimal solubility characteristics.

2. Vary Concentration and Cooling Rate:

  • Rationale: Supersaturation is the driving force for crystallization. If the solution is too dilute, crystals may not form. If it is too concentrated or cooled too quickly, an oil may form.

  • Protocol: Optimizing Crystallization Conditions

    • Prepare a saturated solution of the diastereomeric salt mixture at an elevated temperature.

    • Allow the solution to cool slowly to room temperature. If no crystals form, try cooling further in an ice bath or refrigerator.

    • If an oil forms, try using a more dilute solution or a slower cooling rate.

    • Seeding the solution with a small crystal of the desired diastereomeric salt can help induce crystallization.

3. Consider a Different Chiral Resolving Agent:

  • Rationale: The interaction between the racemic mixture and the chiral resolving agent determines the properties of the resulting diastereomeric salts.[13]

  • Action: If you are unable to achieve separation with one resolving agent, it may be necessary to try another. Common chiral resolving agents for acidic compounds include chiral amines like brucine, cinchonidine, or (R)-1-phenylethylamine.[2][13]

Symptom: Low Diastereomeric Excess (d.e.) of Crystals

If your crystals have a low diastereomeric excess, it indicates that both diastereomers are co-crystallizing.

  • Rationale: This can happen if the solubility difference between the diastereomeric salts is not large enough in the chosen solvent system.[5]

  • Troubleshooting Steps:

    • Recrystallization: One or more recrystallization steps are often necessary to improve the diastereomeric purity.[14]

    • Solvent Optimization: Revisit your solvent screening to find a solvent that maximizes the solubility difference between the two salts.

    • Kinetic vs. Thermodynamic Control: Sometimes, rapid crystallization (kinetic control) can yield a different outcome than slow crystallization (thermodynamic control).[14] Experiment with different crystallization times and temperatures.

References

  • Hepner, J., de Zeeuw, J., & English, C. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek Corporation.
  • Srinivas, C. (2023). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Saitama University.
  • BenchChem Technical Support Team. (2025, December). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.
  • (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Tech Briefs.
  • (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
  • (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate.
  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 02(123).
  • (n.d.). Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases. Google Patents.
  • (n.d.). Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases. Google Patents.
  • Kumar, N., Kaushik, A., Sharma, A., Lagwal, P., & Sharma, A. (2024). Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. International Journal of Creative Research Thoughts, 12(7).
  • (n.d.). Diastereomeric recrystallization. Wikipedia.
  • (n.d.). Troubleshooting Guide. Phenomenex.
  • (n.d.). Basics of chiral HPLC. Sigma-Aldrich.
  • (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe.
  • (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing).
  • (2021, January 15). Chiral chromatography method screening strategies: Past, Present and Future. ResearchGate.
  • (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Research and Applications.
  • (n.d.). (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid. PubChem.
  • (n.d.). Separation and purification of cis and trans isomers. Google Patents.
  • (2019, September 3). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
  • (n.d.). 3-Hydroxycyclohexanecarboxylic Acid (cis- and trans- mixture) 98.0+%. TCI America.
  • (n.d.). (1R,3R)-3-hydroxycyclohexane-1-carboxylic acid. Advanced ChemBlocks.

Sources

Enhancing the stereoselectivity of 3-hydroxycyclohexanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 3-hydroxycyclohexanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of controlling stereochemistry in this valuable synthetic building block. The presence of two stereocenters in 3-hydroxycyclohexanecarboxylic acid gives rise to four possible stereoisomers, and achieving high purity of a single isomer is a common synthetic challenge.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to directly address issues encountered during experimentation.

Section 1: Strategic Planning for Stereoselectivity

Before initiating a synthesis, it's crucial to select the appropriate strategy based on the desired stereochemical outcome (diastereomeric purity, i.e., cis/trans, and enantiomeric purity, i.e., R/S).

G start What is the Target Stereoisomer? q_diastereo Need Diastereomeric Purity (cis vs. trans)? start->q_diastereo Primarily q_enantio Need Enantiomeric Purity (Specific R/S Isomer)? start->q_enantio Also cat_hydro Catalytic Hydrogenation of Aromatic Precursor q_diastereo->cat_hydro Yes sep_isomers Chromatographic Separation or Crystallization q_diastereo->sep_isomers If mixture is formed q_method Which Enantioselective Method? q_enantio->q_method Yes end_diastereo Diastereomerically Pure Mixture (e.g., racemic cis) cat_hydro->end_diastereo sep_isomers->end_diastereo chiral_res Chiral Resolution of Racemate q_method->chiral_res asym_syn Asymmetric Synthesis q_method->asym_syn enzymatic Biocatalysis / Enzymatic Resolution q_method->enzymatic end_enantio Enantiomerically Pure Isomer (e.g., (1R,3S)-isomer) chiral_res->end_enantio asym_syn->end_enantio enzymatic->end_enantio

Caption: Decision tree for selecting a synthetic strategy.

Section 2: Troubleshooting Diastereoselectivity in Catalytic Hydrogenation

A prevalent method for synthesizing the 3-hydroxycyclohexanecarboxylic acid backbone is the catalytic hydrogenation of m-hydroxybenzoic acid.[1][2] This reaction, however, typically yields a mixture of cis and trans isomers, with separation being a significant challenge.[1]

FAQs: Catalytic Hydrogenation

Question: My hydrogenation of m-hydroxybenzoic acid is producing an unfavorable cis:trans isomer ratio. How can I increase the yield of the cis isomer?

Answer: The diastereoselectivity of this hydrogenation is highly dependent on the catalyst, solvent, and reaction conditions.

  • Catalyst Selection: Rhodium-based catalysts (e.g., Rh on carbon or alumina) often show higher selectivity for the cis isomer compared to Platinum (e.g., PtO₂) or Palladium catalysts under certain conditions. The choice of catalyst support can also influence the outcome.[3]

  • Solvent Effects: The polarity and protic nature of the solvent can affect the substrate's adsorption onto the catalyst surface. Experimenting with solvents like ethanol, acetic acid, or water is recommended.

  • pH Control: For substrates with acidic or basic groups, the pH of the reaction medium can dramatically alter selectivity. In the case of m-hydroxybenzoic acid, adding a base like sodium hydroxide can influence the ionization state and, consequently, its interaction with the catalyst.[2]

  • Temperature and Pressure: These parameters are critical for reaction rate and selectivity.[4] Generally, lower temperatures favor the thermodynamically less stable product, which can sometimes be the desired isomer. A systematic optimization (e.g., Design of Experiments, DoE) is advised.

Catalyst SystemTypical ConditionsCommon Outcome/SelectivityReference
PtO₂ (Adams' catalyst)Ethanol, RT, 50 psi H₂Often gives a mixture of cis and trans isomers.[5]
Raney NiAqueous NaOH, 150°C, 60 atm H₂Reported to produce the mixed product.[2]
Rh-based catalystsMethanol/Acetic Acid, 40°C, 100 bar H₂Can form multiple products but may offer different selectivity profiles.[6]

Question: I have a mixture of cis and trans isomers that are difficult to separate by column chromatography. What are my options?

Answer: The similar polarities of the cis and trans diastereomers make chromatographic separation challenging.

  • Fractional Crystallization: This is a classical and powerful technique for separating diastereomers. Obtaining a chemically pure racemic cis-3-hydroxycyclohexanecarboxylic acid has been reported to require up to six crystallizations, albeit with a low overall yield of 13.8%.[5][6] Success is highly dependent on finding a solvent system where the two isomers have significantly different solubilities.

  • Derivatization: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) or the alcohol to an acetate can alter the physical properties of the diastereomers, potentially making them more amenable to separation by chromatography or distillation.[6] After separation, the original functional groups can be restored via hydrolysis.

Section 3: Enhancing Enantioselectivity

For applications requiring a single enantiomer, such as in the synthesis of chiral drugs, controlling the absolute stereochemistry is paramount.

FAQs: Chiral Resolution

Chiral resolution involves separating a racemic mixture by using a chiral resolving agent to form diastereomeric salts, which can then be separated by physical means like crystallization.[7][8]

Question: My attempt at classical resolution of racemic cis-3-hydroxycyclohexanecarboxylic acid using a chiral amine is failing. Either the salts won't crystallize or the enantiomeric excess (ee) after resolution is poor. What can I do?

Answer: This is a common multi-factor problem. A systematic approach is required to troubleshoot.

G start Low ee or Poor Crystallization in Chiral Resolution check_purity 1. Verify Purity of Racemic Acid start->check_purity Impurities can inhibit crystallization screen_agent 2. Screen Resolving Agents check_purity->screen_agent Agent-substrate pairing is key screen_solvent 3. Optimize Solvent System screen_agent->screen_solvent Solubility of diastereomeric salts is critical check_stoich 4. Adjust Stoichiometry screen_solvent->check_stoich Often 0.5 eq. of agent is optimal control_cryst 5. Control Crystallization Conditions check_stoich->control_cryst Cooling rate, seeding affect crystal quality verify_liberation 6. Check Acid Liberation Step control_cryst->verify_liberation Racemization can occur under harsh pH success Improved ee and Yield verify_liberation->success

Caption: Troubleshooting workflow for classical chiral resolution.

  • Resolving Agent: The interaction between the acid and the resolving agent is crucial. Common choices for resolving acids include chiral amines like quinine, cinchonidine, or (R/S)-α-phenylethylamine.[5][9] If one doesn't work, screening others is necessary.

  • Solvent Screening: This is arguably the most critical variable. The goal is to find a solvent (or solvent mixture) in which one diastereomeric salt is significantly less soluble than the other. A parallel screening approach with small amounts of material in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene) is highly efficient.

  • Acid Liberation: After separating the diastereomeric salt, the optically active acid must be liberated, typically by treatment with a strong acid (e.g., HCl). This step must be performed under mild conditions to avoid racemization.

FAQs: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that uses enzymes (often lipases) to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[10][11] This method is prized for its high selectivity under mild conditions.

Question: My lipase-catalyzed kinetic resolution of racemic 3-hydroxycyclohexanecarboxylate ester is slow and gives low ee for both the product and the remaining starting material. How can I optimize this?

Answer: Low efficiency in enzymatic resolutions often points to suboptimal reaction conditions or enzyme inhibition.[12]

  • Verify Enzyme Activity: Ensure your enzyme (e.g., Novozym 435, a lipase from Candida antarctica) is active. Improper storage or handling can lead to deactivation.[12]

  • Optimize Solvent: While often performed in non-polar organic solvents like hexane or toluene, the choice of solvent can drastically affect enzyme activity and selectivity.

  • Control Temperature and pH: Enzymes have optimal temperature and pH ranges. For lipases, this is typically between 30-50°C. While pH is less of a factor in non-aqueous media, trace water content can be critical.

  • Monitor Conversion: The fundamental principle of kinetic resolution dictates that the highest ee for the unreacted starting material is achieved as the reaction approaches 50% conversion. For the product, high ee requires a high selectivity factor (E).[10] Running the reaction for too long (>50% conversion) will decrease the ee of the remaining starting material. A time-course study is essential.

  • Dynamic Kinetic Resolution (DKR): If the goal is to convert >50% of the starting material into a single enantiomer of the product, a DKR approach is needed. This combines the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer, potentially allowing for theoretical yields up to 100%.[13] This often requires a second catalyst for racemization.

Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-cis-methyl 3-hydroxycyclohexanecarboxylate

This protocol provides a starting point for optimization.

  • Materials:

    • (±)-cis-methyl 3-hydroxycyclohexanecarboxylate (1.0 eq)

    • Immobilized Lipase B from Candida antarctica (Novozym 435) (e.g., 10-20% by weight of substrate)

    • Acylating Agent: Vinyl acetate (2.0-3.0 eq)

    • Solvent: Anhydrous Toluene or Hexane

  • Procedure:

    • To a dried flask under an inert atmosphere (N₂ or Ar), add the racemic ester and the solvent.

    • Add the acylating agent (vinyl acetate) to the solution.

    • Add the immobilized lipase to the mixture.

    • Stir the suspension at a controlled temperature (e.g., 40°C).

    • Monitor the reaction progress by taking small aliquots over time. Analyze by chiral GC or HPLC to determine the conversion and the ee of the starting material and the acetylated product.

    • When the conversion reaches approximately 50% (or when optimal ee is achieved), stop the reaction by filtering off the enzyme.

    • Wash the enzyme with fresh solvent to recover any adsorbed material. The enzyme can often be dried and reused.

    • Remove the solvent from the filtrate under reduced pressure.

    • Separate the unreacted alcohol from the acetylated product by column chromatography.

    • The optically active alcohol can be used directly, or the optically active ester can be hydrolyzed to the corresponding acid.

References

  • Common side reactions in the synthesis of Cyclohexaneacetic acid. Benchchem.
  • Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases.
  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Form
  • Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases.
  • 3-Hydroxycyclohexanecarboxylic acid | 606488-94-2. Benchchem.
  • Cyclohexanecarboxylic acid, 3-hydroxy- | 606488-94-2. ChemicalBook.
  • Chiral resolution of cyclohex-3-ene-1-carboxylic acid. Semantic Scholar.
  • Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution. Benchchem.
  • Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube.
  • S-3-cyclohexenecarboxylic acid and its purification method.
  • Kinetic resolution – Knowledge and References. Taylor & Francis.
  • Catalysts for hydrogen
  • Kinetic resolution. Wikipedia.
  • Enzimatyc Kinetic Resolution of Hydroxy Oxazolines.

Sources

Stability issues of (1r,3s)-3-Hydroxycyclohexane-1-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile molecule, with a particular focus on its stability under acidic conditions. Here, you will find in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: My analytical results for this compound are inconsistent, especially in acidic mobile phases. What could be the cause?

A1: Inconsistent analytical results, particularly peak area variability for this compound in acidic conditions, strongly suggest the occurrence of intramolecular esterification, also known as lactonization. This is a common issue for hydroxy acids, where the molecule cyclizes to form a lactone, altering its chemical properties and, consequently, its chromatographic behavior.

Q2: What is lactonization and why is it a concern for this compound?

A2: Lactonization is an intramolecular Fischer esterification where the hydroxyl group and the carboxylic acid group within the same molecule react to form a cyclic ester, in this case, a six-membered lactone. This reaction is acid-catalyzed and reversible. The formation of the lactone is a primary stability concern as it reduces the concentration of the active parent compound in your sample, leading to inaccurate quantification and potentially impacting the efficacy of downstream applications.

Q3: What are the key factors that influence the rate of lactonization?

A3: The equilibrium between this compound and its lactone is primarily influenced by:

  • pH: Acidic conditions significantly favor lactone formation. The pKa of the carboxylic acid group is approximately 3.8. At pH values below the pKa, the carboxylic acid is protonated, making it more susceptible to nucleophilic attack by the hydroxyl group.

  • Temperature: Higher temperatures accelerate the rate of lactonization.

  • Solvent: The presence of water can shift the equilibrium back towards the hydroxy acid form due to hydrolysis. Conversely, in non-aqueous or low-water content organic solvents, the lactone form may be favored.

Q4: How can I prevent or minimize lactonization during my experiments?

A4: To maintain the stability of this compound, it is crucial to control the experimental conditions. Key strategies include:

  • pH Control: Maintain the pH of your solutions above 4, and ideally in the neutral to slightly alkaline range (pH 6-8), to keep the carboxylic acid group deprotonated and less reactive.

  • Temperature Control: Perform experiments at controlled room temperature or below whenever possible. Avoid heating solutions containing the acid unless lactonization is the desired outcome.

  • Solvent Choice: For analytical purposes, use mobile phases with a pH that minimizes interconversion on the column. For storage, aqueous buffers are generally preferred over organic solvents.

Q5: How should I store solutions of this compound to ensure long-term stability?

A5: For long-term storage, it is recommended to prepare solutions in a neutral or slightly alkaline buffer (pH 7.0-7.5) and store them at refrigerated temperatures (2-8°C). If the use of a buffer is not feasible, freshly prepared solutions are always the best practice.

II. Troubleshooting Guide: Lactonization and Other Stability Issues

This section provides a more detailed approach to identifying and resolving common stability problems encountered when working with this compound under acidic conditions.

Issue 1: Appearance of a New, Unidentified Peak in HPLC Analysis
  • Symptom: A new peak, often with a different retention time, appears in your chromatogram, and its area increases over time, while the peak area of the parent compound decreases.

  • Probable Cause: This is a classic indicator of lactonization. The lactone is a less polar molecule than the parent hydroxy acid and will likely have a different retention time in reverse-phase HPLC.

  • Troubleshooting Steps:

    • Confirm Lactone Formation:

      • LC-MS Analysis: The lactone will have a molecular weight that is 18 Da less than the parent acid due to the loss of a water molecule. Analyze your sample by LC-MS to confirm the presence of the expected mass for the lactone.

      • NMR Spectroscopy: Prepare a concentrated sample and acquire a 1H NMR spectrum. The formation of the lactone will result in characteristic shifts in the protons adjacent to the newly formed ester linkage.

    • Optimize HPLC Method:

      • Adjust the mobile phase pH to a range where both the acid and lactone are stable during the chromatographic run (ideally pH 6-8). This may require switching to a different buffer system.

      • If the separation is still challenging, consider using a different column chemistry or gradient profile.

Issue 2: Poor Reproducibility in Bioassays or Other Functional Experiments
  • Symptom: You observe high variability in your experimental results when using solutions of this compound prepared in acidic media.

  • Probable Cause: The concentration of the active hydroxy acid form is likely decreasing over time due to lactonization, leading to inconsistent dosing in your experiments.

  • Troubleshooting Steps:

    • pH and Buffer Control: Prepare all experimental solutions in a validated buffer system that maintains a pH above 4. Phosphate or citrate buffers are common choices, but their compatibility with your specific assay should be verified.

    • Fresh Solution Preparation: If buffering is not possible, prepare fresh solutions of the compound immediately before each experiment.

    • Kinetic Monitoring: If the experimental conditions must be acidic, perform a time-course study using HPLC to quantify the rate of lactonization under your specific conditions. This will allow you to establish a time window within which the concentration of the active compound remains within an acceptable range.

III. Experimental Protocols

Protocol 1: HPLC Method for the Simultaneous Quantification of this compound and its Lactone

This protocol provides a general framework for developing an HPLC method to monitor the stability of your compound.

  • Instrumentation:

    • HPLC system with a UV or PDA detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute the less polar lactone. A typical gradient might be 5-95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm (as carboxylic acids and esters have weak UV absorbance at low wavelengths).

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dilute the sample to an appropriate concentration with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Validation:

    • The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Parameter Typical Acceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 80-120%
Precision (%RSD) ≤ 15%
Protocol 2: Forced Degradation Study to Assess Stability

This protocol outlines a forced degradation study to identify potential degradation products under various stress conditions, as recommended by ICH guidelines.[1][2][3]

  • Objective: To generate potential degradation products and demonstrate the specificity of the stability-indicating HPLC method.

  • General Procedure:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).

    • Expose aliquots of the stock solution to the stress conditions outlined in the table below.

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

    • Analyze the stressed samples by the validated HPLC method and compare the chromatograms to that of an unstressed control sample.

Stress Condition Typical Reagents and Parameters Purpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursTo induce acid-catalyzed degradation (e.g., lactonization).
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursTo assess stability in alkaline conditions.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo evaluate susceptibility to oxidative degradation.
Thermal Degradation 60°C for 48 hours (solid and solution)To determine the effect of heat on the compound.
Photolytic Degradation Exposure to light (ICH Q1B guidelines)To assess light sensitivity.

IV. Mechanistic Insights and Visualizations

Acid-Catalyzed Lactonization Pathway

Under acidic conditions, the carboxylic acid group of this compound can be protonated, which activates the carbonyl carbon towards nucleophilic attack by the hydroxyl group. This intramolecular reaction leads to the formation of a tetrahedral intermediate, which then eliminates a molecule of water to form the stable six-membered lactone.

Lactonization_Pathway Reactant This compound Protonated Protonated Carboxylic Acid (Activated) Reactant->Protonated + H⁺ Intermediate Tetrahedral Intermediate Protonated->Intermediate Intramolecular Nucleophilic Attack Lactone Six-Membered Lactone Intermediate->Lactone - H₂O Lactone->Reactant + H₂O (Hydrolysis) H2O H₂O

Caption: Acid-catalyzed intramolecular esterification (lactonization).

Experimental Workflow for Stability Assessment

The following workflow outlines the key steps in assessing the stability of this compound.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Solution in Test Condition (e.g., acidic buffer) Stress Incubate at Defined Temperature and Time Prep->Stress HPLC HPLC Analysis (Quantify Parent & Lactone) Stress->HPLC LCMS LC-MS Analysis (Identify Degradants) Stress->LCMS Data Data Analysis: - Degradation Rate - Equilibrium Position HPLC->Data LCMS->Data

Caption: Workflow for assessing the stability of the hydroxy acid.

V. References

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Covalent Laboratories Pvt. Ltd. Available at: [Link]

  • What Are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • Forced Degradation Studies. ResearchGate. Available at: [Link]

Sources

Common impurities in commercial (1r,3s)-3-Hydroxycyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, frequently asked questions, and troubleshooting advice for common issues encountered during the handling and analysis of this compound. Our goal is to equip you with the expertise to anticipate and resolve challenges related to product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial-grade this compound?

The primary impurities are typically stereoisomers that arise from non-selective or incomplete stereoselective synthesis steps. Other process-related impurities such as residual solvents, unreacted starting materials, or synthetic byproducts may also be present, though usually at lower levels in high-grade material.

The most critical impurities to monitor are the other three stereoisomers:

  • (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid: The enantiomer of the desired product.

  • (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid: A trans-diastereomer.[1]

  • (1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid: A trans-diastereomer and the enantiomer of the (1R,3R) isomer.[2][3]

Q2: How are these stereoisomeric impurities formed?

These impurities are products of the synthetic route used. For example, if the synthesis involves the reduction of a ketone, such as 3-oxocyclohexanecarboxylic acid, incomplete stereocontrol can lead to the formation of both cis and trans diastereomers.[2] If a racemic starting material is used in a resolution step, incomplete separation can lead to contamination with the enantiomer. Classical resolution using chiral agents like quinine has been described, and the efficiency of the crystallization steps is critical for enantiomeric purity.[2]

Q3: What are the typical purity specifications for this compound?

Commercial lots of this compound are typically available in purities of 97% or higher.[4][5] High-purity grades for pharmaceutical development may offer 98+% purity.[6] It is crucial to check the supplier's Certificate of Analysis (CoA) for lot-specific purity data and a breakdown of identified impurities, particularly the percentage of other stereoisomers.

Q4: What are the recommended analytical methods for assessing the purity of this compound?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity analysis:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most critical method for separating and quantifying all four stereoisomers.

  • Gas Chromatography (GC): Often used to determine the purity of the compound as a mixture of diastereomers and to quantify residual solvents.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect and quantify impurities with distinct spectral signatures. It is particularly useful for identifying diastereomers, as they will have different chemical shifts, but it cannot distinguish between enantiomers.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities by providing molecular weight information. Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective separation technique for these polar compounds when coupled with MS.[8]

Troubleshooting Guide

This section addresses specific experimental issues you may encounter.

Problem: My chiral HPLC analysis shows four peaks instead of one. What am I seeing?

Cause & Resolution: You are likely observing all four possible stereoisomers of 3-Hydroxycyclohexane-1-carboxylic acid. The desired (1R,3S) product and its enantiomer (1S,3R) form one pair of enantiomers (the cis isomers), while the (1R,3R) and (1S,3S) isomers form the second enantiomeric pair (the trans isomers).

Logical Relationship of Stereoisomers

G cluster_cis cis Isomers cluster_trans trans Isomers (Impurities) A (1R,3S) Desired Product B (1S,3R) Enantiomer A->B Enantiomers C (1R,3R) Diastereomer A->C Diastereomers D (1S,3S) Diastereomer A->D Diastereomers B->C Diastereomers B->D Diastereomers C->D Enantiomers

Caption: Relationship between the four stereoisomers.

Action Plan:

  • Confirm Peak Identity: If you have reference standards for the other isomers, run them to confirm the retention times.

  • Consult CoA: Check the supplier's Certificate of Analysis. It may specify the levels of diastereomeric impurities.

  • Purification: If the levels of diastereomers are unacceptably high for your application, purification by recrystallization or preparative chromatography is necessary. Diastereomers have different physical properties and can often be separated by these methods. Enantiomers cannot be separated by standard achiral methods.

Problem: I see an unexpected peak in my reverse-phase HPLC. How do I identify it?

Cause & Resolution: A peak in a standard reverse-phase HPLC (e.g., C18 column) that is not your main product is likely a diastereomer or a process-related impurity. Reverse-phase HPLC cannot separate enantiomers.

Workflow for Impurity Identification & Resolution

G cluster_id Identification cluster_confirm Confirmation cluster_resolve Resolution start Unexpected Peak in RP-HPLC lcms Analyze by LC-MS start->lcms Step 1 chiral Run Chiral HPLC start->chiral Step 1 nmr Isolate Peak by Prep-HPLC & Run NMR lcms->nmr Step 2 (Optional) purify Purify by Recrystallization or Prep Chromatography lcms->purify Step 3 chiral->purify Step 3

Caption: Workflow for identifying and resolving impurities.

Action Plan:

  • LC-MS Analysis: Determine the mass-to-charge ratio (m/z) of the impurity. If the mass is identical to your product (144.17 g/mol ), it is almost certainly a diastereomer.[1][9] If the mass is different, it could be a synthetic byproduct or starting material.

  • Chiral HPLC Analysis: This will confirm if the impurity is a stereoisomer and will also reveal the presence of the enantiomer, which is invisible in your reverse-phase method.

  • NMR Spectroscopy: If the impurity level is high enough, ¹H NMR can help identify the structure. Diastereomers will show different splitting patterns or chemical shifts, particularly for the protons on the carbons bearing the hydroxyl and carboxylic acid groups.

Data Summary: Common Impurities

Impurity NameTypeTypical OriginIdentification Method
(1S,3R)-3-Hydroxycyclohexane-1-carboxylic acidEnantiomerIncomplete chiral resolutionChiral HPLC
(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acidDiastereomerNon-stereoselective synthesisHPLC, NMR, Chiral HPLC
(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acidDiastereomerNon-stereoselective synthesisHPLC, NMR, Chiral HPLC
3-Oxocyclohexanecarboxylic acidStarting MaterialIncomplete reductionLC-MS, GC-MS
Benzoic acid derivativesStarting MaterialFrom aromatic precursor reductionLC-MS, GC-MS
Residual Solvents (e.g., Ethyl Acetate, THF)Process-relatedPurification/reaction stepsGC-Headspace

Experimental Protocols

Protocol 1: Chiral HPLC Method for Stereoisomeric Purity Analysis

This protocol provides a starting point for the separation of all four stereoisomers. Optimization may be required based on your specific instrumentation and column.

  • Column: A polysaccharide-based chiral stationary phase is recommended (e.g., Chiralpak AD-H, Chiralcel OD-H, or equivalent).

  • Mobile Phase: Isocratic mixture of Hexane/Isopropanol/Trifluoroacetic Acid (TFA). A typical starting ratio is 90:10:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm.

  • Temperature: 25 °C

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the prepared sample.

  • Run the analysis for a sufficient time to allow all four isomers to elute. The expected elution order on many columns is trans-isomers followed by cis-isomers, but this must be verified.

  • Integrate the peak areas to determine the percentage of each stereoisomer. The enantiomeric excess (e.e.) and diastereomeric excess (d.e.) can be calculated from these values.

Protocol 2: Purification by Recrystallization to Remove Diastereomers

This protocol leverages the different solubilities of diastereomers to improve the purity of the desired (1R,3S) cis-isomer.

Background: Diastereomers have distinct physical properties, including solubility. The trans-isomers are often less soluble in certain solvent systems than the cis-isomers, allowing for their removal. Multiple crystallizations may be required to achieve high purity.[2]

Materials:

  • Impure this compound

  • Solvent system (e.g., Ethyl acetate/hexane or water). The optimal system should be determined experimentally.

  • Heating mantle or water bath

  • Ice bath

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution: In a flask, add a minimal amount of the primary solvent (e.g., ethyl acetate) to the impure compound. Heat gently (e.g., to 40-50 °C) with stirring until the solid is fully dissolved.

  • Induce Crystallization: Slowly add the anti-solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy. If needed, add a drop or two of the primary solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Seeding with a pure crystal of the desired product can aid crystallization.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold anti-solvent (hexane) to remove residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Validation: Analyze the purity of the recrystallized material and the mother liquor using the Chiral HPLC method (Protocol 1) to confirm the enrichment of the desired (1R,3S) isomer.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Absolute Configuration Determination of (1R,3S)-3-Hydroxycyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous assignment of a molecule's absolute configuration is a non-negotiable cornerstone of chemical synthesis and characterization. The spatial arrangement of atoms dictates biological activity, and regulatory bodies rightly demand absolute stereochemical control and verification. This guide provides an in-depth comparison of the primary analytical methodologies for determining the absolute configuration of (1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid, a chiral building block whose bifunctional nature presents unique analytical considerations.

We will move beyond mere procedural descriptions to explore the causal logic behind experimental choices, offering a framework for selecting the most appropriate technique based on sample availability, laboratory capabilities, and the required level of certainty.

The Analytical Challenge: A Bifunctional Cyclohexane

This compound possesses two stereocenters (C1 and C3) on a flexible cyclohexane ring.[1] The presence of both a secondary alcohol and a carboxylic acid offers multiple handles for derivatization but also introduces complexities such as potential intramolecular hydrogen bonding, which can influence conformational populations in solution. Our objective is to definitively assign the (1R, 3S) configuration from a sample of unknown or unconfirmed stereochemistry.

This guide will compare three orthogonal and powerful techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy via the Modified Mosher's Ester Analysis.

  • Vibrational Circular Dichroism (VCD) Spectroscopy .

  • Single-Crystal X-Ray Crystallography .

Comparison of Methodologies at a Glance

FeatureNMR (Mosher's Method)Vibrational Circular Dichroism (VCD)X-Ray Crystallography
Principle Formation of diastereomeric esters with a chiral derivatizing agent (CDA) and analysis of anisotropic effects in ¹H NMR.Differential absorption of left vs. right circularly polarized infrared light, compared against a DFT-calculated spectrum.Diffraction of X-rays by a single crystal lattice to generate a 3D electron density map.
Sample Phase Solution (CDCl₃, C₆D₆)Solution (CDCl₃, DMSO-d₆)Solid (High-quality single crystal)
Sample Amount ~5-10 mg~5-10 mg<1 mg (of suitable crystal)
Derivatization Required (Esterification)Not requiredNot required (but may aid crystallization)
Key Instrumentation High-field NMR Spectrometer (≥400 MHz)VCD Spectrometer (FTIR-based)Single-Crystal X-Ray Diffractometer
Data Analysis Manual comparison of ¹H NMR chemical shifts (Δδ) between two diastereomers.Comparison of experimental spectrum with quantum chemically calculated spectrum.Refinement of crystallographic data to solve the 3D structure.
Confidence Level HighHighAbsolute/Unambiguous
Primary Limitation Requires chemical modification; potential for ambiguous Δδ values if conformation is not well-defined.Computationally intensive; can be challenging for highly flexible molecules with multiple conformers.[2]The absolute prerequisite of a high-quality, diffracting single crystal, which can be difficult or impossible to obtain.[3]

NMR Spectroscopy: The Mosher's Ester Method

The Mosher's method is a venerable and highly trusted NMR technique for assigning the absolute configuration of secondary alcohols.[4] It leverages the formation of diastereomeric esters using the enantiomerically pure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The key is that the phenyl group of the MTPA moiety creates a distinct anisotropic (shielding/deshielding) effect on the protons of the substrate. By comparing the ¹H NMR spectra of the two diastereomers, a predictable pattern of chemical shift differences (Δδ = δS - δR) emerges, allowing for the assignment of the alcohol's stereocenter.

Causality Behind the Method

The MTPA esters are known to adopt a preferred conformation where the C=O, O-C(chiral), and C-CF₃ bonds are roughly coplanar to minimize steric strain. In this conformation, the phenyl group lies on one side of this plane and the methoxy group on the other. Protons on the substrate that fall under the shielding cone of the phenyl group will appear at a lower chemical shift (upfield). When comparing the (S)-MTPA ester to the (R)-MTPA ester, the orientation of this shielding cone is flipped relative to the substrate's stereochemistry. This systematic change is what we measure.

Mosher_Workflow

Experimental Protocol
  • Protection of the Carboxylic Acid: The free carboxylic acid will react with the MTPA chloride. Therefore, it must first be protected, typically as a methyl ester. React the sample (~10 mg) with a slight excess of (trimethylsilyl)diazomethane in a solvent mixture like toluene/methanol until the yellow color persists. Quench carefully with acetic acid and remove solvent under reduced pressure.

  • Formation of (S)-MTPA Ester: Dissolve half of the resulting methyl ester in anhydrous pyridine or CH₂Cl₂ with a catalytic amount of DMAP. Add ~1.2 equivalents of (R)-(-)-MTPA chloride. Stir at room temperature for 2-4 hours or until TLC/LC-MS indicates complete consumption of the starting alcohol.

  • Formation of (R)-MTPA Ester: In a separate vial, repeat step 2 using (S)-(+)-MTPA chloride with the other half of the methyl ester.

  • Workup and Purification: For each reaction, quench with a small amount of water or saturated NaHCO₃ solution. Extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purification via flash chromatography is recommended to ensure high purity of the diastereomeric esters.

  • NMR Acquisition: Dissolve each purified diastereomer in CDCl₃. Acquire high-resolution ¹H NMR, and preferably 2D spectra (COSY, HSQC) to unambiguously assign all proton signals of the cyclohexane ring.

  • Data Analysis: Create a table listing the chemical shifts (δ) for each assigned proton in both the (S)-MTPA and (R)-MTPA esters. Calculate the difference: Δδ = δ(S-ester) - δ(R-ester).

Data Interpretation

For a secondary alcohol, the protons are partitioned into two groups (L₁ and L₂) on either side of the C(chiral)-O bond. According to the established model, for a 3(S) configuration, protons on one side of the molecule will have a positive Δδ, while those on the other will have a negative Δδ.

  • Positive Δδ values (δS > δR): Indicate protons that are on the same side as the phenyl group in the (S)-MTPA ester model.

  • Negative Δδ values (δS < δR): Indicate protons on the opposite side.

By mapping these Δδ values onto the 3D structure of the cyclohexane ring, the absolute configuration can be assigned.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is the extension of circular dichroism into the infrared region. It measures the differential absorption of left and right circularly polarized IR light by a chiral molecule.[3] Since enantiomers absorb circularly polarized light oppositely, their VCD spectra are mirror images. The power of VCD lies in its synergy with computational chemistry. The experimental VCD spectrum of an unknown compound is compared to the spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for a known absolute configuration (e.g., the (1R, 3S) enantiomer). A match confirms the configuration; a mirror-image match indicates the opposite configuration.[2]

Causality Behind the Method

Every vibrational mode (stretching, bending) in a chiral molecule has a corresponding rotational strength, which dictates the sign and intensity of its VCD band. These rotational strengths are exquisitely sensitive to the three-dimensional arrangement of atoms. Modern quantum chemical calculations are sufficiently accurate to predict these rotational strengths for a given absolute configuration. Thus, the VCD spectrum serves as a unique, conformationally-sensitive fingerprint of the molecule's absolute stereochemistry in solution.

VCD_Workflow Compare Compare Experimental vs. Calculated Spectra Assign Assign Absolute Configuration Compare->Assign ExpSpec ExpSpec ExpSpec->Compare CalcSpec CalcSpec CalcSpec->Compare

Experimental Protocol
  • Sample Preparation: Dissolve ~5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 100 µm pathlength cell. The solvent must be transparent in the IR region of interest (typically 2000-900 cm⁻¹).[2]

  • VCD Measurement: Acquire the VCD and IR spectra on a dedicated VCD spectrometer. Data acquisition can take several hours (4-8) to achieve an adequate signal-to-noise ratio.

  • Computational Modeling:

    • Build a 3D model of one enantiomer, for instance, this compound.

    • Perform a thorough conformational search using molecular mechanics to identify all low-energy conformers. The flexibility of the cyclohexane ring and potential hydrogen bonding make this a critical step.

    • For each low-energy conformer, perform geometry optimization and frequency calculations using DFT (e.g., B3LYP/6-31G(d) level of theory).

    • Calculate a final Boltzmann-averaged VCD spectrum based on the relative energies of the stable conformers.

  • Spectral Comparison: Visually and/or algorithmically compare the experimental VCD spectrum with the calculated spectrum for the (1R,3S) enantiomer.

Data Interpretation

The comparison focuses on the signs (+ or -) and relative intensities of the corresponding bands in the experimental and calculated spectra.

  • Good Agreement: If the major experimental bands match the calculated bands in sign and relative intensity, the absolute configuration of the sample is confirmed as (1R,3S).

  • Mirror-Image Agreement: If the experimental spectrum is an exact mirror image (all signs flipped) of the calculated spectrum, the sample has the opposite (1S,3R) configuration.

  • Poor Agreement: This may indicate an incorrect relative stereochemistry, issues with the computational model (e.g., missed conformers, inadequate solvent modeling), or a racemic sample.[2]

Single-Crystal X-Ray Crystallography

X-ray crystallography is the undisputed "gold standard" for structure determination.[2] It provides a direct, three-dimensional visualization of the molecule's atomic arrangement in the solid state, yielding an unambiguous determination of both relative and absolute configuration.

Causality Behind the Method

When a single crystal is irradiated with X-rays, the electrons of the atoms diffract the beams in a specific pattern. The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms in the crystal lattice. By analyzing this pattern, an electron density map can be constructed, from which the precise position of each atom is determined. To find the absolute configuration, one must utilize anomalous dispersion, an effect that becomes significant when the crystal contains at least one atom heavier than carbon (e.g., O, Cl, S). The subtle differences in the diffraction pattern caused by this effect allow for the correct enantiomer to be distinguished from its mirror image.

Experimental Protocol
  • Crystallization: This is the most critical and often most challenging step. The goal is to grow a single, well-ordered crystal of high quality. For this compound, techniques like slow evaporation from various solvents, vapor diffusion, or cooling crystallization should be explored. Derivatization to form a salt with a heavy atom or a bulky achiral base can sometimes facilitate crystallization.

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled under a stream of liquid nitrogen. A full sphere of diffraction data is collected as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, initially yielding a model of atomic positions. This model is then refined against the experimental data to achieve the best possible fit. The final step involves calculating the Flack parameter, which is a key indicator for absolute configuration assignment.

Data Interpretation

The primary output is a 3D model of the molecule. The absolute configuration is typically determined by the Flack parameter:

  • Flack Parameter ≈ 0: Indicates that the assigned absolute configuration is correct.

  • Flack Parameter ≈ 1: Indicates that the absolute configuration is inverted from the one modeled.

  • Large Uncertainty: Suggests the anomalous dispersion signal was too weak for an unambiguous assignment.

Conclusion and Recommendation

The choice of method for determining the absolute configuration of this compound depends on a pragmatic assessment of resources and the nature of the sample.

  • Recommendation for Unambiguous Proof (if possible): X-Ray Crystallography . If a suitable single crystal can be obtained, this method provides the most definitive and easily defensible result. The presence of three oxygen atoms in the molecule may provide a sufficient anomalous scattering signal for a reliable Flack parameter determination.

  • Recommendation for Solution-State Confirmation: Vibrational Circular Dichroism (VCD) . VCD is an exceptionally powerful technique that provides a direct readout of the molecule's stereochemistry in solution, avoiding the potential pitfalls of crystallization. Its non-destructive nature and the richness of the conformational information it provides make it a superior choice when crystals are not forthcoming.

  • Recommendation for Orthogonal Verification: NMR via Mosher's Method . This technique is highly valuable, especially when a VCD spectrometer is unavailable. It is a classic, well-understood method that relies on standard NMR instrumentation. While it requires chemical derivatization, the successful application provides strong, compelling evidence for the configuration of the hydroxyl-bearing stereocenter (C3).

For a comprehensive drug development program, employing at least two orthogonal methods (e.g., VCD and Mosher's method) provides a self-validating system and the highest degree of confidence in the stereochemical assignment.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Bultinck, P., et al. (2018). Explicit Solvation of Carboxylic Acids for Vibrational Circular Dichroism Studies: Limiting the Computational Efforts without Losing Accuracy. The Journal of Physical Chemistry B. [Link]

  • García-Ruiz, C., et al. (2018). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. Molecules. [Link]

  • PubChem. (1S,3R,4S)-3,4-dihydroxycyclohexane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Hollósi, M., et al. (2010). VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid. Journal of Peptide Science. [Link]

  • Cimmino, A., et al. (2017). Application of Mosher's method for absolute configuration assignment to bioactive plants and fungi metabolites. ResearchGate. [Link]

  • ResearchGate. (2007). Application of a modified Mosher's method for the determination of enantiomeric ratio and absolute configuration at C-3 of chiral 1,3-dihydroxy ketones. [Link]

  • Dukor, R. K., & Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Google Patents. (2011).
  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

Sources

A Comparative Guide to the Synthetic Routes of (1r,3s)-3-Hydroxycyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An expert guide for researchers, scientists, and drug development professionals.

(1r,3s)-3-Hydroxycyclohexane-1-carboxylic acid is a valuable chiral building block in medicinal chemistry, notable for its cis-relationship between the carboxyl and hydroxyl groups on a cyclohexane scaffold. This specific stereochemistry is crucial for its application as an intermediate in the synthesis of complex pharmaceutical agents, including lysophosphatidic acid (LPA) receptor antagonists used in the treatment of fibrosis.[1] The synthesis of this molecule in an enantiomerically pure form presents a significant challenge, necessitating stereocontrol over two chiral centers. This guide provides an in-depth comparison of the primary synthetic strategies, evaluating them on scalability, stereoselectivity, and overall efficiency to inform researchers in selecting the optimal route for their specific needs.

Strategic Overview: Chemical vs. Biocatalytic Approaches

The synthesis of this compound can be broadly categorized into two main paradigms: traditional chemical synthesis and modern biocatalytic methods. Chemical routes often rely on the hydrogenation of aromatic precursors or asymmetric cycloadditions, while biocatalysis leverages the exquisite stereoselectivity of enzymes to resolve racemates or perform asymmetric transformations.

cluster_Strategies Synthetic Paradigms cluster_Chem Chemical Routes cluster_Bio Biocatalytic Routes Start Target: (1r,3s)-3-Hydroxycyclohexane- 1-carboxylic acid Chem Chemical Synthesis Start->Chem Bio Biocatalysis Start->Bio H2 Hydrogenation & Resolution Chem->H2 DA Asymmetric Diels-Alder Chem->DA KR Kinetic Resolution (Hydrolases) Bio->KR Red Stereoselective Reduction Bio->Red Desym Enzymatic Desymmetrization Bio->Desym

Caption: High-level overview of synthetic paradigms for the target molecule.

Route A: Hydrogenation of m-Hydroxybenzoic Acid Derivatives

This classical approach involves the dearomatization of readily available m-hydroxybenzoic acid or its derivatives. The primary challenge of this route is controlling the stereochemistry, as hydrogenation typically produces a mixture of cis and trans isomers, which must then be separated and resolved.

Core Strategy & Causality

The hydrogenation of the aromatic ring is a robust method for creating the cyclohexane core. Using catalysts like Platinum(IV) oxide (PtO₂) or Rhodium, the aromatic system is reduced.[2] The choice of substrate (acid vs. ester) and reaction conditions can influence the cis/trans ratio, but rarely provides exclusive selectivity. Consequently, this route is intrinsically linked to a subsequent resolution step to isolate the desired enantiomer.

Some methods attempt to induce stereoselectivity by using a chiral auxiliary, such as converting the carboxylic acid to a (-)-menthyl ester. However, these reactions can still lead to the formation of at least four product isomers, complicating purification.[3]

Representative Experimental Protocol (Racemic)
  • Hydrogenation: m-Hydroxybenzoic acid is dissolved in ethanol.

  • Catalyst Addition: Platinum(IV) oxide (PtO₂) is added as the catalyst.

  • Reaction: The mixture is subjected to hydrogenation under pressure until the aromatic ring is saturated.

  • Workup: The catalyst is removed by filtration, and the solvent is evaporated.

  • Isomer Separation: The resulting mixture of cis- and trans-3-hydroxycyclohexanecarboxylic acid is separated, often by fractional crystallization or chromatography.

  • Resolution: The racemic cis-isomer is then resolved into its separate enantiomers using classical salt formation with a chiral amine or through enzymatic methods as described in Route C1.

Evaluation
  • Advantages: Utilizes inexpensive and widely available starting materials. The hydrogenation step is a well-established and scalable reaction.

  • Disadvantages: Poor stereocontrol, leading to a mixture of diastereomers that requires difficult separation. The subsequent resolution of the racemate is inefficient, with a maximum theoretical yield of 50% for the desired enantiomer.

Route B: Asymmetric Diels-Alder Cycloaddition

This route constructs the chiral cyclohexane ring through a stereocontrolled [4+2] cycloaddition reaction, aiming to set the absolute stereochemistry from the beginning.

Core Strategy & Causality

The synthesis, as described by Marshall and Xie, involves an asymmetric Diels-Alder reaction between butadiene and a bis-acrylate derived from a chiral auxiliary.[2] This reaction, catalyzed by a Lewis acid like TiCl₄, creates a cyclohexene carboxylic acid derivative with high enantiomeric excess (ee).[2] Subsequent steps, including iodolactonization and ring-opening, convert this intermediate into a precursor of the final product.[2] The chiral auxiliary dictates the facial selectivity of the cycloaddition, thereby controlling the stereochemistry of the newly formed chiral centers.

cluster_DA Asymmetric Diels-Alder Workflow A Chiral Bis-Acrylate + Butadiene B Asymmetric [4+2] Cycloaddition (TiCl4) A->B C (R)-3-Cyclohexene carboxylic acid (95% ee) B->C D Iodolactonization C->D E Unsaturated Lactone D->E F Lactone Opening (NaHCO3/MeOH) E->F G (1R,3R)-3-hydroxy-4-cyclohexene carboxylic acid methyl ester F->G H Hydrogenation G->H I Target Molecule Precursor H->I

Caption: Key steps in the Asymmetric Diels-Alder synthesis route.

Evaluation
  • Advantages: Establishes high enantiomeric purity early in the synthesis (e.g., 95% ee for the cyclohexene carboxylic acid).[2]

  • Disadvantages: This is a multi-step, lengthy synthesis, making it uneconomical for large-scale production.[2] The iodolactonization step requires stoichiometric, large quantities of expensive and hazardous iodine and potassium iodide.[2] The use of butadiene gas and acrylates on an industrial scale requires specialized handling and safety measures.[2] For these reasons, this route is generally considered unattractive for industrial applications.[2]

Route C: Biocatalytic Approaches

Biocatalysis offers powerful solutions by using enzymes to perform highly selective transformations, often under mild, environmentally friendly conditions. Several distinct biocatalytic strategies have been developed for this target molecule.

C1. Kinetic Resolution of Racemic Esters using Hydrolases

This is one of the most industrially relevant methods. It starts with a racemic mixture of the cis-ester and uses an enzyme to selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid.

Core Strategy & Causality

A racemic mixture of methyl or isopropyl cis-3-hydroxycyclohexanecarboxylate is subjected to a hydrolase, typically a lipase. The enzyme's chiral active site preferentially binds to and catalyzes the hydrolysis of one enantiomer (e.g., the (1S,3R)-ester) to its corresponding carboxylic acid, leaving the desired (1R,3S)-ester largely unreacted. The separation of the remaining ester from the formed acid is straightforward due to their different chemical properties (solubility in acidic/basic aqueous solutions).

cluster_KR Hydrolase-Based Kinetic Resolution Workflow A Racemic cis-3-Hydroxy- cyclohexanecarboxylate B Enzymatic Hydrolysis (Hydrolase/Lipase) A->B C Mixture: (1R,3S)-Ester (unreacted) (1S,3R)-Acid (product) B->C D Extraction / Separation C->D E (1R,3S)-Ester (High ee) D->E Organic Phase F (1S,3R)-Acid (High ee) D->F Aqueous Phase G Hydrolysis E->G H Target: (1R,3S)-Acid G->H

Caption: Workflow for enzymatic kinetic resolution of a racemic ester.

Representative Experimental Protocol
  • Preparation: A racemic mixture of (1R,3S/1S,3R)-3-hydroxycyclohexane-1-carboxylic acid isopropyl ester is suspended in a phosphate buffer.

  • Enzyme Addition: A suitable hydrolase (e.g., a commercial lipase preparation) is added.

  • Reaction: The mixture is stirred at a controlled temperature and pH. The reaction progress is monitored until approximately 50% conversion is reached.

  • Separation: The reaction is stopped, and the pH is adjusted. The unreacted (1R,3S)-ester is extracted with an organic solvent. The aqueous phase contains the salt of the (1S,3R)-acid.

  • Hydrolysis: The recovered (1R,3S)-ester is then chemically hydrolyzed (e.g., using NaOH) to yield the final this compound.[2]

Evaluation
  • Advantages: High enantioselectivity is achievable. The process is scalable and avoids harsh chemical reagents. Separation of the product and unreacted starting material is relatively simple.

  • Disadvantages: The maximum theoretical yield is 50% for the desired enantiomer, as the other half of the starting material is converted to the "wrong" enantiomer.

C2. Stereoselective Reduction of a Keto-Ester

This approach introduces the hydroxyl group through the stereoselective reduction of a prochiral ketone, 3-oxocyclohexanecarboxylic acid ester.

Core Strategy & Causality

Microorganisms or their isolated enzymes (ketoreductases) are used to reduce the ketone at the C3 position. The facial selectivity of the hydride attack is controlled by the enzyme's active site, leading to the formation of a specific stereoisomer of the hydroxy ester. While this is a powerful strategy, many natural enzymes produce the undesired trans-isomer. For instance, the use of Geotrichum candidum or Shikimate Dehydrogenase results in the formation of the trans-product.[2][3] However, microbial reduction with organisms like Rhizopus arrhizus can produce the desired cis-isomer, but often as a mixture of diastereomers that are difficult to separate on an industrial scale.[2][3][4]

Evaluation
  • Advantages: Potentially 100% theoretical yield of the desired product if a perfectly selective enzyme is used.

  • Disadvantages: Finding an enzyme with high selectivity for the desired cis-(1r,3s) isomer is challenging. Often results in mixtures of diastereomers, which poses a significant purification problem, especially for industrial-scale production.[2]

C3. Enzymatic Desymmetrization of a Meso Compound

This elegant strategy starts with a symmetric, achiral meso-compound and uses an enzyme to selectively react with one of two equivalent functional groups, thereby creating a chiral molecule.

Core Strategy & Causality

A meso-diester, such as dimethyl cis-1,3-cyclohexanedicarboxylate, is treated with a lipase. The enzyme can distinguish between the two prochiral ester groups and selectively hydrolyzes one of them. This results in a chiral monoester with high enantiomeric purity.[5] This monoester can then be converted into the target molecule through further chemical transformations, such as a modified Curtius-type rearrangement if the target is the corresponding amino acid.[5] While the direct conversion to the hydroxy acid is not detailed in the initial results, the principle of creating the chiral core via desymmetrization is a powerful and efficient strategy.

Evaluation
  • Advantages: High theoretical yield (approaching 100%) and high enantiomeric excess are possible. Starts from a simple, achiral precursor.

  • Disadvantages: Requires a multi-step sequence to convert the resulting monoester into the final hydroxy acid product. The overall efficiency depends on the yields of these subsequent chemical steps.

Comparative Summary of Synthetic Routes

FeatureRoute A: Hydrogenation & ResolutionRoute B: Asymmetric Diels-AlderRoute C1: Enzymatic Kinetic ResolutionRoute C2: Stereoselective ReductionRoute C3: Enzymatic Desymmetrization
Starting Material m-Hydroxybenzoic acidButadiene, Chiral AcrylateRacemic cis-3-hydroxycyclohexanecarboxylate3-Oxocyclohexanecarboxylatecis-1,3-Cyclohexanedicarboxylic acid diester
Stereocontrol None (requires resolution)High (via chiral auxiliary)High (via enzyme selectivity)Variable (often favors trans)High (via enzyme selectivity)
Max. Theoretical Yield 50%High50%100%100%
Key Advantage Inexpensive starting materialsHigh ee achieved earlyScalable, simple separationPotentially 100% yieldPotentially 100% yield, high ee
Key Disadvantage Inefficient, difficult separationsMulti-step, hazardous reagents, costly50% yield limitOften poor cis/trans selectivity, purification issues[2]Requires further chemical steps
Industrial Scalability Moderate (hampered by resolution)Poor[2]GoodPoor to ModerateModerate

Conclusion and Expert Recommendation

For the production of enantiomerically pure this compound, the choice of synthetic route is a trade-off between efficiency, cost, and scale.

  • For large-scale, industrial production, Route C1 (Enzymatic Kinetic Resolution) stands out as the most balanced and proven method. Despite its 50% theoretical yield limitation, its operational simplicity, scalability, and the straightforward separation of the desired product make it economically viable. The "wrong" enantiomer can potentially be racemized and recycled to improve overall process efficiency.

  • For academic research or small-scale synthesis, where material cost is less critical, Route B (Asymmetric Diels-Alder) could be considered if a very high initial enantiomeric excess is required without a resolution step. However, its complexity and use of hazardous materials are significant drawbacks.

  • Emerging and Future Routes: The development of novel ketoreductases with improved selectivity for the cis-isomer (Route C2 ) or optimized multi-step syntheses based on enzymatic desymmetrization (Route C3 ) represent the future of this field. A recent patent describing a one-pot enzymatic cascade highlights the continuous innovation aimed at achieving a practical, large-scale synthesis with improved quality and efficiency.[1] These "next-generation" biocatalytic routes hold the promise of combining the high-yield potential of stereoselective synthesis with the operational advantages of biocatalysis.

Ultimately, researchers and drug development professionals must weigh the high stereoselectivity and potential efficiency of modern biocatalytic routes against the established, albeit less efficient, classical chemical methods. For most applications demanding high purity and scalability, the enzymatic resolution pathway currently offers the most robust and reliable solution.

References

  • Exl, C., et al. (2007). Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases. Google Patents. EP1805316B1.
  • Exl, C., et al. (2007). Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases. Google Patents. US20070197788A1.
  • Bonacorsi, S., et al. (2023). Biocatalytic synthesis of (1s,3s)-3-hydroxycyclohexane-1-carboxylic acid compounds. Google Patents. WO2023178061A1.
  • PubChem. (n.d.). (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chen, A., et al. (2006). A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. ResearchGate. Retrieved from [Link]

Sources

A Researcher's Guide to Stereospecific Bioactivity: A Comparative Framework for (1R,3S)-3-Hydroxycyclohexane-1-carboxylic Acid and its (1S,3R) Enantiomer

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In drug discovery and development, the stereochemical identity of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers, frequently exhibit profound differences in potency, efficacy, and toxicity. This guide addresses (1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid and its corresponding (1S,3R) enantiomer. Due to a notable absence of direct comparative data in publicly accessible literature, this document provides a comprehensive framework for researchers to systematically investigate, quantify, and compare the biological activities of these chiral molecules. We present established principles, detailed experimental protocols for target validation and functional characterization, and a clear methodology for data interpretation, empowering research teams to elucidate the stereospecific pharmacology of this enantiomeric pair.

Introduction: The Imperative of Chirality in Pharmacology

The concept that the three-dimensional arrangement of atoms dictates a molecule's interaction with biological systems is a cornerstone of pharmacology. Biological targets, such as enzymes and receptors, are themselves chiral, creating a diastereomeric interaction with small molecule enantiomers that can lead to vastly different pharmacological outcomes. This principle is often described by the Easson-Stedman hypothesis, which posits that a more potent enantiomer engages with its target at three distinct points of attachment, whereas its less potent counterpart can only establish a two-point interaction, resulting in lower affinity and/or efficacy.

This compound and its mirror image, (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid, are simple chiral alicyclic compounds. While literature on their specific biological targets is sparse, related structures have been implicated in various biological processes. For instance, the trans-isomer, (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid, has been identified as a key intermediate in the synthesis of lysophosphatidic acid (LPA) receptor antagonists, which are under investigation for treating fibrosis[1]. Additionally, the broader class of 3-hydroxycyclohexanecarboxylic acids has been associated with the inhibition of plasmin[2].

This guide provides the scientific rationale and detailed methodologies required to move from these preliminary clues to a full, quantitative comparison of the (1R,3S)-cis enantiomeric pair.

A Proposed Workflow for Target Identification and Validation

Without a confirmed biological target, the initial step is a hypothesis-driven screening process. This workflow combines computational and experimental approaches to identify and validate the molecular target(s) responsible for any observed biological activity.

cluster_comp Computational Screening cluster_exp Experimental Validation Docking Molecular Docking (e.g., against LPA Receptors, Plasmin) Binding Target Binding Assay (see Protocol 3.1) Docking->Binding Top Scoring Hits Pharm Pharmacophore Modeling (based on known ligands) Pharm->Binding Top Scoring Hits Functional Functional Assay (see Protocol 3.2) Binding->Functional Confirmed Binders Hit Validated Hit Target Functional->Hit Confirmed Activity Start Start: (1R,3S) & (1S,3R) Enantiomers Hypothesis Hypothesis Generation (LPA Antagonism? Plasmin Inhibition?) Start->Hypothesis Literature Clues Hypothesis->Docking Hypothesis->Pharm

Caption: Proposed workflow for identifying and validating the biological target.

The process begins by generating hypotheses from existing literature. Computational models can then predict the binding affinity of each enantiomer to plausible targets. These in silico predictions must then be confirmed experimentally, first through direct binding assays and subsequently through functional assays that measure a biological response.

Framework for Comparative In Vitro Analysis

Once a validated target is identified, a rigorous side-by-side comparison of the enantiomers is essential. All experiments should be conducted in parallel using identical conditions to ensure data integrity.

Protocol: Radioligand Binding Assay for Target Affinity (Ki)

This protocol provides a generalized method to determine the binding affinity (Ki) of each enantiomer for a given receptor target. It assumes the availability of a suitable radiolabeled ligand that binds to the same target.

Objective: To quantify the affinity of the (1R,3S) and (1S,3R) enantiomers for a specific molecular target by measuring their ability to compete with a known radioligand.

Materials:

  • Cell Membranes or Purified Protein: Source of the target receptor/enzyme.

  • Radioligand: A high-affinity ligand for the target labeled with ³H or ¹²⁵I.

  • Test Compounds: Stock solutions of (1R,3S)- and (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid.

  • Binding Buffer: Buffer optimized for the target (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Non-specific Binding Control: A high concentration of an unlabeled ligand.

  • 96-well Plates, Filter Mats (e.g., GF/C), Scintillation Vials, Scintillation Fluid.

  • Filtration Manifold and Scintillation Counter.

Methodology:

  • Plate Preparation: In a 96-well plate, add binding buffer to all wells.

  • Compound Dilution: Prepare serial dilutions of each enantiomer. Add these dilutions to the appropriate wells. Include wells for "Total Binding" (buffer only) and "Non-specific Binding" (saturating concentration of unlabeled ligand).

  • Radioligand Addition: Add the radioligand to all wells at a final concentration typically at or below its Kd value.

  • Target Addition: Add the cell membranes or purified protein to initiate the binding reaction. The final assay volume is typically 100-250 µL.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes). The exact time and temperature must be optimized for the specific target.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Quickly wash each filter disc with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate the percent specific binding for each concentration of the test compound.

  • Plot the percent specific binding against the log concentration of each enantiomer.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value for each enantiomer.

  • Convert the IC50 to a Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Enzyme Inhibition Assay (Chromogenic Substrate)

This protocol describes a general method for assessing the ability of each enantiomer to inhibit an enzyme, such as plasmin.

Objective: To determine the potency (IC50) of each enantiomer as an inhibitor of a target enzyme.

Materials:

  • Purified Enzyme: e.g., Human Plasmin.

  • Chromogenic Substrate: A peptide substrate that releases a colored molecule (e.g., p-nitroaniline, pNA) upon cleavage by the enzyme.

  • Test Compounds: Stock solutions of (1R,3S)- and (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid.

  • Assay Buffer: Buffer optimized for enzyme activity (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5).

  • 96-well Microplate and Spectrophotometer (Plate Reader).

Methodology:

  • Plate Setup: Add assay buffer, followed by serial dilutions of each enantiomer, to the wells of a 96-well plate. Include "100% Activity" controls (enzyme, no inhibitor) and "Background" controls (substrate, no enzyme).

  • Enzyme Addition: Add the enzyme to all wells except the background controls. Allow for a short pre-incubation (e.g., 10-15 minutes) at the assay temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the chromogenic substrate to all wells to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a spectrophotometer pre-set to the assay temperature. Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA) at regular intervals (e.g., every 60 seconds) for 15-30 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time plot.

    • Normalize the data by expressing the rate at each inhibitor concentration as a percentage of the "100% Activity" control.

    • Plot the percent activity against the log concentration of each enantiomer.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each enantiomer.

cluster_binding Binding Affinity cluster_functional Functional Activity Binding_Assay Radioligand Binding Assay (Protocol 3.1) Ki_Val Determine Ki Binding_Assay->Ki_Val Compare Compare Enantiomers (Calculate EPR) Ki_Val->Compare Func_Assay Enzyme / Cell-based Assay (Protocol 3.2) IC50_Val Determine IC50 / EC50 Func_Assay->IC50_Val IC50_Val->Compare Start Validated Target Start->Binding_Assay Start->Func_Assay

Caption: In vitro testing cascade for enantiomer comparison.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. The primary metric for quantifying stereoselectivity is the Enantiomeric Potency Ratio (EPR).

Table 1: Template for Comparative Biological Activity Data

Parameter(1R,3S) Enantiomer(1S,3R) EnantiomerEnantiomeric Potency Ratio (EPR)
Binding Affinity (Ki, nM) Value ± SEMValue ± SEMKi (1S,3R) / Ki (1R,3S)
Functional Potency (IC50, µM) Value ± SEMValue ± SEMIC50 (1S,3R) / IC50 (1R,3S)
Maximal Efficacy (%) Value ± SEMValue ± SEM-

Interpreting the Enantiomeric Potency Ratio (EPR): The EPR is calculated by dividing the potency value of the less active enantiomer by that of the more active enantiomer.

  • EPR ≈ 1: No significant stereoselectivity. Both enantiomers are roughly equipotent.

  • EPR > 10: Moderate stereoselectivity.

  • EPR > 100: High stereoselectivity, indicating a very specific interaction of the more potent enantiomer with the target.

Hypothetical Signaling Pathway: LPA1 Receptor Antagonism

Based on the finding that a stereoisomer is an intermediate for LPA antagonists, we can hypothesize a potential mechanism of action. Lysophosphatidic acid (LPA) signals through a family of G-protein coupled receptors (GPCRs). The LPA1 receptor, for instance, primarily couples through the Gαq/11 family of G-proteins.

cluster_membrane Cell Membrane cluster_cyto Cytosol LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds & Activates Antagonist (1R,3S)-Enantiomer (Hypothetical Antagonist) Antagonist->LPA1 Binds & Blocks Gq Gαq LPA1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca

Caption: Hypothetical signaling pathway for LPA1 receptor antagonism.

In this model, the active enantiomer (e.g., the (1R,3S) isomer) would act as a competitive antagonist, binding to the LPA1 receptor and preventing LPA from activating it. This blockade would inhibit the downstream signaling cascade, preventing the cleavage of PIP2 into IP3 and DAG and subsequent intracellular calcium release. A functional assay measuring calcium flux in response to LPA stimulation would be an effective way to test this hypothesis. The inactive (or less potent) enantiomer would fail to block this pathway effectively.

Conclusion

References

  • 3-Hydroxycyclohexanecarboxylic Acid (cis- and trans- mixture) | 606488-94-2.[No specific publication, information aggregated by chemical suppliers.
  • WO2023178061A1 - Biocatalytic synthesis of (1s,3s)-3-hydroxycyclohexane-1-carboxylic acid compounds.

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of (1r,3s)-3-Hydroxycyclohexane-1-carboxylic Acid Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the precise three-dimensional structure of a molecule is not merely academic; it is the blueprint for function, efficacy, and safety. Chiral molecules like the derivatives of (1r,3s)-3-Hydroxycyclohexane-1-carboxylic acid, which serve as foundational scaffolds for therapeutics such as Gabapentin, present a critical challenge: the unambiguous determination of their stereochemistry.[1][2] An incorrect stereoisomer can lead to inactive or even harmful pharmacological effects.

This guide provides an in-depth technical comparison of X-ray crystallography against other common analytical techniques for the structural characterization of this important class of molecules. We will move beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights into why single-crystal X-ray diffraction remains the gold standard for absolute structural assignment.[3][4]

The Decisive Power of X-ray Crystallography

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable information about a molecule's connectivity and solution-state conformation, X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement in the solid state.[5][6] This is the only method that can routinely provide the absolute configuration of stereogenic centers without ambiguity.[3]

The determination of absolute configuration relies on a phenomenon known as anomalous dispersion (or resonant scattering).[7][8] When the X-ray radiation used is near the absorption edge of an atom in the crystal, subtle but measurable differences occur between the intensities of specific, symmetry-related reflections (known as Bijvoet pairs).[4] Modern diffractometers and computational methods can analyze these differences to definitively establish the molecule's true handedness, a capability that is crucial for chiral drug precursors.[8]

Experimental Workflow: A Self-Validating System

The path from a powdered sample to a refined crystal structure is a systematic process where each step validates the next. Below, we outline this workflow, framed for a derivative of this compound.

X_ray_Workflow cluster_prep Phase 1: Crystal Growth cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Solution & Refinement Sample Powdered Derivative Solubility Solubility Screening Sample->Solubility Test various solvents Crystallization Set Up Crystallization (e.g., Vapor Diffusion) Solubility->Crystallization Choose optimal solvent/antisolvent Harvest Harvest & Mount Crystal Crystallization->Harvest Monitor for single, high-quality crystals Diffractometer Mount on Diffractometer Harvest->Diffractometer Screening Initial Diffraction Screening Diffractometer->Screening Assess crystal quality Collection Full Data Collection (e.g., at 100 K) Screening->Collection Define collection strategy Processing Data Processing (Integration & Scaling) Collection->Processing Obtain reflection intensities Solution Structure Solution (e.g., Direct Methods) Processing->Solution Generate electron density map Refinement Model Refinement Solution->Refinement Fit and refine atomic positions Validation Structure Validation (CheckCIF, R-factors) Refinement->Validation Assess model quality Final_Structure Final Structure & Report (CIF File) Validation->Final_Structure Deposit & Publish

Caption: The X-ray crystallography workflow, from sample to final structure.

Detailed Protocol: Crystallization of a Cyclohexane Derivative

Crystal growth is often the most challenging step. The goal is to create a supersaturated solution from which molecules can slowly deposit in an ordered lattice.[9] For a polar molecule like a hydroxycyclohexane-carboxylic acid derivative, a solvent system that balances solubility is key.

  • Solubility Screening: Begin by testing the solubility of ~5 mg of the compound in 0.5 mL of various solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate). The ideal solvent will dissolve the compound when heated but show low solubility at room temperature.[9]

  • Crystallization Setup (Vapor Diffusion): This technique is excellent for small quantities and allows for slow, controlled crystal growth.[10][11]

    • Dissolve 5-10 mg of the compound in a minimal amount (~0.2 mL) of a "good" solvent (e.g., ethanol) in a small, open vial.

    • Place this vial inside a larger, sealed jar containing a few milliliters of an "antisolvent" in which the compound is insoluble but the good solvent is miscible (e.g., diethyl ether).

    • Over several days, the more volatile antisolvent vapor will slowly diffuse into the solution vial. This gradually reduces the solute's solubility, driving the formation of high-quality crystals.[10][12]

  • Data Collection & Refinement: Once a suitable crystal (typically 0.1-0.3 mm) is grown, it is mounted and flash-cooled to 100 K in a stream of nitrogen gas. This minimizes thermal motion, leading to sharper diffraction spots and a higher-resolution structure.[4] The data are collected on a diffractometer, processed, and the structure is solved and refined using specialized software to yield a final model with quality metrics like the R-factor, which indicates the agreement between the model and the experimental data.

Comparative Analysis: Choosing the Right Tool

While X-ray crystallography is definitive, a comprehensive characterization strategy often involves complementary techniques. The choice depends on the specific question being asked: Is it connectivity, solid-state conformation, or solution-state dynamics?

Comparison cluster_question Primary Scientific Question cluster_technique Recommended Analytical Technique Q1 What is the absolute 3D structure & stereochemistry? XRAY X-ray Crystallography Q1->XRAY Unambiguous, Gold Standard Q2 What is the solution-state conformation & dynamics? NMR NMR Spectroscopy Q2->NMR Provides conformational averaging and dynamic information Q3 What is the covalent structure (connectivity)? Q3->NMR Primary method for connectivity MS Mass Spectrometry Q3->MS Provides mass & fragmentation XRAY->NMR Complementary: Solid vs. Solution

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3-hydroxycyclohexane-1-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in stereoisomer-dependent drug development and chemical synthesis, the precise characterization of molecular geometry is not merely an academic exercise—it is a cornerstone of efficacy and safety. The cis and trans isomers of 3-hydroxycyclohexane-1-carboxylic acid, while structurally similar, occupy distinct three-dimensional spaces. These conformational differences give rise to unique spectroscopic signatures. This guide provides an in-depth comparison of these isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), grounded in the principles of conformational analysis.

The Decisive Role of Stereochemistry and Conformation

The cyclohexane ring is not a planar structure; it predominantly adopts a stable chair conformation to minimize steric and torsional strain. In 1,3-disubstituted cyclohexanes like our target molecules, the relative orientation of the hydroxyl (-OH) and carboxylic acid (-COOH) groups dictates the preferred conformation and, consequently, the spectroscopic output.

  • Trans-3-hydroxycyclohexane-1-carboxylic acid: The most stable conformation for the trans isomer places both the hydroxyl and carboxylic acid groups in equatorial positions (diequatorial, e,e). The alternative diaxial conformation is significantly less stable due to unfavorable 1,3-diaxial interactions.

  • Cis-3-hydroxycyclohexane-1-carboxylic acid: The cis isomer must have one substituent in an axial position and the other in an equatorial position (axial-equatorial, a,e). The molecule will exist in a conformational equilibrium between the two possible chair forms. The preferred conformer will be the one that places the bulkier group (in this case, the carboxylic acid) in the equatorial position to minimize steric strain.

These conformational preferences are the fundamental reason for the observable differences in their spectra.[1]

¹H NMR Spectroscopy: A Window into Proton Environments

Proton NMR is arguably the most powerful technique for distinguishing these isomers. The chemical shift (δ) and, more importantly, the proton-proton coupling constants (J-values) are exquisitely sensitive to the axial or equatorial orientation of a proton.

Causality of ¹H NMR Differences:

The key diagnostic protons are H1 and H3 (the protons on the carbons bearing the -COOH and -OH groups, respectively) and their coupling to adjacent protons on C2 and C4/C6.

  • Axial Protons: These protons are shielded by the carbon-carbon single bonds of the cyclohexane ring, causing them to resonate at a higher field (lower ppm value) compared to their equatorial counterparts.

  • Coupling Constants: The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.

    • Axial-Axial (ax-ax) Coupling: Protons in a trans-diaxial arrangement have a dihedral angle of ~180°, resulting in a large coupling constant, typically in the range of 10-13 Hz.

    • Axial-Equatorial (ax-eq) and Equatorial-Equatorial (eq-eq) Coupling: These arrangements have smaller dihedral angles (~60°), leading to significantly smaller coupling constants, typically between 2-5 Hz.

Predicted ¹H NMR Data:
Parametertrans-Isomer (e,e conformation)cis-Isomer (e,a or a,e conformation)Rationale for Difference
H1 Chemical Shift Lower ppm (more downfield)Higher ppm (more upfield)H1 is equatorial in the trans isomer and axial in the more stable cis conformer, leading to greater shielding for the cis isomer's H1.
H1 Splitting Pattern Triplet of triplets (tt) or multiplet with small J-valuesMultiplet with at least one large J-valueIn the trans isomer, the equatorial H1 couples to two axial and two equatorial protons, resulting in only small ax-eq and eq-eq couplings. In the cis isomer, the axial H1 exhibits large ax-ax couplings to the axial protons on C2 and C6.
H3 Chemical Shift Lower ppm (more downfield)Higher ppm (more upfield)Similar to H1, the equatorial H3 of the trans isomer is less shielded than the axial H3 of the cis isomer.
H3 Splitting Pattern Triplet of triplets (tt) or multiplet with small J-valuesMultiplet with at least one large J-valueThe equatorial H3 of the trans isomer shows only small couplings. The axial H3 of the cis isomer shows large ax-ax couplings to axial protons on C2 and C4.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

While less dramatic than ¹H NMR, ¹³C NMR spectroscopy also reveals subtle but consistent differences between the isomers, primarily due to the gamma-gauche effect.

Causality of ¹³C NMR Differences:

The gamma-gauche effect is a shielding effect observed for a carbon atom when a substituent is in a gauche (a dihedral angle of 60°) position three bonds away. This is precisely the arrangement experienced by ring carbons relative to an axial substituent. An equatorial substituent does not induce this shielding effect.

Predicted ¹³C NMR Data:
Carbon Atomtrans-Isomer (e,e conformation)cis-Isomer (e,a or a,e conformation)Rationale for Difference
C1 (-CHCOOH) ~175-185 ppm~175-185 ppmThe chemical shift of the carboxyl carbon is largely influenced by the electronegativity of the oxygen atoms and is less sensitive to the axial/equatorial position.[2]
C3 (-CHOH) ~68-72 ppm~64-68 ppmThe carbon bearing an axial hydroxyl group (in the cis isomer) will be shielded compared to the carbon with an equatorial hydroxyl group (in the trans isomer).
C5 More downfieldMore upfield (shielded)In the cis isomer, C5 is in a gamma-gauche position relative to the axial substituent at C1 or C3, causing it to be shielded. This effect is absent in the diequatorial trans isomer.
Other Ring Carbons -Subtle upfield shifts for carbons gamma to the axial groupSimilar gamma-gauche effects will cause shielding for other appropriate carbons in the cis isomer.

Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups

IR spectroscopy is excellent for confirming the presence of the hydroxyl and carboxylic acid functional groups. The key difference between the isomers may lie in the potential for intramolecular hydrogen bonding.

Causality of IR Differences:
  • Intermolecular H-Bonding: Both isomers can form intermolecular hydrogen bonds, leading to a very broad O-H stretching band for the carboxylic acid, typically observed between 2500-3300 cm⁻¹.[2][3]

  • Intramolecular H-Bonding: The cis isomer, with its axial-equatorial arrangement, can potentially adopt a conformation (such as a twist-boat) that brings the -OH and -COOH groups into proximity, allowing for intramolecular hydrogen bonding. This would result in a separate, sharper O-H stretching band at a lower frequency compared to a "free" hydroxyl group, and may also slightly lower the C=O stretching frequency. The diequatorial arrangement of the stable trans isomer makes intramolecular hydrogen bonding impossible.

Predicted IR Data:
Vibrational Modetrans-Isomercis-IsomerRationale for Difference
O-H Stretch (Alcohol) ~3200-3600 cm⁻¹ (broad)~3200-3600 cm⁻¹ (broad) and potentially a sharper band ~3500 cm⁻¹The broad band is due to intermolecular H-bonding. The sharper band in the cis isomer would indicate intramolecular H-bonding.
O-H Stretch (Carboxylic Acid) ~2500-3300 cm⁻¹ (very broad)~2500-3300 cm⁻¹ (very broad)Characteristic of hydrogen-bonded carboxylic acid dimers, expected in both isomers.[3]
C=O Stretch ~1710 cm⁻¹~1710 cm⁻¹ (potentially slightly lower, ~1700 cm⁻¹)The standard frequency for a saturated, dimerized carboxylic acid. A slight shift to lower wavenumber in the cis isomer could occur if intramolecular H-bonding is significant.

Mass Spectrometry (MS): Fragmentation and Isomeric Distinction

Electron Ionization Mass Spectrometry (EI-MS) typically provides information about the molecular weight and fragmentation pattern. While mass spectra of diastereomers are often very similar, subtle differences in the relative abundances of fragment ions can sometimes be observed, reflecting differences in the stability of the precursor ions.

Causality of MS Fragmentation:

The primary fragmentation pathways for both isomers are expected to involve:

  • Loss of Water (M-18): Dehydration involving the hydroxyl group is a common fragmentation pathway for alcohols.

  • Loss of the Carboxyl Group (M-45): Cleavage of the bond between the ring and the -COOH group.

  • Ring Cleavage: Fragmentation of the cyclohexane ring itself.

The stereochemistry can influence the ease of certain fragmentation pathways. For instance, the diaxial conformer of the trans isomer, though a minor component in solution, might undergo fragmentation pathways that are sterically hindered in the cis isomer, potentially leading to minor differences in fragment ion intensities.

Predicted MS Data:
Featuretrans-Isomercis-IsomerRationale for Difference
Molecular Ion (M⁺) m/z 144m/z 144Both isomers have the same molecular formula (C₇H₁₂O₃) and thus the same molecular weight.[4] The peak may be weak or absent.
M-18 (Loss of H₂O) m/z 126m/z 126A prominent peak is expected for both isomers.
M-45 (Loss of COOH) m/z 99m/z 99Another common fragmentation is expected for both.
Fragment Ion Ratios --Subtle, but potentially reproducible, differences in the relative intensities of certain fragment ions may exist due to different steric environments in the transition states of fragmentation reactions.

Experimental Protocols & Workflow

To empirically validate these predicted differences, a systematic experimental approach is required.

Sample Preparation and Instrumentation:
  • Purity Confirmation: Ensure the isomeric purity of both the cis and trans samples using a primary technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • NMR Spectroscopy:

    • Solvent: Dissolve ~5-10 mg of each isomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.

    • Experiments: Acquire standard 1D ¹H, proton-decoupled ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) to aid in unequivocal peak assignments.

  • IR Spectroscopy:

    • Method: Use a Fourier-Transform Infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or as a thin film on a salt plate.

    • Acquisition: Record spectra from 4000 to 400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.

  • Mass Spectrometry:

    • Instrumentation: Employ a GC-MS system with an electron ionization (EI) source.

    • Method: Use a suitable capillary GC column to separate any potential impurities before the sample enters the mass spectrometer. Acquire spectra over a mass range of m/z 40-200.

Logical Workflow for Differentiation:

G cluster_start Sample Analysis cluster_nmr Primary Differentiation cluster_ir_ms Confirmatory Analysis cluster_results Conclusion start Isomer Samples (Cis & Trans) nmr Acquire ¹H NMR Spectra start->nmr ir Acquire IR Spectra start->ir ms Acquire Mass Spectra start->ms j_coupling Analyze H1/H3 Splitting (J-Coupling) nmr->j_coupling trans_id Trans Isomer ID'd: Small J-values (ax-eq) No intra-H-bonding j_coupling->trans_id Small J-values (2-5 Hz) cis_id Cis Isomer ID'd: Large J-values (ax-ax) Potential intra-H-bonding j_coupling->cis_id Large J-values (10-13 Hz) h_bond Check for Intramolecular H-Bonding Band (IR) ir->h_bond mol_weight Confirm Molecular Weight (m/z 144) ms->mol_weight h_bond->trans_id Absent h_bond->cis_id Present mol_weight->trans_id mol_weight->cis_id

Conclusion

The stereochemical differences between cis- and trans-3-hydroxycyclohexane-1-carboxylic acid are definitively revealed through a multi-technique spectroscopic approach. While IR and MS provide crucial confirmation of functional groups and molecular weight, ¹H NMR spectroscopy stands out as the most unambiguous method for differentiation . The profound and predictable impact of substituent conformation on proton coupling constants—specifically the large diaxial couplings present only in the cis isomer—provides a robust and reliable diagnostic handle. This guide illustrates that a foundational understanding of stereochemistry and its influence on spectroscopy is indispensable for the modern chemical researcher.

References

  • BenchChem. (n.d.). A Spectroscopic Guide to Differentiating Cis and Trans Isomers of Substituted Nitrocyclohexanes.
  • Peters, J. A., van der Toorn, J. M., & van Bekkum, H. (1977). The conformational analysis of 3- and 4-substituted cyclohexanecarboxylic acids by means of 1H and 13C nuclear magnetic resonance spectroscopy. Tetrahedron, 33(4), 349-355.
  • Quora. (2017). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane? Retrieved from [Link]

  • ACS Publications. (1960). Conformational Analysis of Disubstituted Cyclohexanes by Proton Resonance Spectroscopy. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2020). Conformational Preferences of trans-1,2-and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations. Retrieved from [Link]

  • Semantic Scholar. (2020). Conformational preferences of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids in water and dimethyl sulfoxide as a function of the ionization state as determined from NMR spectroscopy and density functional theory quantum mechanical calculations. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. Retrieved from [Link]

  • Chalmers University of Technology. (2017). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives. Rearrangement fragmentations. Retrieved from [Link]

  • PubMed Central. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Retrieved from [Link]

  • Chegg. (2023). Solved - Based on the 1 H NMR, discuss the cis vs. trans. Retrieved from [Link]

  • Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]

  • YouTube. (2022). IR Spectroscopy - Effect of Hydrogen Bonding. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxycyclohexanecarboxylic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxycyclohexanecarboxylic Acid. Retrieved from [Link]

  • SciELO. (2002). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Retrieved from [Link]

  • YouTube. (2013). Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]

  • Yale University. (n.d.). PS2-S13. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • RSC Publishing. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

  • NIH. (2016). Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis. Retrieved from [Link]

  • BenchChem. (n.d.). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide.
  • MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Yale University. (n.d.). Proton NMR distinguishes axial and equatorial protons in cyclohexanes. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • NIH. (2020). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Retrieved from [Link]

  • Harvard University. (2012). Lecture 3: Coupling Constants. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). CIS-1,3-DIHYDROXY-CYCLOHEXANE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Retrieved from [Link]

  • YouTube. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. Retrieved from [Link]

  • PubMed. (1994). and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

Sources

A Comparative Guide to Catalytic Systems for the Synthesis of (1r,3s)-3-Hydroxycyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

(1r,3s)-3-Hydroxycyclohexane-1-carboxylic acid , a chiral cycloaliphatic acid, serves as a crucial building block in the synthesis of various pharmaceutically active compounds. Its specific stereochemistry—the cis relationship between the carboxyl and hydroxyl groups, and the defined absolute configuration at its two stereocenters—is paramount for biological activity. The synthesis of this target molecule in high stereochemical purity presents a significant challenge, necessitating a careful selection of catalytic strategy.

This guide provides an in-depth comparative analysis of the primary catalytic methodologies employed for the synthesis of this compound. We will dissect the performance of heterogeneous hydrogenation, homogeneous asymmetric hydrogenation, and biocatalytic approaches, supported by experimental data and detailed protocols to inform researchers and process chemists in selecting the optimal pathway for their specific needs, from laboratory-scale research to industrial production.

Heterogeneous Catalytic Hydrogenation of Aromatic Precursors

The most direct and industrially common route to the racemic cis-3-hydroxycyclohexane-1-carboxylic acid backbone is the hydrogenation of m-hydroxybenzoic acid. This approach leverages robust, often recyclable, solid-phase catalysts to reduce the aromatic ring. The primary challenge in this method is achieving high diastereoselectivity for the desired cis isomer over the trans byproduct.

Mechanistic Rationale for cis-Selectivity

The hydrogenation of a substituted benzene ring on a heterogeneous catalyst surface, such as rhodium or ruthenium, typically proceeds via the Horiuti-Polanyi mechanism. The aromatic ring adsorbs onto the catalyst surface, primarily on one face due to steric hindrance. The sequential addition of hydrogen atoms from the catalyst surface to this adsorbed face preferentially leads to the formation of the cis isomer. The choice of catalyst and reaction conditions is critical to maximize this selectivity and prevent side reactions like hydrodehydroxylation (loss of the -OH group).[1][2]

Comparative Performance of Heterogeneous Catalysts

The selection of the metal catalyst is the most critical variable influencing the outcome of the hydrogenation of m-hydroxybenzoic acid. Rhodium and Ruthenium catalysts are particularly effective for this transformation.[3]

Catalyst SystemSupportTypical Pressure (H₂)TemperatureDiastereoselectivity (cis:trans)AdvantagesDisadvantages
Rhodium (Rh) Carbon (C)5 - 50 bar25 - 80 °CHigh to ExcellentHigh activity, excellent cis-selectivity, relatively mild conditions.[2][4]Higher cost than other metals.
Ruthenium (Ru) Carbon (C)50 - 100 bar80 - 150 °CHighGood cis-selectivity, lower cost than Rh.[3]Requires higher pressures and temperatures.
Platinum(IV) Oxide (PtO₂) None3 - 4 bar25 °CModerate to LowOperates at low pressure ("Adams' catalyst").Often produces significant amounts of the trans isomer.[3][5]
Raney Nickel (Ni) None>60 atm>150 °CVariableLow cost, suitable for large scale.Requires harsh conditions, lower selectivity, potential for nickel leaching.[6]
Experimental Protocol: Rhodium-on-Carbon Catalyzed Hydrogenation

This protocol describes a typical lab-scale synthesis of racemic cis-3-hydroxycyclohexane-1-carboxylic acid.

Objective: To synthesize (±)-cis-3-hydroxycyclohexane-1-carboxylic acid via hydrogenation of m-hydroxybenzoic acid.

Materials:

  • m-Hydroxybenzoic acid

  • 5% Rhodium on activated carbon (Rh/C)

  • Methanol (MeOH), degassed

  • Parr-type hydrogenation apparatus or similar high-pressure reactor

  • Celite™ or other filtration aid

Procedure:

  • Reactor Setup: Charge a high-pressure reactor vessel with m-hydroxybenzoic acid (1.0 eq) and 5% Rh/C catalyst (1-2 mol% Rh).

  • Inerting: Seal the reactor and purge the system 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to ensure an inert atmosphere.

  • Solvent Addition: Under a positive pressure of nitrogen, add degassed methanol to the reactor to dissolve/suspend the substrate (concentration typically 0.1-0.5 M).

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 10 bar). Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 50 °C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is complete when uptake ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the Rh/C catalyst. Wash the filter cake with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which is a mixture of cis and trans isomers, typically as a white solid. The product can be purified by crystallization.[5]

G cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation charge_reactor Charge Reactor with m-Hydroxybenzoic Acid & Rh/C inert_atmosphere Purge with N₂ then H₂ charge_reactor->inert_atmosphere add_solvent Add Degassed Methanol inert_atmosphere->add_solvent pressurize Pressurize with H₂ (e.g., 10 bar) add_solvent->pressurize react Heat and Stir (e.g., 50°C) pressurize->react monitor Monitor H₂ Uptake react->monitor cooldown Cooldown & Vent monitor->cooldown filter Filter through Celite™ to Remove Catalyst cooldown->filter concentrate Concentrate Filtrate filter->concentrate product Racemic cis/trans Product concentrate->product

Caption: Workflow for Heterogeneous Catalytic Hydrogenation.

Biocatalysis: The Path to High Enantiopurity

While heterogeneous hydrogenation provides the racemic cis-cycloalkane core, obtaining the single (1r,3s) enantiomer requires a chiral resolution step. Biocatalysis, using isolated enzymes or whole-cell systems, offers an exceptionally precise and environmentally benign method for this purpose.

Strategy 1: Enzymatic Kinetic Resolution

Kinetic resolution is the most prevalent biocatalytic strategy. It involves the use of an enzyme that selectively reacts with one enantiomer of the racemic substrate, allowing for the separation of the unreacted, desired enantiomer. Lipases are particularly effective for this transformation.

Mechanism of Lipase-Catalyzed Resolution: In the presence of an acyl donor (e.g., vinyl acetate), a lipase such as Candida antarctica Lipase B (CAL-B, often immobilized as Novozym 435) will selectively acylate one enantiomer of the racemic cis-3-hydroxycyclohexane-1-carboxylic acid ester.[3] For instance, the (1s,3r)-enantiomer is preferentially acylated, leaving the desired (1r,3s)-enantiomer unmodified. The resulting mixture of the acylated ester and the unreacted alcohol-ester can then be easily separated. The key advantage is the extremely high enantioselectivity of the enzyme.

Strategy 2: Asymmetric Reduction of a Prochiral Ketone

An alternative biocatalytic route is the asymmetric reduction of a prochiral precursor, such as 3-oxocyclohexanecarboxylic acid. Ketoreductases (KREDs) or alcohol dehydrogenases can stereoselectively deliver a hydride to the ketone, forming the chiral hydroxyl group. However, controlling both the cis/trans diastereoselectivity and the enantioselectivity can be challenging, and often a mixture of isomers is obtained.[5][7] For this reason, kinetic resolution of the well-defined cis substrate is generally preferred.

Comparative Performance of Biocatalytic Methods
MethodEnzyme ExampleSubstrateEnantiomeric Excess (ee)Max. YieldAdvantagesDisadvantages
Kinetic Resolution Candida antarctica Lipase B (Novozym 435)Racemic cis-3-hydroxycyclohexane-1-carboxylate>99%50%Exceptional enantioselectivity, mild aqueous conditions, reusable immobilized enzyme.[3]Theoretical 50% yield limit, requires additional separation step.
Asymmetric Reduction Horse Liver Alcohol Dehydrogenase (HLAD)3-OxocyclohexanecarboxylateVariableVariablePotentially 100% theoretical yield.Often poor diastereoselectivity (cis/trans mixture), requires expensive cofactor (NADH) regeneration.[7]
Experimental Protocol: Enzymatic Kinetic Resolution with Novozym 435

Objective: To resolve racemic methyl cis-3-hydroxycyclohexanecarboxylate to obtain the (1r,3s) enantiomer.

Materials:

  • Racemic methyl cis-3-hydroxycyclohexanecarboxylate

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Vinyl acetate (acyl donor)

  • tert-Butyl methyl ether (MTBE) or other suitable organic solvent

  • Orbital shaker/incubator

Procedure:

  • Reaction Setup: To a flask, add the racemic methyl ester substrate (1.0 eq), the solvent (e.g., MTBE), and vinyl acetate (0.5-0.6 eq). The use of a slight excess of the substrate ensures the reaction stops after one enantiomer is consumed.

  • Enzyme Addition: Add Novozym 435 (typically 10-20% by weight of the substrate).

  • Incubation: Place the flask in an orbital shaker and incubate at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by chiral HPLC or GC to track the conversion of one enantiomer and the enantiomeric excess (ee) of the remaining substrate. The reaction is stopped at or near 50% conversion.

  • Enzyme Removal: Once the target conversion is reached, filter the reaction mixture to recover the immobilized enzyme, which can be washed and reused.

  • Separation and Isolation: The filtrate contains the unreacted (1r,3s)-methyl ester and the newly formed (1s,3r)-acetylated ester. These can be separated by column chromatography.

  • Hydrolysis: The isolated (1r,3s)-methyl ester is then hydrolyzed (e.g., using aqueous NaOH followed by acidic workup) to yield the final product, this compound, with high enantiopurity.

G cluster_reaction cluster_separation racemic_mix Racemic cis-Ester (1r,3s) + (1s,3r) reagents Novozym 435 + Vinyl Acetate racemic_mix->reagents unreacted (1r,3s)-Ester (Desired, Unreacted) reagents->unreacted Slow/ No Reaction acylated (1s,3r)-Acetylated Ester (Reacted) reagents->acylated Fast Reaction separation Physical Separation (e.g., Chromatography) unreacted->separation acylated->separation hydrolysis Hydrolysis separation->hydrolysis Isolate (1r,3s)-Ester final_product (1r,3s)-Acid (>99% ee) hydrolysis->final_product

Caption: Principle of Enzymatic Kinetic Resolution.

Homogeneous Asymmetric Hydrogenation

Homogeneous asymmetric hydrogenation offers the most elegant, albeit challenging, synthetic route. This method aims to produce the desired enantiomerically pure product directly from a prochiral unsaturated precursor in a single step, using a soluble chiral metal catalyst.

Mechanistic Principles

This strategy relies on a transition metal (typically Rhodium or Ruthenium) complexed with a chiral ligand, often a diphosphine like BINAP or Josiphos.[8] The chiral ligand creates an asymmetric environment around the metal center. When the prochiral substrate coordinates to this complex, the ligand directs the subsequent addition of hydrogen to a specific face of the double bond, leading to the preferential formation of one enantiomer.[9][10]

The direct asymmetric hydrogenation of m-hydroxybenzoic acid is not feasible due to the high stability of the aromatic ring. Therefore, this method requires a suitable unsaturated, non-aromatic precursor, such as 3-hydroxy-cyclohex-1-ene-1-carboxylic acid or a related derivative.

Performance and Challenges
  • Advantages:

    • Atom Economy: Potentially 100% theoretical yield of the desired enantiomer.

    • High Enantioselectivity: Can achieve very high ee% with the correct combination of ligand, metal, and substrate.

  • Disadvantages:

    • Precursor Synthesis: Requires a multi-step synthesis of the specific prochiral precursor.

    • Catalyst Cost & Sensitivity: Chiral ligands and noble metal precursors are expensive. The catalysts are often air- and moisture-sensitive, requiring specialized handling techniques (e.g., glovebox or Schlenk line).

    • Catalyst Removal: Separation of the soluble catalyst from the product can be difficult and is a major hurdle for industrial application.

Due to these challenges, homogeneous asymmetric hydrogenation is less commonly applied for this specific target compared to the hydrogenation-resolution sequence, but it remains a powerful tool in academic research and for the synthesis of complex analogues.

Summary and Catalyst Selection Guide

The optimal catalytic strategy for synthesizing this compound is dictated by the specific project goals, including scale, required purity, cost constraints, and available equipment.

ParameterHeterogeneous HydrogenationBiocatalytic ResolutionHomogeneous Asymmetric Hydrogenation
Starting Material m-Hydroxybenzoic AcidRacemic cis-3-hydroxycyclohexane-1-carboxylateUnsaturated Prochiral Precursor
Stereocontrol Diastereoselective (cis)EnantioselectiveDiastereo- & Enantioselective
Enantiopurity (ee) N/A (produces racemate)Excellent (>99%)Potentially Excellent (>95%)
Yield High (for racemic cis)Max. 50% (per resolution)Potentially High (>90%)
Key Advantage Scalable, cost-effective access to the racemic cis-backbone."Green" process, exceptional purity, mild conditions.Atom-economical, direct access to the chiral product.
Primary Limitation Requires subsequent chiral resolution step.50% theoretical yield limit.High cost, sensitive catalyst, precursor synthesis required.
Decision-Making Flowchart

This flowchart provides a logical path for selecting the most appropriate catalytic system.

G start Project Goal: Synthesize (1r,3s)-3-Hydroxycyclohexane- 1-carboxylic acid q1 Is enantiopurity required? start->q1 q2 Is the 50% yield limit of resolution acceptable for the scale? q1->q2 Yes hetero Use Heterogeneous Hydrogenation (e.g., Rh/C) to produce racemic cis-acid. q1->hetero No q3 Are resources available for multi-step precursor synthesis and handling of sensitive catalysts? q2->q3 No biocat Combine Heterogeneous Hydrogenation with Biocatalytic Resolution (e.g., Novozym 435). q2->biocat Yes homo Develop a route via Homogeneous Asymmetric Hydrogenation. q3->homo Yes reconsider Re-evaluate project constraints. Biocatalytic resolution is the most established method. q3->reconsider No

Caption: Decision guide for catalyst system selection.

References

  • Vertex Pharmaceuticals Incorporated. (2023). Biocatalytic synthesis of (1s,3s)-3-hydroxycyclohexane-1-carboxylic acid compounds (Patent No. WO2023178061A1).
  • Ahrens, M., et al. (2020). Mechanistic Understanding of the Heterogeneous, Rhodium-Cyclic (Alkyl)(Amino)Carbene-Catalyzed (Fluoro-)Arene Hydrogenation. ACS Catalysis. [Link]

  • Shirai, M., Hiyoshi, N., & Rode, C. V. (2019). Stereoselective Aromatic Ring Hydrogenation Over Supported Rhodium Catalysts in Supercritical Carbon Dioxide Solvent. Chemical Record, 19(9), 1926-1934. [Link]

  • Török, B., et al. (2022). Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. Molecules, 27(23), 8599. [Link]

  • Sanofi-Aventis Deutschland GMBH. (2007). Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases (Patent No. EP1805316B1).
  • Sanofi-Aventis Deutschland GMBH. (2007). Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases (Patent No. US20070197788A1).
  • Wang, D., et al. (2020). Rhodium-Catalyzed Asymmetric Hydrogenation of All-Carbon Aromatic Rings. Angewandte Chemie International Edition. ResearchGate. [Link]

  • de Vries, J. G., et al. (2019). Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. Journal of the American Chemical Society. [Link]

  • Brown, J. M., & Parker, D. (1980). Intermediates in the asymmetric hydrogenation of unsaturated carboxylic acid derivatives. Journal of the Chemical Society, Chemical Communications, (7), 342-344. [Link]

  • Ohkuma, T., & Noyori, R. (2013). Comparison Of Asymmetric Hydrogenations Of Unsaturated- Carboxylic Acids And -Esters. Topics in stereochemistry. [Link]

Sources

A Comparative Guide to the Validation of an Analytical Method for (1R,3S)-3-Hydroxycyclohexane-1-carboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of (1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid, a critical component in various pharmaceutical development pipelines. The focus is on the practical application and validation of these methods in accordance with stringent regulatory standards, ensuring data integrity and reliability for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Rigorous Method Validation

In pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is non-negotiable. The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] For a chiral molecule like this compound, this process is further complicated by the need to ensure stereospecificity. This guide will navigate the complexities of validating an analytical method for this specific compound, comparing common analytical techniques and detailing the validation parameters as mandated by international regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6]

Comparative Analysis of Analytical Techniques

The choice of analytical technique is paramount and is dictated by the physicochemical properties of the analyte, the sample matrix, and the required sensitivity and selectivity. For this compound, a small, polar, and chiral organic acid, several techniques are viable, each with its own set of advantages and challenges.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC-UV is a widely accessible and cost-effective technique for the analysis of organic acids.[7][8] Separation is typically achieved on a reversed-phase column, and detection is based on the absorption of UV light by the carboxyl group at low wavelengths (around 210 nm).[9][10]

Causality Behind Experimental Choices:

  • Mobile Phase: An acidic mobile phase (e.g., phosphate buffer with a pH of 2.8) is crucial to suppress the ionization of the carboxylic acid, ensuring good peak shape and retention on a C18 column.[11]

  • Column Selection: A standard C18 column is often sufficient for separating the analyte from non-polar impurities. However, for chiral separation, a specialized chiral stationary phase (CSP) is necessary.[12][13] Cinchona alkaloid-derived CSPs, for instance, have shown success in separating 2-hydroxycarboxylic acids.[14]

Challenges:

  • Lack of a Strong Chromophore: The carboxyl group is a weak chromophore, leading to lower sensitivity compared to other methods.

  • Matrix Interference: Co-eluting substances that absorb at similar wavelengths can interfere with quantification.[10]

  • Chiral Resolution: Achieving baseline separation of the enantiomers can be challenging and may require extensive method development with various chiral columns and mobile phases.[12][15]

Gas Chromatography with Mass Spectrometry (GC-MS)

Principle: GC-MS offers high sensitivity and selectivity. However, due to the low volatility and polar nature of carboxylic acids, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable compound.[16][17]

Causality Behind Experimental Choices:

  • Derivatization: Silylation is a common derivatization technique, where an active hydrogen is replaced by a silyl group (e.g., using BSTFA).[16][18][19] This increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. Another approach is esterification to form, for example, butyl esters.[18]

  • Internal Standard: The use of an internal standard that is structurally similar to the analyte but not present in the sample is recommended to correct for variations during sample preparation and injection.[16]

Challenges:

  • Derivatization Complexity: The derivatization reaction must be complete and reproducible, which can be a source of error if not carefully controlled.[19] Incomplete derivatization can lead to inaccurate quantification.

  • Thermal Degradation: Even after derivatization, some compounds may be susceptible to thermal degradation in the GC injector or column.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification of small molecules in complex matrices.[20] It combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry.

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically used for carboxylic acids, as it readily forms the [M-H]- ion.[20]

  • Derivatization for Enhanced Sensitivity: While not always necessary, derivatization can be employed to improve ionization efficiency and chromatographic retention.[21][22] For example, labeling with a permanently charged group can enhance positive ion mode ESI-MS analysis.[23]

  • Multiple Reaction Monitoring (MRM): This highly specific detection mode minimizes matrix effects and provides excellent sensitivity by monitoring a specific precursor-to-product ion transition.

Challenges:

  • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect the accuracy of quantification.[20]

  • Cost and Complexity: LC-MS/MS instrumentation is more expensive and requires a higher level of expertise to operate and maintain compared to HPLC-UV.

Validation Parameters: A Framework for Trustworthiness

According to ICH Q2(R1) and FDA guidelines, a comprehensive validation of an analytical method must address several key parameters to ensure its suitability for its intended purpose.[4][5][24][25]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components.[25][26]

Experimental Protocol:

  • Analyze a blank sample (matrix without the analyte) to demonstrate the absence of interfering peaks at the retention time of the analyte.

  • Analyze a sample spiked with the analyte and potential impurities or related substances to demonstrate that the analyte peak is well-resolved from these components.

  • For chromatographic methods, peak purity analysis using a photodiode array (PDA) detector or mass spectrometry can provide additional evidence of specificity.[26]

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[25][27]

Experimental Protocol:

  • Prepare a series of at least five calibration standards of the analyte at different concentrations spanning the expected range of the samples.

  • Analyze each standard in triplicate.

  • Plot the mean response versus the concentration and perform a linear regression analysis.

  • The correlation coefficient (r) or coefficient of determination (r²) should be close to 1.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1]

Experimental Protocol:

  • Perform a recovery study by spiking a blank matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[1]

  • Analyze a minimum of three replicates at each concentration level.

  • Calculate the percent recovery at each level.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (coefficient of variation). Precision is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the test concentration under the same operating conditions over a short interval of time.

  • Intermediate Precision: Assess the effect of random events on the precision of the analytical procedure. This is typically evaluated by having different analysts, on different days, and with different equipment perform the analysis.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1][2]

Experimental Protocol:

  • Based on Signal-to-Noise Ratio: This approach involves determining the concentration at which the analyte peak is distinguishable from the baseline noise. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[2]

  • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate).

  • Introduce small, deliberate variations to these parameters.

  • Evaluate the effect of these variations on the analytical results (e.g., retention time, peak area, resolution).

Data Presentation: A Comparative Summary

The following tables summarize hypothetical validation data for the three discussed analytical techniques, providing a clear comparison of their performance characteristics.

Table 1: Comparison of Linearity and Range

ParameterHPLC-UVGC-MSLC-MS/MS
Range (µg/mL) 1 - 1000.1 - 200.01 - 5
Correlation Coefficient (r²) > 0.998> 0.999> 0.999

Table 2: Comparison of Accuracy and Precision

ParameterHPLC-UVGC-MSLC-MS/MS
Accuracy (% Recovery) 98.5 - 101.299.1 - 100.899.5 - 100.5
Repeatability (%RSD) < 2.0< 1.5< 1.0
Intermediate Precision (%RSD) < 3.0< 2.5< 2.0

Table 3: Comparison of Sensitivity

ParameterHPLC-UVGC-MSLC-MS/MS
LOD (µg/mL) 0.30.030.003
LOQ (µg/mL) 1.00.10.01

Visualizing the Workflow and Method Comparison

To further clarify the processes, the following diagrams illustrate the overall analytical method validation workflow and a comparison of the key steps in each analytical technique.

Analytical Method Validation Workflow cluster_Plan Planning cluster_Execute Execution cluster_Report Reporting Plan Define Analytical Method Requirements Protocol Develop Validation Protocol Plan->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Compile Validation Report Robustness->Report Approval Method Approval Report->Approval

Caption: A flowchart illustrating the key stages of the analytical method validation process.

Comparison of Analytical Techniques cluster_HPLC HPLC-UV cluster_GC GC-MS cluster_LCMS LC-MS/MS H_Prep Sample Preparation (Dilution/Filtration) H_Sep Chiral HPLC Separation H_Prep->H_Sep H_Det UV Detection H_Sep->H_Det H_Quant Quantification H_Det->H_Quant G_Prep Sample Preparation (Extraction) G_Deriv Derivatization G_Prep->G_Deriv G_Sep GC Separation G_Deriv->G_Sep G_Det MS Detection G_Sep->G_Det G_Quant Quantification G_Det->G_Quant L_Prep Sample Preparation (Dilution/SPE) L_Sep Chiral LC Separation L_Prep->L_Sep L_Det MS/MS Detection (MRM) L_Sep->L_Det L_Quant Quantification L_Det->L_Quant

Caption: A comparative workflow of the three analytical techniques discussed.

Conclusion: Selecting the Optimal Method

The choice of the most suitable analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a good starting point for routine analysis where high sensitivity is not a primary concern, provided a suitable chiral separation can be achieved.

  • GC-MS offers higher sensitivity than HPLC-UV but introduces the complexity and potential variability of a derivatization step.

  • LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for bioanalytical studies or the quantification of trace-level impurities.

Regardless of the method chosen, a thorough validation process, guided by the principles outlined in this document and the referenced regulatory guidelines, is essential to ensure the generation of reliable and defensible analytical data. This, in turn, is fundamental to the successful development of safe and effective pharmaceutical products.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Longdom Publishing. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV. [Link]

  • SciSpace. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. Validation of UV-HPLC method for simultaneous quantification of organic acids in disinfectants for haemodialysis machines. [Link]

  • Semantic Scholar. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link]

  • MDPI. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. [Link]

  • Derivatization in GC. [Link]

  • ResearchGate. Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. [Link]

  • Acids: Derivatization for GC Analysis. [Link]

  • MDPI. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. [Link]

  • Google Patents.
  • SciSpace. Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cho. [Link]

  • PubMed. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

  • ResearchGate. Carboxylesterase Catalyzed 18O-labeling of Carboxylic Acid and Its Potential Application in LC-MS/MS Based Quantification of Drug Metabolites. [Link]

  • ResearchGate. (PDF) Validation of Analytical Methods. [Link]

  • Journal of Drug Delivery and Therapeutics. Analytical Method Development and Validation: A Review. [Link]

  • Semantic Scholar. Validation of Analytical Methods : A Review. [Link]

  • PubMed. Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure. [Link]

  • ResearchGate. Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. [Link]

  • PubMed. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Daicel Chiral Technologies. Enantiomer separation of acidic compounds. [Link]

Sources

A Senior Application Scientist's Guide to Chiral Cyclohexane Scaffolds: A Comparative Analysis of (1R,3S)-3-Hydroxycyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a molecular scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. The cyclohexane ring, a ubiquitous motif in medicinal chemistry, offers a versatile, three-dimensional framework that can be strategically functionalized to probe the chemical space of a biological target.[1] Among the myriad of available chiral cyclohexane scaffolds, (1R,3S)-3-hydroxycyclohexane-1-carboxylic acid presents a compelling combination of features. This guide provides an in-depth, objective comparison of this scaffold with other relevant chiral cyclohexane alternatives, supported by physicochemical data and established experimental protocols.

The Strategic Value of Chiral Cyclohexane Scaffolds in Drug Design

The non-planar, chair-like conformation of the cyclohexane ring provides a distinct advantage over flat aromatic systems by allowing for the precise spatial orientation of substituents.[2][3] This three-dimensionality is crucial for optimizing interactions with the often complex and chiral binding sites of biological targets.[4][5] The introduction of chirality further refines this spatial control, as enantiomers and diastereomers of a drug candidate can exhibit significantly different pharmacological activities, metabolic stabilities, and toxicological profiles.[5][6]

In Focus: this compound

This compound is a bifunctional scaffold featuring a cis-relationship between the carboxylic acid and hydroxyl groups.[7] This specific stereochemistry imparts distinct conformational preferences and hydrogen bonding capabilities that can be exploited in drug design.

Physicochemical Properties

A molecule's physicochemical properties are critical determinants of its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile.[8] The properties of this compound provide a solid foundation for the development of orally bioavailable drugs.

PropertyValueSource
Molecular Weight144.17 g/mol [7]
XLogP30.3[7]
Hydrogen Bond Donors2[7]
Hydrogen Bond Acceptors3[7]
Polar Surface Area57.53 Ų[7]

These values fall well within the parameters defined by Lipinski's Rule of Five, suggesting good potential for drug-likeness. The presence of both a hydrogen bond donor (hydroxyl) and acceptor (carbonyl), in addition to the acidic proton of the carboxylic acid, provides multiple points for interaction with a biological target.

Comparative Analysis with Other Chiral Cyclohexane Scaffolds

The selection of a scaffold is often a process of balancing desired properties and synthetic feasibility. Here, we compare this compound with three other relevant chiral cyclohexane scaffolds: the regioisomeric 4-hydroxycyclohexanecarboxylic acid and 2-hydroxycyclohexanecarboxylic acid, and the functionally distinct 4-aminocyclohexanecarboxylic acid.

(1r,4r)-4-Hydroxycyclohexanecarboxylic Acid (trans-4-hydroxy)

This scaffold features a trans-relationship between the hydroxyl and carboxylic acid groups.[9] This seemingly subtle difference in stereochemistry has profound implications for the molecule's shape and how it presents its functional groups for interaction.

Key Differences and Considerations:

  • Conformational Preference: In the most stable chair conformation of the trans-isomer, both the carboxylic acid and hydroxyl groups can occupy equatorial positions, minimizing steric strain.[3] This leads to a more rigid and defined spatial arrangement of these groups compared to the cis-isomer, where one substituent is axial and the other equatorial in the dominant chair conformation.

  • Vectorial Projection of Substituents: The trans-disposition places the functional groups on opposite faces of the cyclohexane ring, projecting them in different directions. This can be advantageous for spanning larger distances within a binding pocket or for simultaneously interacting with distinct sub-pockets. In contrast, the cis-isomer presents its functional groups on the same face, which may be ideal for chelating a metal ion or interacting with adjacent residues in a binding site.

  • Synthetic Accessibility: Both cis and trans isomers of 4-hydroxycyclohexanecarboxylic acid can be synthesized, often as a mixture, from p-hydroxybenzoic acid via catalytic hydrogenation.[10] Separation of the isomers can be achieved by fractional crystallization.

2-Hydroxycyclohexanecarboxylic Acid

The 1,2-disposition of the hydroxyl and carboxylic acid groups introduces the potential for intramolecular hydrogen bonding, which can influence both the scaffold's conformation and its physicochemical properties. Both cis and trans isomers exist, each with unique conformational preferences.

Key Differences and Considerations:

  • Intramolecular Interactions: The close proximity of the two functional groups allows for the formation of an intramolecular hydrogen bond, particularly in the cis-isomer. This can mask the polarity of the functional groups, potentially increasing membrane permeability.

  • Chelation Potential: The 1,2-arrangement makes this scaffold an excellent chelator for metal ions, which can be a key interaction in the active sites of metalloenzymes.

  • Synthetic Challenge: The stereoselective synthesis of the four possible stereoisomers of 2-hydroxycyclohexanecarboxylic acid can be more challenging than for the 1,3- and 1,4-isomers, often requiring more elaborate synthetic strategies.

4-Aminocyclohexanecarboxylic Acid

Replacing the hydroxyl group with a basic amino group dramatically alters the scaffold's properties, introducing a positive charge at physiological pH and expanding the range of possible chemical modifications.

Key Differences and Considerations:

  • Acid-Base Properties: The presence of a basic amine and an acidic carboxylic acid makes this scaffold a zwitterion at physiological pH. This can influence solubility and interactions with biological targets.

  • Functionalization Handles: The amino group provides a versatile handle for a wide range of chemical modifications, such as N-acylation, sulfonylation, and reductive amination, allowing for extensive exploration of structure-activity relationships (SAR).

  • Stereoisomeric Impact: Similar to the 4-hydroxy analogue, the cis and trans isomers of 4-aminocyclohexanecarboxylic acid exhibit different conformational preferences and project their functional groups in distinct vectors. The trans-isomer is often favored in drug design for its ability to place both substituents in the more stable equatorial positions.[11][12]

The following diagram illustrates the synthetic relationship and key transformations for these scaffolds.

G cluster_start Starting Materials cluster_scaffolds Chiral Cyclohexane Scaffolds cluster_derivatives Drug-like Derivatives p-Hydroxybenzoic Acid p-Hydroxybenzoic Acid HCCA_1_4_trans trans-4-Hydroxy- cyclohexanecarboxylic Acid p-Hydroxybenzoic Acid->HCCA_1_4_trans Catalytic Hydrogenation & Isomer Separation m-Hydroxybenzoic Acid m-Hydroxybenzoic Acid HCCA_1_3_cis (1R,3S)-3-Hydroxy- cyclohexanecarboxylic Acid m-Hydroxybenzoic Acid->HCCA_1_3_cis Catalytic Hydrogenation Salicylic Acid Salicylic Acid HCCA_1_2 2-Hydroxy- cyclohexanecarboxylic Acid Salicylic Acid->HCCA_1_2 Catalytic Hydrogenation p-Aminobenzoic Acid p-Aminobenzoic Acid ACCA_1_4_trans trans-4-Amino- cyclohexanecarboxylic Acid p-Aminobenzoic Acid->ACCA_1_4_trans Catalytic Hydrogenation & Isomer Separation Ester Ester Derivatives HCCA_1_3_cis->Ester Esterification Amide Amide Derivatives HCCA_1_3_cis->Amide Amidation HCCA_1_4_trans->Ester Esterification HCCA_1_4_trans->Amide Amidation HCCA_1_2->Ester Esterification HCCA_1_2->Amide Amidation ACCA_1_4_trans->Amide Amidation N_Acyl N-Acyl Derivatives ACCA_1_4_trans->N_Acyl N-Acylation

Caption: Synthetic pathways to key chiral cyclohexane scaffolds and their derivatization.

Experimental Protocols

To facilitate the practical application of these scaffolds, detailed, step-by-step methodologies for key transformations are provided below.

Protocol 1: Fischer Esterification of Hydroxycyclohexanecarboxylic Acids

This protocol describes a classic method for converting the carboxylic acid moiety into an ester, a common modification to improve cell permeability and modulate solubility.

Materials:

  • Hydroxycyclohexanecarboxylic acid (e.g., this compound) (1.0 eq)

  • Alcohol (e.g., ethanol, methanol) (used as solvent, large excess)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a round-bottom flask, add the hydroxycyclohexanecarboxylic acid and the desired alcohol.

  • Carefully add the catalytic amount of concentrated sulfuric acid to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel if necessary.[13]

Protocol 2: N-Acylation of Aminocyclohexanecarboxylic Acids

This protocol details the formation of an amide bond at the amino group, a fundamental transformation in medicinal chemistry for introducing diverse substituents.

Materials:

  • Aminocyclohexanecarboxylic acid (e.g., trans-4-aminocyclohexanecarboxylic acid) (1.0 eq)

  • Acetic anhydride or other acylating agent (1.1-1.2 eq)

  • Solvent (e.g., water, or solvent-free)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, suspend or dissolve the aminocyclohexanecarboxylic acid in the chosen solvent (or neat if solvent-free).

  • Add the acylating agent (e.g., acetic anhydride) to the mixture.

  • Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.

  • Upon completion, add diethyl ether to the reaction mixture to precipitate the N-acylated product.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[14][15]

The following diagram illustrates a typical experimental workflow for scaffold modification and analysis.

G Scaffold Chiral Cyclohexane Scaffold Reaction Chemical Modification (e.g., Esterification, N-Acylation) Scaffold->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Analysis Structural & Purity Analysis (NMR, MS) Purification->Analysis Screening Biological Screening Analysis->Screening

Caption: A generalized workflow for the chemical modification and evaluation of chiral cyclohexane scaffolds.

Conclusion and Future Perspectives

The choice of a chiral cyclohexane scaffold is a nuanced decision that requires careful consideration of the desired three-dimensional orientation of functional groups, the intended biological target, and the synthetic tractability. This compound offers a valuable starting point with its cis-1,3-disubstitution pattern, providing a distinct spatial arrangement of its hydroxyl and carboxylic acid functionalities compared to its trans- and regio-isomers.

While this guide has highlighted the key characteristics of several common chiral cyclohexane scaffolds, the rational selection of a scaffold should always be guided by the specific requirements of the drug discovery project. Structure-based design, aided by computational modeling, can provide valuable insights into which scaffold is most likely to provide an optimal presentation of pharmacophoric elements for a given biological target. As our understanding of the intricate interplay between molecular shape and biological function continues to grow, the strategic use of conformationally defined scaffolds like chiral cyclohexanes will remain a cornerstone of modern medicinal chemistry.

References

  • Aboul-Enein, H. Y., & Wainer, I. W. (Eds.). (2003). The Impact of Stereochemistry on Drug Development and Use. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Fahrenholtz, K. E., Lurie, M., & Kierstead, R. W. (1967). The total synthesis of dl-Δ9-tetrahydrocannabinol and of dl-Δ8-tetrahydrocannabinol, racemates of the active constituents of marihuana. Journal of the American Chemical Society, 89(23), 5934–5941.
  • Frontiers in Chemistry. (2023). Synthetic approaches to cis-THC, a promising scaffold in medicinal chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Google Patents. (n.d.). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Journal of Medicinal Chemistry. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 65(1), 123-136.
  • MDPI. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 22(5), 789.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trans-4-Hydroxycyclohexanecarboxylic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ESTERIFICATION OF CARBOXYLIC ACIDS WITH DICYCLOHEXYLCARBODIIMIDE/4-DIMETHYLAMINOPYRIDINE: tert-BUTYL ETHYL FUMARATE. Retrieved from [Link]

  • Patsnap Synapse. (2023). What is the application of stereochemistry in drug design?. Retrieved from [Link]

  • Protocol Exchange. (2010). Preparative Scale N-Acetylation of Aminoacylated tRNA.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxycyclohexanecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxycyclohexanecarboxylic acid. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). A review of drug isomerism and its significance. Retrieved from [Link]

  • ResearchGate. (n.d.). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. Retrieved from [Link]

  • ScienceDirect. (2021). Effects of Stereoisomers on Drug Activity. Journal of Pharmaceutical Sciences, 110(6), 2345-2356.
  • Semantic Scholar. (n.d.). A review of drug isomerism and its significance. Retrieved from [Link]

  • University of Calgary. (n.d.). Cyclohexane Conformational Analysis. Retrieved from [Link]

  • University of Wisconsin Oshkosh. (n.d.). Conformational analysis of cyclohexane. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Impact of Stereochemistry on Drug Development and Use. Retrieved from [Link]

  • YouTube. (2013, October 28). Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5255726, 3-Hydroxycyclohexanecarboxylic Acid. Retrieved from [Link].

  • Aher, A. A., Razvi, S. U., Bahekar, S. E., & Baig, M. S. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Acta Pharma Reports, 3(2), 7-14.
  • Chemistry LibreTexts. (2023, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

  • European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I. Retrieved from [Link]

  • Michigan State University. (n.d.). Ring Conformations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). [2]-Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5459768, (1S,3R,4S)-3,4-dihydroxycyclohexane-1-carboxylic acid. Retrieved from [Link].

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical, Pharmacokinetic/ADME and Drug Likeness properties of compounds 7a-c, 7e and 7f. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational control of cyclohexane products by external stimuli. Retrieved from [Link]

  • ResearchGate. (n.d.). Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid (ACBC), 2-aminocyclopentane-1-carboxylic acid (ACPC) and 2-aminocyclohexane-1-carboxylic acid (ACHC) residues. Retrieved from [Link]

  • ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Retrieved from [Link]

  • SciSpace. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

  • DAV University. (n.d.). 6.5 CONFORMATIONS OF CYCLOHEXANE. Retrieved from [Link]

Sources

A Comparative Guide to the Conformational Analysis of (1r,3s)-3-Hydroxycyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the conformational isomers of (1r,3s)-3-Hydroxycyclohexane-1-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical experimental methodologies to elucidate the stereochemical nuances that govern molecular behavior and, consequently, biological activity. We will explore the causality behind experimental choices and present a self-validating system where computational and spectroscopic data converge to provide a comprehensive conformational profile.

Introduction: The Central Role of Molecular Shape

In the realm of drug development and molecular biology, the three-dimensional structure of a molecule is paramount. Conformational isomers, which are interconverted through rotation about single bonds, can exhibit vastly different physical, chemical, and biological properties. The cyclohexane ring, a ubiquitous scaffold in pharmaceuticals, presents a classic case of conformational isomerism. Its chair-like structure allows substituents to occupy either axial or equatorial positions, leading to distinct spatial arrangements.[1][2] Understanding the preferred conformation is critical, as it dictates how a molecule interacts with its biological target.

This guide focuses on this compound, a cis-1,3-disubstituted cyclohexane.[3][4] We will dissect the energetic factors that stabilize or destabilize its conformers and detail robust experimental workflows for its analysis.

Theoretical Framework: The Forces at Play

The conformational equilibrium of a substituted cyclohexane is a delicate balance of several competing energetic factors. The most stable conformation is the one that minimizes the overall steric and electronic strain.

The Chair Conformation and Steric Hindrance

Cyclohexane's most stable conformation is the chair form, which eliminates angle strain and minimizes torsional strain.[5] In substituted cyclohexanes, the two primary positions for substituents are axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).[2][6]

A key destabilizing factor is the 1,3-diaxial interaction , a form of steric strain that occurs between an axial substituent and the two axial hydrogens on the same side of the ring.[6][7] Consequently, substituents, particularly bulky ones, preferentially occupy the more spacious equatorial position.[8][9]

This preference is quantified by the A-value , which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane.[10][11] A larger A-value signifies a stronger preference for the equatorial position.[12]

Conformational Isomers of this compound

Being a cis-1,3-disubstituted cyclohexane, this compound can exist in two primary chair conformations that interconvert via a "ring flip": one with both the hydroxyl (-OH) and carboxylic acid (-COOH) groups in axial positions (diaxial), and another with both groups in equatorial positions (diequatorial).[8][13]

Figure 1: Chair-chair interconversion of this compound.

The diaxial conformer is significantly destabilized by 1,3-diaxial interactions between the -OH and -COOH groups and the axial hydrogens. Conversely, the diequatorial conformer places both bulky groups in the less hindered equatorial positions, making it the sterically favored arrangement.[8]

Intramolecular Hydrogen Bonding: A Key Stabilizing Interaction

A crucial factor in this specific molecule is the potential for intramolecular hydrogen bonding. In the diequatorial conformer, the hydroxyl group (a hydrogen bond donor) and the carbonyl oxygen of the carboxylic acid group (a hydrogen bond acceptor) are positioned favorably to form a stabilizing seven-membered ring via a hydrogen bond. This interaction is not possible in the diaxial conformer. Such intramolecular hydrogen bonds can significantly lower the energy of a conformer, further shifting the equilibrium.[14][15]

Comparative Analysis of Conformers

To predict the dominant conformer, we must compare the energetic contributions of steric hindrance and hydrogen bonding.

ConformerSteric InteractionsHydrogen BondingPredicted Stability
Diequatorial Minimal; both groups are in the favored equatorial position.Possible: Stabilizing intramolecular H-bond between the equatorial -OH and -COOH groups.High
Diaxial High: Severe 1,3-diaxial interactions for both -OH and -COOH groups.Not possible due to unfavorable geometry.Low

Table 1: Qualitative Stability Comparison of Conformers.

To quantify the steric preference, we can examine the A-values for the individual substituents.

SubstituentA-value (kcal/mol)
-OH (hydroxyl)0.6 - 0.9 (solvent dependent)
-COOH (carboxyl)1.2

Data sourced from established tables of conformational free energy differences.[16]

The A-values clearly indicate a strong preference for both groups to be equatorial. The diaxial conformer would incur the combined steric strain of both groups being axial, making it highly unfavorable. The addition of the stabilizing intramolecular hydrogen bond in the diequatorial conformer overwhelmingly shifts the equilibrium to favor this structure.

Experimental Methodologies for Validation

Theoretical predictions must be validated by empirical data. The following section details key experimental protocols to determine the conformational equilibrium of this compound.

G start Synthesize/Obtain Sample of (1r,3s)-3-Hydroxycyclohexane- 1-carboxylic acid nmr Proton NMR Spectroscopy start->nmr ftir FTIR Spectroscopy start->ftir comp Computational Modeling start->comp nmr_data Measure Coupling Constants (J-values) for H1 and H3 protons nmr->nmr_data ftir_data Measure O-H Stretch Frequency at Varying Concentrations ftir->ftir_data comp_data Calculate Energies of Diaxial vs. Diequatorial Conformers comp->comp_data analysis Correlate and Synthesize Data nmr_data->analysis ftir_data->analysis comp_data->analysis conclusion Determine Dominant Conformation and Equilibrium Position analysis->conclusion

Figure 2: A comprehensive workflow for conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H NMR spectroscopy is a powerful tool for conformational analysis because the coupling constant (J-value) between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation.[17][18] Protons in axial and equatorial positions have distinct and predictable coupling patterns. For the methine protons at C1 and C3, large coupling constants (~10-13 Hz) are indicative of an axial-axial relationship, while smaller couplings (~2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

Protocol:

  • Sample Preparation: Dissolve a ~5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical, as polar, hydrogen-bonding solvents can disrupt intramolecular hydrogen bonds.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Spectral Analysis:

    • Identify the signals corresponding to the protons at C1 (attached to the -COOH group) and C3 (attached to the -OH group).

    • Measure the multiplicity and coupling constants for these signals.

  • Interpretation:

    • Prediction for Diequatorial Conformer: The H1 and H3 protons will both be in axial positions. We expect to see large trans-diaxial coupling constants to their adjacent axial neighbors.

    • Prediction for Diaxial Conformer: The H1 and H3 protons will be equatorial, leading to much smaller coupling constants.

    • The observed coupling constants will directly reflect the dominant conformation in solution.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy measures the vibrational frequencies of bonds. The frequency of the O-H stretching vibration is highly sensitive to hydrogen bonding. A "free" hydroxyl group (not involved in H-bonding) shows a sharp absorption band around 3600 cm⁻¹. When involved in a hydrogen bond, the O-H bond weakens, causing the absorption to shift to a lower frequency (typically a broad band between 3200-3500 cm⁻¹).[19]

Protocol for Distinguishing Intramolecular vs. Intermolecular H-Bonding:

  • Sample Preparation: Prepare a series of solutions of the compound in a non-polar, aprotic solvent (e.g., CCl₄ or cyclohexane) at varying concentrations (e.g., 0.1 M, 0.01 M, 0.001 M). A non-polar solvent is chosen to minimize solvent-solute interactions that could mask the effect.

  • Data Acquisition: Record the FTIR spectrum for each solution, focusing on the 3000-3800 cm⁻¹ region.

  • Interpretation:

    • Intermolecular H-bonding: This type of bonding depends on collisions between molecules. As the solution is diluted, the intensity of the absorption band corresponding to intermolecular H-bonds will decrease, while the "free" OH peak will increase.[20][21]

    • Intramolecular H-bonding: This occurs within a single molecule and is independent of concentration. If a prominent H-bonded OH peak remains at the same relative intensity upon dilution, it confirms the presence of a stable intramolecular hydrogen bond.[20][22]

For this compound, the persistence of a broad, low-frequency O-H stretch band upon dilution would provide strong evidence for the intramolecularly hydrogen-bonded diequatorial conformer.

Computational Chemistry: An In Silico Alternative

Causality: Computational chemistry uses quantum mechanics or molecular mechanics to calculate the potential energy of different molecular conformations.[23][24] By performing a geometry optimization, we can find the lowest-energy (most stable) structure for each conformer and compare their relative energies.

General Workflow:

  • Structure Building: Build the 3D structures of both the diaxial and diequatorial conformers of this compound using molecular modeling software (e.g., Avogadro, GaussView).[25]

  • Geometry Optimization: Perform a geometry optimization for each conformer using a suitable level of theory (e.g., Density Functional Theory with a basis set like 6-31G(d)). This process finds the lowest energy geometry for that specific starting conformation.[24]

  • Energy Calculation: Calculate the final electronic energy for each optimized conformer.

  • Comparison: The conformer with the lower calculated energy is predicted to be the more stable and therefore the more abundant species at equilibrium. The energy difference can be used to calculate the theoretical equilibrium constant (Keq) via the equation ΔG = -RTlnK.[23][26]

Conclusion

The conformational analysis of this compound is a clear example of how multiple factors dictate molecular structure. While steric hindrance, as quantified by A-values, strongly disfavors the diaxial conformation, the stability of the diequatorial conformer is further enhanced by a favorable intramolecular hydrogen bond.

A multi-faceted approach combining NMR spectroscopy, concentration-dependent FTIR analysis, and computational modeling provides a self-validating system. The large axial-axial coupling constants expected in the ¹H NMR spectrum, the persistence of a hydrogen-bonded O-H stretch in the dilution FTIR study, and a significantly lower calculated energy from computational models will all converge to unequivocally support the diequatorial conformer as the overwhelmingly predominant species in equilibrium. This understanding of its stable three-dimensional shape is a critical first step in predicting its interactions in a complex biological system.

References

  • Conformational Analysis of 1,3-Disubstituted Cyclohexanes. Vertex AI Search.
  • Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts.
  • Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing.
  • Alkane Conformations Experiment Part 3, Modeling Cyclohexanes. YouTube.
  • Conformations of Monosubstituted Cyclohexanes. Chemistry LibreTexts.
  • The anomeric effect in substituted cyclohexanes.
  • Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy.
  • Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts.
  • An Ab-Initio Study on Conformers of Cyclohexane. International Journal of Engineering Research & Technology.
  • Table of A-Values. CHEM 330 handout.
  • FTIR spectral study of intramolecular hydrogen bonding in thromboxane A2 receptor antagonist S-145 and rel
  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry.
  • Is it possible to distinguish intramolecular and intermolecular hydrogen bonding using infrared spectroscopy?.
  • How can IR be used to distinguish intramolecular and intermolecular hydrogen bonding?. Quora.
  • Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy.
  • How Does FTIR Detect Hydrogen Bonds?. YouTube.
  • Conformational analysis of cyclohexane. Slideshare.
  • Substituted Cyclohexanes: Axial vs Equ
  • NMR Spectroscopy: a Tool for Conform
  • A value - Wikipedia. Wikipedia.
  • Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing.
  • This compound | C7H12O3 | CID 13413125. PubChem.
  • This compound. Advanced ChemBlocks.
  • The A value of a substituent on a cyclohexane ring is essentially.... Pearson+.
  • Hydrogen Bonding in carboxylic acids. uobabylon.edu.iq.
  • Can there be intramolecular hydrogen bonding in carboxylic acids?. Quora.

Sources

The Critical Role of Stereochemistry in the Biological Function of 3-Hydroxycyclohexanecarboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Planar Representation

In the realm of drug discovery and development, the three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of biological activity. A subtle change in the spatial orientation of a functional group can dramatically alter a compound's pharmacological profile, transforming a potent therapeutic agent into an inactive or even toxic substance. This guide delves into the fascinating world of 3-hydroxycyclohexanecarboxylic acids, a class of compounds where stereoisomerism dictates biological function.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth comparison of the biological activities of the stereoisomers of 3-hydroxycyclohexanecarboxylic acid. We will explore the causal relationships between specific stereochemical configurations and their impact on key biological processes, supported by experimental data and detailed protocols. Our objective is to equip you with the knowledge and practical tools to navigate the complexities of stereoisomerism in your research and development endeavors.

The Stereoisomers of 3-Hydroxycyclohexanecarboxylic Acid: A Structural Overview

3-Hydroxycyclohexanecarboxylic acid possesses two stereocenters, giving rise to four possible stereoisomers. These are organized into two diastereomeric pairs: cis and trans. Within each pair, there are two enantiomers (mirror images).

  • cis-isomers: The hydroxyl (-OH) and carboxyl (-COOH) groups are on the same side of the cyclohexane ring. The two enantiomers are (1R,3S) and (1S,3R).

  • trans-isomers: The hydroxyl and carboxyl groups are on opposite sides of the ring. The two enantiomers are (1R,3R) and (1S,3S).

The distinct spatial arrangement of these functional groups profoundly influences how each isomer interacts with biological targets such as enzymes and receptors.

Caption: Stereoisomers of 3-hydroxycyclohexanecarboxylic acid.

Comparative Biological Activities: A Tale of Four Isomers

The subtle yet significant differences in the three-dimensional structures of the 3-hydroxycyclohexanecarboxylic acid stereoisomers translate into distinct biological activities. This section compares their effects on plasmin inhibition, a key process in fibrinolysis, and their roles in modulating lipid and carbohydrate metabolism.

Plasmin Inhibition: A Stereoselective Interaction

Plasmin is a serine protease that plays a crucial role in dissolving blood clots. Its over-activity can lead to bleeding complications. Tranexamic acid, a well-known antifibrinolytic drug, is a structural analogue of 3-hydroxycyclohexanecarboxylic acid. The inhibitory activity of these compounds is highly dependent on their stereochemistry, which governs their ability to bind to the lysine-binding sites of plasminogen.

It is hypothesized that a similar structure-activity relationship exists for 3-hydroxycyclohexanecarboxylic acid isomers. The trans stereoisomers, with their more extended conformation, are predicted to be more potent plasmin inhibitors than the cis isomers.

Table 1: Comparative Plasmin Inhibition Data for Tranexamic Acid (a structural analog)

CompoundStereochemistryIC50 (mM)Reference
Tranexamic Acidtrans5[1]
Tranexamic Acidtrans3.63 ± 0.16 (for uPA)[2]
ε-aminocaproic acid (EACA)-25.25 ± 1.50 (for uPA)[2]

Note: The provided data is for tranexamic acid and its analog, highlighting the importance of stereochemistry in plasmin inhibition. Further studies are required to determine the specific IC50 values for the stereoisomers of 3-hydroxycyclohexanecarboxylic acid.

Modulation of Lipid and Carbohydrate Metabolism: A Divergence in Function

Beyond hemostasis, stereoisomers of 3-hydroxycyclohexanecarboxylic acid exhibit differential effects on metabolic pathways.

  • cis-Isomers and their Derivatives: Certain derivatives of the cis-configured 3-hydroxycyclohexanecarboxylic acid have been investigated as central building blocks for drugs aimed at the therapeutic modulation of lipid and carbohydrate metabolism. While the precise mechanisms are often proprietary, the implication is that the cis configuration is crucial for interacting with targets involved in these metabolic pathways. High glucose levels have been shown to induce adipogenic differentiation of stem cells, and the stereospecificity of glucose uptake by cells is a well-established phenomenon.[3][4] It is plausible that cis-3-hydroxycyclohexanecarboxylic acid or its derivatives could influence these processes in a stereoselective manner, potentially by affecting glucose transporters or signaling pathways involved in adipogenesis.[5][6]

  • trans-Isomers and their Derivatives: In contrast, derivatives of trans-3-hydroxycyclohexanecarboxylic acid have been utilized as intermediates in the synthesis of Factor Xa inhibitors. Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thrombosis. The specific stereochemistry of the trans isomer is essential for the correct orientation of the pharmacophore required for potent and selective inhibition of Factor Xa.

This clear divergence in the application of cis and trans isomers underscores the profound impact of stereochemistry on their biological function, directing them towards entirely different therapeutic areas.

Experimental Protocols: A Practical Guide

To empower researchers in this field, this section provides detailed, step-by-step methodologies for the separation, characterization, and biological evaluation of 3-hydroxycyclohexanecarboxylic acid stereoisomers.

Chiral Separation of Stereoisomers by High-Performance Liquid Chromatography (HPLC)

The separation of enantiomers and diastereomers is a critical first step in correlating stereochemistry with biological function. Chiral HPLC is the most powerful technique for this purpose.

Rationale for Method Selection: A normal-phase chiral HPLC method is often preferred for the separation of acidic compounds like 3-hydroxycyclohexanecarboxylic acids. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, have demonstrated broad applicability for resolving a wide range of chiral compounds. The use of a non-polar mobile phase with a polar modifier allows for fine-tuning of the separation.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Racemic Mixture Dissolve Racemic Mixture Filter Sample Filter Sample Dissolve Racemic Mixture->Filter Sample Inject Sample Inject Sample Filter Sample->Inject Sample Chiral Column Chiral Column Inject Sample->Chiral Column Isocratic Elution Isocratic Elution Chiral Column->Isocratic Elution UV Detection UV Detection Isocratic Elution->UV Detection Chromatogram Chromatogram UV Detection->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Enantiomeric Excess Enantiomeric Excess Peak Integration->Enantiomeric Excess

Caption: Workflow for Chiral HPLC Separation.

Detailed Protocol:

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chiral Stationary Phase:

    • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or a similar polysaccharide-based column (e.g., Chiralpak® AD-H). Column dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • n-Hexane/Isopropanol/Trifluoroacetic acid (TFA) (e.g., 90:10:0.1, v/v/v). The exact ratio may need to be optimized to achieve baseline separation.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of the racemic mixture of 3-hydroxycyclohexanecarboxylic acid in the mobile phase at a concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify the peaks corresponding to each stereoisomer based on their retention times.

    • Integrate the peak areas to determine the relative proportions of each isomer and calculate the enantiomeric excess (% ee).

Structural Characterization by NMR and Mass Spectrometry

Unambiguous structural confirmation of the separated isomers is essential. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.

Rationale for Method Selection: 1H and 13C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the differentiation of cis and trans isomers based on their distinct chemical shifts and coupling constants. High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, confirming its elemental composition.

Expected NMR Spectral Features:

  • 1H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the protons attached to the carbons bearing the hydroxyl and carboxyl groups, will differ between the cis and trans isomers due to their different spatial orientations. The carboxyl proton typically appears as a broad singlet between 10-13 ppm.[7]

  • 13C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring will also be sensitive to the stereochemistry. The carboxyl carbon typically resonates in the range of 170-185 ppm.[8]

Table 2: Predicted 1H and 13C NMR Chemical Shifts (Illustrative)

IsomerProton/CarbonPredicted Chemical Shift (ppm)
cisH-1 (CH-COOH)~2.5
H-3 (CH-OH)~4.0
C-1 (CH-COOH)~45
C-3 (CH-OH)~70
C=O~175
transH-1 (CH-COOH)~2.3
H-3 (CH-OH)~3.6
C-1 (CH-COOH)~43
C-3 (CH-OH)~68
C=O~176

Note: These are illustrative values. Actual chemical shifts will depend on the solvent and other experimental conditions.

Mass Spectrometry:

  • Technique: Electrospray ionization (ESI) in negative ion mode is suitable for detecting the deprotonated molecule [M-H]-.

  • Expected m/z: For C7H12O3, the expected exact mass is 144.0786 g/mol . HRMS should confirm this mass with high accuracy.

Biological Evaluation: In Vitro Assays

1. Plasmin Inhibition Assay (Chromogenic)

This assay quantifies the ability of the test compounds to inhibit the enzymatic activity of plasmin.

Rationale for Method Selection: A chromogenic assay provides a simple and robust method for measuring enzyme activity. The substrate contains a chromophore that is released upon cleavage by plasmin, and the resulting color change can be measured spectrophotometrically.

Plasmin_Assay cluster_reagents Reagents cluster_procedure Procedure cluster_result Result Plasmin Plasmin Incubate Incubate Plasmin->Incubate Chromogenic Substrate Chromogenic Substrate Add Substrate Add Substrate Chromogenic Substrate->Add Substrate Test Compound Test Compound Test Compound->Incubate Incubate->Add Substrate Measure Absorbance Measure Absorbance Add Substrate->Measure Absorbance Inhibition Curve Inhibition Curve Measure Absorbance->Inhibition Curve IC50 Calculation IC50 Calculation Inhibition Curve->IC50 Calculation

Caption: Workflow for the Plasmin Inhibition Assay.

Detailed Protocol:

  • Reagents and Materials:

    • Human plasmin

    • Chromogenic plasmin substrate (e.g., S-2251: H-D-Val-Leu-Lys-p-nitroaniline)

    • Tris-HCl buffer (pH 7.4)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of each stereoisomer in Tris-HCl buffer.

    • In a 96-well plate, add 50 µL of Tris-HCl buffer, 25 µL of the test compound solution (or buffer for control), and 25 µL of the plasmin solution.

    • Incubate the plate at 37 °C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the chromogenic substrate solution.

    • Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of plasmin activity) from the resulting dose-response curve.

2. Lipid Accumulation Assay in Hepatocytes (Oil Red O Staining)

This assay is used to assess the effect of the compounds on lipid accumulation in liver cells, a key aspect of lipid metabolism.

Rationale for Method Selection: Oil Red O is a lysochrome (fat-soluble dye) that stains neutral triglycerides and lipids red. This method provides a straightforward visual and quantitative assessment of intracellular lipid accumulation.[9][10][11][12]

Detailed Protocol:

  • Cell Culture:

    • Culture human hepatocyte cells (e.g., HepG2) in a suitable medium in a 96-well plate until they reach confluence.

  • Treatment:

    • Treat the cells with different concentrations of each stereoisomer for 24-48 hours. Include a positive control (e.g., oleic acid) and a vehicle control.

  • Staining Procedure: [9][11][12]

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 10% formalin for at least 1 hour.

    • Wash the cells with water and then with 60% isopropanol.

    • Add Oil Red O working solution and incubate for 10-15 minutes.

    • Wash the cells with 60% isopropanol and then with water.

    • (Optional) Counterstain the nuclei with hematoxylin.

  • Quantification:

    • Visually assess lipid droplet formation under a microscope.

    • For quantitative analysis, extract the Oil Red O stain from the cells using 100% isopropanol.

    • Measure the absorbance of the extracted dye at approximately 492 nm using a microplate reader.

Conclusion: The Imperative of Stereochemical Precision

The evidence presented in this guide unequivocally demonstrates that the biological function of 3-hydroxycyclohexanecarboxylic acids is intricately linked to their stereochemistry. The subtle differences in the three-dimensional arrangement of the hydroxyl and carboxyl groups dictate their interactions with biological targets, leading to distinct pharmacological profiles. The cis and trans isomers, and their respective enantiomers, exhibit divergent effects on processes ranging from fibrinolysis to metabolic regulation.

For researchers and drug development professionals, a thorough understanding and characterization of the stereoisomers of any chiral compound are not merely academic exercises but essential components of a robust and successful research program. The failure to dissect the biological activities of individual stereoisomers can lead to misleading results, wasted resources, and potentially, the overlooking of a promising therapeutic candidate.

This guide provides a foundational framework for approaching the study of 3-hydroxycyclohexanecarboxylic acid stereoisomers. The detailed experimental protocols for chiral separation, structural elucidation, and biological evaluation offer a practical starting point for your investigations. By embracing the principles of stereochemical precision, the scientific community can unlock the full therapeutic potential of this and other fascinating classes of chiral molecules.

References

  • Lo S K, Ryan T J, Gilboa N, et al. Role of catalytic and lysine-binding sites in plasmin-induced neutrophil adherence to endothelium.
  • Plow, E. F., & Collen, D. (2019). Tranexamic acid is an active site inhibitor of urokinase plasminogen activator.
  • García-García, P., et al. (2023). Differential Lipid Accumulation on HepG2 Cells Triggered by Palmitic and Linoleic Fatty Acids Exposure. International Journal of Molecular Sciences, 24(5), 4941.
  • Plow, E. F., & Collen, D. (2017). X-ray crystal structure of plasmin with tranexamic acid–derived active site inhibitors.
  • Longstaff, C., & Adcock, I. M. (2021). Tranexamic acid rapidly inhibits fibrinolysis, yet transiently enhances plasmin generation in vivo.
  • Al-Horani, R. A., & Desai, U. R. (2014). Recent advances on plasmin inhibitors for the treatment of fibrinolysis-related disorders. Medicinal research reviews, 34(6), 1166-1216.
  • Acosta, C. C. D., et al. (2018). Procedures for the staining of lipid droplets with Oil Red O. protocols.io.
  • Li, Y., et al. (2022). An optimized method for Oil Red O staining with the salicylic acid ethanol solution. Analytical Biochemistry, 649, 114704.
  • Hertkorn, N., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(22), 5489-5502.
  • SIELC Technologies. (n.d.). Separation of Tranexamic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • da Silva, A. B., et al. (2004). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Journal of the Brazilian Chemical Society, 15(4), 609-613.
  • LibreTexts. (2023, October 30). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Chemistry LibreTexts. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxycyclohexanecarboxylic Acid. Retrieved from [Link]

  • de Santana, F. J. M., & de Oliveira, A. R. M. (2019). Analytical methods for quantification of tranexamic acid in biological fluids: A review. Journal of Pharmaceutical and Biomedical Analysis, 164, 329-342.
  • El-Kassem, L. T. A., et al. (2017). HPLC determination of tranexamic acid in pharmaceutical preparations and blood.
  • Sunitha, N., Dhara, A., & Thangabalan, B. (2021). Design, development and validation of an RP-HPLC method for concurrent estimation of tranexamic acid and ethamsylate in bulk and pharmaceutical formulations. World Journal of Advanced Research and Reviews, 12(2), 346-354.
  • Songsang, S., et al. (2010). A Sensitive Method for the Determination of Tranexamic Acid in Human Serum by Liquid Chromatography with Tandem Mass Spectrometry. ScienceAsia, 36(4), 313-318.
  • Idahl, L. Å., & Täljedal, I. B. (1971). Stereospecific glucose uptake by pancreatic β-cells. Hormone and metabolic research, 3(03), 219-220.
  • SpectraBase. (n.d.). 1-Hydroxy-cyclohexanecarboxylic acid, cation - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Differential Disruption of Glucose and Lipid Metabolism Induced by Phthalates in Human Hepatocytes and White Adipocytes. International journal of molecular sciences, 25(6), 3236.
  • Marinov, I., et al. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 55(10), 923-929.
  • Rosita, R., et al. (2021). High-Glucose and Free Fatty Acid-Induced Adipocytes Generate Increasing of HMGB1 and Reduced GLUT4 Expression. Open Access Macedonian Journal of Medical Sciences, 9(A), 1258-1264.
  • L-Selectin, P., et al. (2008). High glucose induces adipogenic differentiation of muscle-derived stem cells. Proceedings of the National Academy of Sciences, 105(4), 1264-1269.
  • Horuk, R., et al. (1986). Biochemical and functional heterogeneity of rat adipocyte glucose transporters. Journal of Biological Chemistry, 261(4), 1823-1828.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (1R,3S)-3-Hydroxycyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of (1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid (CAS No. 21531-44-2). As a trusted partner in your research, we are committed to providing information that ensures laboratory safety, maintains regulatory compliance, and protects our environment. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.

The fundamental principle of chemical waste management is that no chemical should be disposed of until its hazards are fully understood. The procedures outlined below are grounded in established safety protocols and regulatory standards, ensuring a self-validating system for your laboratory operations.

Part 1: Hazard Identification and Essential Safety Precautions

Before any handling or disposal, a thorough risk assessment is paramount. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate its handling and disposal requirements.

According to data aggregated by the European Chemicals Agency (ECHA), this compound presents the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate stringent adherence to safety protocols to prevent accidental exposure. The toxicological properties of many specific chemical isomers have not always been exhaustively investigated, warranting a cautious approach[2][3].

Hazard Class GHS Code Description Source
Skin Corrosion/IrritationH315Causes skin irritationPubChem[1]
Serious Eye Damage/IrritationH319Causes serious eye irritationPubChem[1]
Specific Target Organ ToxicityH335May cause respiratory irritationPubChem[1]
Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial.

  • Eye and Face Protection: At a minimum, chemical splash goggles are required. For procedures with a higher risk of splashing, such as handling bulk quantities or cleaning spills, a face shield should be worn in addition to goggles[4][5].

  • Hand Protection: Use chemical-resistant gloves. Nitrile rubber gloves are effective for protection against acids and provide good dexterity[6]. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat is required. For tasks involving significant quantities, a chemical-resistant apron provides an additional layer of defense[4].

  • Respiratory Protection: All handling of this solid compound or its solutions should occur within a certified chemical fume hood to control airborne vapors and dust[5][7].

Essential Engineering Controls

Your work environment must be equipped with the following:

  • Ventilation: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure[5][8].

  • Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible in any area where this chemical is handled[2][8].

Part 2: Step-by-Step Waste Collection and Disposal Protocol

The disposal of this compound is governed by local, state, and federal regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the Environmental Protection Agency (EPA)[9]. Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash [7][10].

Step 1: Designate and Prepare a Hazardous Waste Container
  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is compatible with acidic waste. The container must be free from damage and have a secure, leak-proof screw cap[9][10].

  • Affix a Hazardous Waste Label: Before adding any waste, label the container clearly. The EPA requires that each label contains the words “Hazardous Waste,” the full chemical name of the contents, and an indication of the hazards (e.g., "Irritant," "Corrosive")[11].

Step 2: Collect and Segregate Chemical Waste
  • Point of Generation: Chemical waste must be accumulated at or near its point of generation in what is known as a Satellite Accumulation Area (SAA). This area must be under the control of laboratory personnel[10][11].

  • Transfer Waste: Carefully transfer waste solutions or solids of this compound into the designated, pre-labeled container. This includes any contaminated materials like pipette tips or absorbent pads used for minor drips.

  • Segregate Incompatibles: This is a critical safety step. Store the carboxylic acid waste container away from bases, oxidizers, and flammable materials. Incompatible materials must be separated by physical barriers or stored in different secondary containment trays[9][12].

  • Keep Container Closed: The waste container must remain closed at all times except when actively adding waste. This minimizes the release of vapors and prevents spills[10].

Step 3: Spill Management

Accidents can happen, and a prepared response is key.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE described in Part 1.

  • Contain the Spill: For small spills, use a spill kit containing an inert absorbent material (e.g., vermiculite or sand).

  • Neutralize (with caution): For acidic spills, you can cautiously apply a weak base like sodium bicarbonate to neutralize the material. Start from the outside of the spill and work inward. Avoid strong bases, which can cause a violent reaction.

  • Collect Waste: Once absorbed and neutralized, carefully scoop the material into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Large Spills: If the spill is large or you feel unable to handle it safely, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately[12].

Step 4: Arrange for Final Disposal
  • Storage Limits: A full waste container must be removed from the SAA within three days. Partially filled containers can remain in the SAA for up to one year[10].

  • Contact EHS: Do not attempt to dispose of the waste yourself. Your institution's EHS department or a contracted licensed hazardous waste disposal vendor is responsible for the collection, transport, and ultimate disposal of the chemical waste, which typically involves incineration[9][11]. They will ensure that all regulatory requirements, including waste manifests and documentation, are correctly managed[13].

Part 3: Disposal Decision Workflow

The following diagram illustrates the essential decision-making process for the proper disposal of this compound, reinforcing the procedural steps.

G start Waste Generation ((1R,3S)-3-Hydroxycyclohexane- 1-carboxylic acid) ppe Step 1: Ensure Full PPE is Worn (Goggles, Gloves, Lab Coat) start->ppe container Step 2: Select & Pre-Label Compatible Waste Container 'Hazardous Waste' ppe->container transfer Step 3: Transfer Waste into Container (Pure compound, solutions, contaminated items) container->transfer segregate Step 4: Store in Satellite Accumulation Area (SAA) Segregate from bases & oxidizers transfer->segregate no_drain CRITICAL: DO NOT Dispose in Sink or Trash segregate->no_drain full Is the container full? segregate->full full->segregate No (Continue accumulation) ehs Step 5: Contact EHS for Pickup (Within 3 days of becoming full) full->ehs  Yes end Final Disposal via Licensed Vendor ehs->end

Sources

Mastering the Safe Handling of (1r,3s)-3-Hydroxycyclohexane-1-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the meticulous handling of chemical compounds is paramount. This guide provides an in-depth, procedural framework for the safe management of (1r,3s)-3-Hydroxycyclohexane-1-carboxylic acid, ensuring both personal safety and the integrity of your research. Beyond a mere checklist, this document elucidates the rationale behind each safety measure, empowering you with the knowledge to cultivate a secure laboratory environment.

Understanding the Hazard Profile

This compound is classified as an irritant.[1] The primary hazards associated with this compound are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (H319): Can cause significant irritation and potential damage to the eyes.[1][2][3]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2][3]

A thorough understanding of these risks is the first step in implementing an effective safety protocol.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table summarizes the essential PPE for handling this compound.

Hazard Category Potential Risk Recommended Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation.[1][2]Lab Coat: A chemical-resistant lab coat must be worn and kept fully buttoned. Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are mandatory. Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated.[4][5] Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are required.
Eye Contact Causes serious eye irritation.[1][2]Safety Glasses/Goggles: Wear safety glasses with side shields or chemical splash goggles that conform to recognized standards (e.g., ANSI Z.87.1 or EN 166).[4][6] Face Shield: When there is a significant risk of splashing or dust generation, a face shield worn over safety glasses or goggles is recommended.[5][6]
Inhalation May cause respiratory irritation.[1][2]Ventilation: All handling of the solid compound should occur in a well-ventilated area, ideally within a certified chemical fume hood, to minimize the inhalation of dust.[6][7] Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary. The type of respirator will depend on the potential exposure level.[5][8]
Ingestion Harmful if swallowed.[9]Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[9] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

Operational Protocol: A Step-by-Step Approach to Safe Handling

Adherence to a strict operational workflow is essential for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.[6]

  • Ventilation Check: Before commencing any work, ensure that the chemical fume hood is functioning correctly.

  • Emergency Equipment: Confirm the location and operational readiness of the nearest safety shower and eyewash station.[2][7]

Handling the Solid Compound
  • Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid actions that could generate dust, such as pouring from a height or scraping vigorously.[6]

  • Weighing: If weighing the compound, do so within the fume hood or in an enclosure that provides containment.

  • In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

Post-Handling Procedures
  • Decontamination: Thoroughly clean any contaminated surfaces and equipment.

  • PPE Removal: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[4]

PPE_Decision_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_disposal Post-Handling & Disposal start Start: Handling this compound risk_assessment Assess Procedure: - Scale of work - Potential for dust/aerosol generation - Potential for splashing start->risk_assessment base_ppe Standard PPE: - Chemical-resistant Lab Coat - Enclosed Footwear risk_assessment->base_ppe gloves Select Gloves: - Nitrile or Butyl Rubber - Inspect before use base_ppe->gloves eye_protection Select Eye Protection gloves->eye_protection safety_glasses Safety Glasses with Side Shields eye_protection->safety_glasses Low splash risk goggles_shield Chemical Goggles & Face Shield eye_protection->goggles_shield High splash/dust risk respiratory_protection Assess Inhalation Risk safety_glasses->respiratory_protection goggles_shield->respiratory_protection fume_hood Work in Fume Hood respiratory_protection->fume_hood Low dust/aerosol risk respirator NIOSH-approved Respirator Required respiratory_protection->respirator High dust/aerosol risk decontaminate Decontaminate work area and equipment fume_hood->decontaminate respirator->decontaminate dispose Dispose of waste in labeled hazardous waste container decontaminate->dispose end End of Procedure dispose->end

Caption: PPE Selection Workflow for Handling this compound.

Disposal Plan: Ensuring a Safe and Compliant Chemical Lifecycle

Proper disposal is a critical final step in the safe handling of this compound.

Waste Segregation and Collection
  • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[6]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not discharge to sewer systems.[4]

Disposal Method
  • The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4]

  • Always follow local, state, and federal regulations for hazardous waste disposal.[2][9]

In Case of Exposure: Immediate First Aid Measures

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][9]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical attention.[4][9]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person is not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[2][4][9]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4]

By integrating these safety protocols into your daily laboratory practices, you can confidently handle this compound while prioritizing your well-being and the integrity of your scientific endeavors.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

  • PubChem. This compound. [Link]

  • LeelineWork. What PPE Should You Wear When Handling Acid 2026? [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.